molecular formula C8H10O<br>C8H10O<br>C6H5CH2CH2OH B1677666 2-Phenylethanol CAS No. 60-12-8

2-Phenylethanol

Katalognummer: B1677666
CAS-Nummer: 60-12-8
Molekulargewicht: 122.16 g/mol
InChI-Schlüssel: WRMNZCZEMHIOCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-phenylethanol is a primary alcohol that is ethanol substituted by a phenyl group at position 2. It has a role as a fragrance, a Saccharomyces cerevisiae metabolite, a plant metabolite, an Aspergillus metabolite and a plant growth retardant. It is a primary alcohol and a member of benzenes.
On the basis of the available data, the Expert Panel concludes that Phenethyl Alcohol is safe in cosmetic products in the present practices of use at concentrations of up to 1%.
An antimicrobial, antiseptic, and disinfectant that is used also as an aromatic essence and preservative in pharmaceutics and perfumery.
This compound has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-phenylethanol
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InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
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InChI Key

WRMNZCZEMHIOCP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCO
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DSSTOX Substance ID

DTXSID9026342
Record name 2-Phenylethanol
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Molecular Weight

122.16 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour
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Boiling Point

218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C
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Flash Point

102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c.
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Solubility

2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol)
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Density

1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020
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Vapor Density

4.21 (AIR= 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8
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Impurities

Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde.
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Color/Form

COLORLESS, VISCOUS LIQUID

CAS No.

60-12-8, 1321-27-3
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Melting Point

-27 °C, -25.8 °C
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Foundational & Exploratory

A Technical Guide to 2-Phenylethanol Synthesis via the Ehrlich Pathway in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 2-phenylethanol (2-PE), a valuable aromatic compound, in Saccharomyces cerevisiae through the Ehrlich pathway. It covers the core metabolic pathway, genetic engineering strategies to enhance production, detailed experimental protocols, and a summary of reported production metrics.

The Ehrlich Pathway: Core of 2-PE Biosynthesis

Saccharomyces cerevisiae produces this compound from L-phenylalanine via the Ehrlich pathway, a catabolic route for amino acids.[1][2][3] This pathway consists of a three-step enzymatic process:

  • Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases, primarily encoded by the genes ARO8 and ARO9.[4][5][6] This step requires α-ketoglutarate as an amino group acceptor, which is converted to L-glutamate.[4]

  • Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. The key enzyme in this irreversible step is phenylpyruvate decarboxylase, encoded by ARO10.[1][2][5] Other pyruvate decarboxylases (PDC1, PDC5, PDC6) can also contribute to this reaction.[5]

  • Reduction: Finally, phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases, with several enzymes from the ADH gene family capable of catalyzing this step.[1][3][5]

A competing reaction involves the oxidation of phenylacetaldehyde to phenylacetate, primarily by aldehyde dehydrogenases encoded by genes like ALD3.[1][2] Minimizing this side reaction is a key objective in metabolic engineering for enhanced 2-PE production.

Ehrlich_Pathway cluster_extracellular Extracellular cluster_cell Saccharomyces cerevisiae L-Phe_ext L-Phenylalanine L-Phe_int L-Phenylalanine L-Phe_ext->L-Phe_int Amino Acid Permeases Phenylpyruvate Phenylpyruvate Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde ARO10, PDCs (Decarboxylase) a-KG α-Ketoglutarate 2-PE This compound Phenylacetaldehyde->2-PE ADHs (Alcohol Dehydrogenase) Phenylacetate Phenylacetate (By-product) Phenylacetaldehyde->Phenylacetate ALD3 (Aldehyde Dehydrogenase) Glutamate L-Glutamate a-KG->Glutamate Amino group acceptor

Caption: The Ehrlich Pathway for this compound synthesis in S. cerevisiae.

Metabolic Engineering Strategies for Enhanced 2-PE Production

To improve the efficiency of the Ehrlich pathway, various metabolic engineering strategies have been employed. These generally focus on increasing carbon flux towards 2-PE and reducing the formation of by-products.

  • Overexpression of Pathway Genes: Increasing the expression of key enzymes in the pathway is a common strategy.

    • Overexpressing aminotransferases (ARO8, ARO9) and decarboxylases (ARO10) has been shown to significantly boost 2-PE production.[6]

    • The transcriptional activator ARO80 can be overexpressed to induce the endogenous expression of ARO9 and ARO10.[1][2]

  • Deletion of Competing Pathways: Deleting genes responsible for converting intermediates into undesired by-products can redirect metabolic flux.

    • Deletion of ALD3, which encodes an aldehyde dehydrogenase, prevents the oxidation of phenylacetaldehyde to phenylacetate, thereby increasing the pool of precursor available for reduction to 2-PE.[1][2]

  • Cofactor Engineering: Ensuring a sufficient supply of cofactors is crucial for enzymatic reactions.

    • The transamination step requires α-ketoglutarate. Overexpression of L-glutamate oxidase (lgox) from Streptomyces spp. can regenerate α-ketoglutarate from L-glutamate, improving precursor supply.[4][7]

  • Improving Precursor Tolerance and Supply:

    • Adaptive laboratory evolution can be used to select for strains with increased tolerance to 2-PE, which is known to be cytotoxic at high concentrations.[4][8]

    • Engineering amino acid transporters can enhance the uptake of L-phenylalanine from the medium.[9]

Engineering_Strategies cluster_pathway Ehrlich Pathway Core cluster_targets Engineering Targets L-Phe L-Phenylalanine PPY Phenylpyruvate L-Phe->PPY ARO8, ARO9 PAA Phenylacetaldehyde PPY->PAA ARO10 2-PE This compound PAA->2-PE ADHs ARO80_OE Overexpress ARO80 (Transcriptional Activator) ALD3_DEL Delete ALD3 (Competing Pathway) Phenylacetate Phenylacetate ALD3_DEL->Phenylacetate Blocks conversion LGOX_OE Overexpress lgox (Cofactor Regeneration) LGOX_OE->L-Phe Regenerates α-ketoglutarate Permease_OE Overexpress Permeases (Precursor Uptake) Permease_OE->L-Phe Increases flux

Caption: Key metabolic engineering targets for enhancing 2-PE production.

Quantitative Data on 2-PE Production

The following tables summarize 2-PE production titers achieved in various studies using genetically engineered S. cerevisiae.

Table 1: 2-PE Production in Engineered S. cerevisiae Strains

Strain (Genetic Modification)L-Phe (g/L)2-PE Titer (g/L)Molar Yield (mol/mol)Reference
Wild Type10~0.5-[1]
ALD3Δ, ARO9↑, ARO10↑, ARO80↑104.8-[1]
Same as above with in situ recovery106.10.825[10]
ARO8↑, ARO10↑ (co-expression)Fed-batch2.61-[6]
Evolved strain + tyrB-kdcA-ADH2 fusion6.73.14-[4][7]
RM27 (Evolved + fusion + lgox↑ + PDC5Δ)6.74.020.8[7][8]

Note: "↑" denotes overexpression, "Δ" denotes deletion.

Experimental Protocols

This section provides detailed methodologies for key experiments related to 2-PE production in S. cerevisiae.

Yeast Strain Cultivation and Fermentation

Materials:

  • YEPD Medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.[4]

  • YSM (Yeast Synthetic Minimal) Medium: 20 g/L glucose, 6.7 g/L L-phenylalanine, 4 g/L yeast extract, 3 g/L KH2PO4, 0.5 g/L MgSO4, 1 mL/L trace element solution.[4]

  • Trace Element Solution: 0.05 g/L CuSO4·5H2O, 2 g/L FeSO4·7H2O, 0.2 g/L MnCl2·4H2O, 2 g/L CaCl2·2H2O, and 0.5 g/L ZnCl2 dissolved in 2 M HCl.[4]

Protocol:

  • Seed Culture Preparation: Inoculate a single yeast colony into a 15 mL tube containing 5 mL of YEPD medium. Incubate for 16–20 hours at 30°C with shaking at 200 rpm until the culture reaches the log phase (OD600 ≈ 8).[4]

  • Shake-Flask Fermentation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of YSM medium with 5% (v/v) of the seed culture.[4]

  • Incubation: Incubate the flask at 30°C with shaking at 200 rpm.[4]

  • Fed-Batch Strategy (Optional): To avoid glucose repression and sustain growth, add a concentrated glucose solution (e.g., 20 g/L) to the culture at regular intervals (e.g., every 12 or 24 hours) as needed.[8]

  • Sampling: Aseptically withdraw samples at desired time points for analysis of cell density (OD600) and metabolite concentrations.

Saccharomyces cerevisiae Transformation (Lithium Acetate Method)

This protocol is a standard method for introducing plasmid DNA into yeast.[11][12][13]

Materials:

  • Overnight yeast culture grown in YPD.

  • 1 M Lithium Acetate (LiAc), sterile.

  • 50% (w/v) Polyethylene Glycol (PEG 3350), sterile.

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL.

  • Plasmid DNA for transformation.

  • Sterile water.

  • Selective agar plates (e.g., SC-Ura for plasmids with URA3 marker).

Protocol:

  • Cell Preparation: Inoculate 50 mL of YPD to a starting OD600 of ~0.2 and grow at 30°C with shaking to an OD600 of 0.8-1.0 (approx. 2 x 10^7 cells/mL).[11]

  • Harvesting: Pellet the cells by centrifugation at 3000 x g for 5 minutes. Discard the supernatant.[11]

  • Washing: Resuspend the cell pellet in 25 mL of sterile water and centrifuge again. Discard the supernatant.

  • Competent Cell Preparation: Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube. Pellet the cells and remove the supernatant. Resuspend the cells in 400 µL of 100 mM LiAc to a final concentration of ~2 x 10^9 cells/mL.[11]

  • Carrier DNA Preparation: Boil the single-stranded carrier DNA for 5 minutes and immediately chill on ice.[11]

  • Transformation Mix: In a sterile microfuge tube, combine in the following order:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 25 µL of boiled carrier DNA

    • 1-5 µL of plasmid DNA (~0.1-1 µg)

    • 50 µL of competent yeast cells

  • Incubation: Vortex the mixture thoroughly and incubate at 42°C for 40 minutes (heat shock).[12]

  • Plating: Pellet the cells by centrifugation for 30 seconds. Remove the supernatant, resuspend the cells in 200-500 µL of sterile water, and plate onto selective media.

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Analytical Methods for Metabolite Quantification

HPLC Method for 2-PE and L-phenylalanine: Quantification of 2-PE, L-phenylalanine, and related aromatic compounds is commonly performed using High-Performance Liquid Chromatography (HPLC).[4]

  • System: Dionex Ultimate 3000 HPLC or equivalent.[4]

  • Column: C18 reverse-phase column (e.g., XBridge BEH C18, 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic or gradient elution. A typical isocratic method uses a mixture of an aqueous solvent and an organic solvent. For example, 70% solvent A (water with 0.1% formic acid) and 30% solvent B (acetonitrile).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Detection: UV detector at 210 nm.[4]

  • Sample Preparation: Centrifuge the culture broth at high speed (e.g., 13,500 x g for 2 min) and filter the supernatant through a 0.22 µm syringe filter before injection.[4]

Gas Chromatography (GC) Method for Volatiles: GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also used, especially for volatile compounds like 2-PE.

  • System: Gas chromatograph with FID.[14]

  • Column: Wax column (e.g., DB-WAX, 60 m x 0.25 mm x 0.25 µm).[14]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[14]

  • Temperatures:

    • Injector: 250°C.[14]

    • Detector (FID): 300°C.[14]

  • Oven Program: A temperature ramp is used for separation, for example, starting at 35°C and ramping up to 210°C.[14]

  • Sample Preparation: Liquid-liquid extraction of the culture supernatant with a solvent like ethyl acetate, followed by injection of the organic phase.

Experimental_Workflow Transformation Yeast Transformation Seed_Culture Seed Culture Preparation (YEPD Medium) Transformation->Seed_Culture Fermentation Shake-Flask Fermentation (YSM Medium + L-Phe) Seed_Culture->Fermentation Sampling Periodic Sampling Fermentation->Sampling Sample_Prep Sample Preparation (Centrifugation, Filtration) Sampling->Sample_Prep Analysis Metabolite Analysis (HPLC / GC) Sample_Prep->Analysis Data Data Interpretation (Titer, Yield, Purity) Analysis->Data

Caption: General experimental workflow for 2-PE production and analysis.

References

Engineering the Shikimate Pathway for Enhanced 2-Phenylethanol Biosynthesis in Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol (2-PE) is a valuable aromatic alcohol with a characteristic rose-like fragrance, widely used in the cosmetics, food, and pharmaceutical industries. While chemical synthesis routes exist, there is a growing demand for "natural" 2-PE produced through microbial fermentation. Saccharomyces cerevisiae, or baker's yeast, is a key microorganism for 2-PE production, utilizing two primary metabolic routes: the de novo shikimate pathway, which synthesizes 2-PE from glucose, and the Ehrlich pathway, which converts L-phenylalanine to 2-PE.[1][2]

This technical guide provides an in-depth exploration of the shikimate pathway's role in 2-PE biosynthesis in yeast. It details metabolic engineering strategies to enhance production, provides comprehensive quantitative data from various studies, outlines key experimental protocols, and visualizes the intricate pathways and workflows involved.

The Shikimate and Ehrlich Pathways: An Overview

The biosynthesis of 2-PE in yeast is a multi-step process involving enzymes from both central carbon metabolism and specialized aromatic amino acid pathways.

  • The Shikimate Pathway: This pathway is the primary route for the de novo synthesis of aromatic amino acids, including L-phenylalanine, the precursor to 2-PE.[3][4] It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[5] A series of enzymatic reactions then leads to the formation of chorismate, a key branch-point intermediate.[6][7]

  • From Chorismate to Phenylpyruvate: Chorismate is converted to prephenate by chorismate mutase (encoded by ARO7). Prephenate is then converted to phenylpyruvate by prephenate dehydratase (encoded by PHA2).[8]

  • The Ehrlich Pathway: Phenylpyruvate is a crucial intermediate that connects the shikimate and Ehrlich pathways. In the Ehrlich pathway, L-phenylalanine is first transaminated to phenylpyruvate by aromatic aminotransferases (encoded by ARO8 and ARO9).[9][10] Phenylpyruvate is then decarboxylated to phenylacetaldehyde by phenylpyruvate decarboxylase (encoded by ARO10).[11][12] Finally, phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases (e.g., Adh1p, Adh2p).[9]

Due to the complex and tightly regulated nature of the lengthy shikimate pathway, the Ehrlich pathway is often considered the more industrially attractive route for 2-PE production when L-phenylalanine is supplied externally.[13] However, engineering the shikimate pathway to increase the endogenous supply of L-phenylalanine is a key strategy for producing 2-PE from inexpensive carbon sources like glucose.

Metabolic Engineering Strategies for Enhanced 2-PE Production

Several metabolic engineering strategies have been employed to increase the flux through the shikimate pathway towards 2-PE biosynthesis in yeast. These strategies primarily focus on overexpressing key enzymes, deleting competing pathways, and alleviating feedback inhibition.

Overexpression of Key Enzymes

Increasing the expression levels of rate-limiting enzymes in the pathway can significantly boost 2-PE production. Key targets for overexpression include:

  • DAHP Synthase (Aro3p and Aro4p): These enzymes catalyze the first committed step of the shikimate pathway. Overexpression of feedback-resistant variants of ARO4 (e.g., ARO4K229L) can alleviate feedback inhibition by tyrosine and increase carbon flux into the pathway.[5][14]

  • Chorismate Mutase (Aro7p): This enzyme directs the flow of chorismate towards phenylalanine and tyrosine biosynthesis. Overexpression of a feedback-resistant version of ARO7 (e.g., ARO7G141S) can enhance the production of prephenate.

  • Aromatic Aminotransferases (Aro8p and Aro9p): These enzymes are crucial for the conversion of L-phenylalanine to phenylpyruvate.[9]

  • Phenylpyruvate Decarboxylase (Aro10p): This enzyme catalyzes a key step in the Ehrlich pathway, converting phenylpyruvate to phenylacetaldehyde.[11][12]

  • Transcription Factor (Aro80p): Overexpression of the transcriptional activator ARO80 can upregulate the expression of ARO9 and ARO10.[9]

Deletion of Competing Pathways

Eliminating or downregulating competing pathways can redirect metabolic flux towards 2-PE. A key target for gene deletion is:

  • Aldehyde Dehydrogenases (e.g., Ald3p): These enzymes can oxidize phenylacetaldehyde to the byproduct phenylacetate, thus competing with the final reduction step to 2-PE. Deletion of genes like ALD3 has been shown to increase 2-PE titers.[9]

Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on the metabolic engineering of Saccharomyces cerevisiae for this compound production.

StrainRelevant Genotype2-PE Titer (g/L)Yield (mol/mol)Reference
Wild Type-~0.5-[9]
Engineered StrainΔald3, overexpress ARO9, ARO10, ARO804.8-[9]
Engineered Strain (two-phase fermentation)Δald3, overexpress ARO9, ARO10, ARO806.1 (in organic phase)0.825[9]
Engineered StrainFusion protein (tyrB-kdcA-ADH2)3.14-[15][16]
Engineered StrainFusion protein + Δpdc5 + lgox overexpression4.020.8[10][15][16]
EnzymeGeneOrganismKmVmaxReference
Phenylpyruvate DecarboxylaseARO10S. cerevisiae0.45 ± 0.04 mM (for phenylpyruvate)53 ± 4 nmol/min/mg protein[11]
Chorismate MutaseARO7S. cerevisiae1.2 mM (for chorismate)-[17]
Prephenate DehydratasePHA2S. cerevisiae--[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the metabolic engineering of yeast for this compound production.

Yeast Cell Lysis for Enzyme Assays

Objective: To prepare crude cell extracts for measuring the activity of intracellular enzymes.

Materials:

  • Yeast culture

  • Lysis Buffer (25 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, 1x protease inhibitor cocktail)

  • Acid-washed glass beads (0.5 mm diameter)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Grow a yeast culture to the desired cell density (e.g., mid-log phase).

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold sterile water and once with ice-cold Lysis Buffer.

  • Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer.

  • Add an equal volume of acid-washed glass beads to the cell suspension in a microcentrifuge tube.

  • Disrupt the cells by vortexing at maximum speed for 30-60 second intervals, with 1-2 minute cooling periods on ice in between. Repeat for a total of 5-8 cycles.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (crude cell extract) to a new pre-chilled tube.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • The crude extract is now ready for enzyme activity assays. Store on ice for immediate use or at -80°C for long-term storage.[1][3][18][19][20]

Chorismate Mutase Activity Assay

Objective: To determine the enzymatic activity of chorismate mutase.

Materials:

  • Yeast cell extract

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT)

  • Chorismate solution (substrate)

  • 1 M HCl

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing Assay Buffer and yeast cell extract in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the chorismate solution to the reaction mixture.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 310 nm, which corresponds to the formation of prephenate.[17]

  • Calculate the enzyme activity based on the change in absorbance over time, using the appropriate extinction coefficient for prephenate under acidic conditions.

Gene Overexpression using a GAL1-Inducible Promoter

Objective: To overexpress a target gene in S. cerevisiae using a galactose-inducible promoter system.

Materials:

  • Yeast expression vector with a GAL1 promoter (e.g., pYES2)

  • Target gene insert

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells

  • Competent S. cerevisiae cells

  • Selective growth media (with glucose or galactose as the carbon source)

Protocol:

  • Plasmid Construction:

    • Amplify the target gene by PCR, adding appropriate restriction sites to the primers.

    • Digest both the PCR product and the yeast expression vector with the corresponding restriction enzymes.

    • Ligate the target gene insert into the digested vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cells for plasmid propagation.

    • Select for positive clones on appropriate antibiotic-containing medium and verify the construct by restriction digest and sequencing.[21][22]

  • Yeast Transformation:

    • Transform the confirmed plasmid into competent S. cerevisiae cells using the lithium acetate method.

    • Plate the transformed cells on selective medium lacking the appropriate nutrient to select for transformants.

  • Protein Expression:

    • Inoculate a single colony of the transformed yeast into selective medium containing 2% raffinose or 2% glucose and grow overnight at 30°C with shaking.

    • Inoculate a fresh culture in selective medium containing 2% raffinose to an OD600 of 0.4.

    • Grow the culture to an OD600 of approximately 1.0.

    • Induce gene expression by adding galactose to a final concentration of 2%.

    • Continue to incubate the culture for the desired period (e.g., 4-24 hours) to allow for protein expression.

    • Harvest the cells for subsequent analysis (e.g., enzyme assay, Western blot).[23][24]

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a yeast culture supernatant.

Materials:

  • Yeast culture supernatant

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., methanol/water mixture)

  • This compound standard solutions

Protocol:

  • Prepare a series of this compound standard solutions of known concentrations.

  • Harvest the yeast culture by centrifugation.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Inject a known volume of the filtered supernatant and the standard solutions onto the HPLC system.

  • Elute the compounds using an isocratic or gradient mobile phase (e.g., 40:60 methanol:water) at a constant flow rate.

  • Detect the eluting compounds at a wavelength of 210 nm.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standards.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve generated from the peak areas of the standard solutions.

Visualizations

Shikimate and Ehrlich Pathways for this compound Biosynthesis

Shikimate_Ehrlich_Pathway cluster_enzymes PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate Aro7 Aro7p Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Pha2 Pha2p Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Aro10 Aro10p L_Phe L-Phenylalanine L_Phe->Phenylpyruvate Aro8_9 Aro8p, Aro9p Two_PE This compound (2-PE) Phenylacetaldehyde->Two_PE Phenylacetate Phenylacetate Phenylacetaldehyde->Phenylacetate Adh ADHs Ald Ald3p Aro3_4 Aro3p, Aro4p

Caption: Overview of the Shikimate and Ehrlich pathways for this compound biosynthesis.

Experimental Workflow for Engineering 2-PE Production

Experimental_Workflow cluster_design Strain Design & Construction cluster_cultivation Cultivation & Production cluster_analysis Analysis Target_Selection Target Gene Selection (e.g., ARO4, ARO7, ARO10, ALD3) Plasmid_Construction Plasmid Construction (Overexpression/Deletion Cassettes) Target_Selection->Plasmid_Construction Yeast_Transformation Yeast Transformation (e.g., Lithium Acetate) Plasmid_Construction->Yeast_Transformation Strain_Verification Strain Verification (PCR, Sequencing) Yeast_Transformation->Strain_Verification Fermentation Fermentation (Shake Flask / Bioreactor) Strain_Verification->Fermentation Induction Induction of Gene Expression (e.g., Galactose) Fermentation->Induction Sampling Time-course Sampling Induction->Sampling HPLC 2-PE Quantification (HPLC) Sampling->HPLC Enzyme_Assay Enzyme Activity Assays Sampling->Enzyme_Assay Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: A typical experimental workflow for metabolic engineering of yeast for 2-PE production.

Logical Relationship of Feedback Regulation in the Shikimate Pathway

Feedback_Regulation PEP_E4P PEP + E4P Aro3 Aro3p PEP_E4P->Aro3 Aro4 Aro4p PEP_E4P->Aro4 Chorismate Chorismate Aro7 Aro7p Chorismate->Aro7 L_Phe L-Phenylalanine L_Phe->Aro3 L_Tyr L-Tyrosine L_Tyr->Aro4 L_Tyr->Aro7 Aro3->Chorismate (via DAHP) Aro4->Chorismate (via DAHP) Aro7->L_Phe Aro7->L_Tyr

Caption: Feedback inhibition loops in the yeast shikimate pathway.

Conclusion

The shikimate pathway presents a rich target for metabolic engineering to enhance the de novo biosynthesis of this compound in Saccharomyces cerevisiae. By employing strategies such as the overexpression of key enzymes, particularly feedback-resistant variants, and the deletion of competing pathways, significant improvements in 2-PE titers and yields can be achieved. This technical guide provides a comprehensive resource for researchers in the field, offering detailed protocols, quantitative data for comparison, and clear visualizations of the underlying biological processes. Further research into the kinetic properties of all pathway enzymes and the application of systems biology approaches will continue to advance the development of robust and efficient yeast cell factories for the sustainable production of this valuable aromatic compound.

References

Mechanism of 2-phenylethanol as a quorum sensing molecule in fungi

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of 2-Phenylethanol as a Fungal Quorum Sensing Molecule

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression and behavior in response to population density. While extensively studied in bacteria, the intricacies of fungal QS are an emerging field of significant interest, particularly for the development of novel antifungal therapeutics. Aromatic alcohols, such as this compound (2-PE), have been identified as key quorum-sensing molecules (QSMs) in several fungal species, most notably Saccharomyces cerevisiae. This technical guide provides a comprehensive overview of the biosynthesis, signaling mechanism, and physiological effects of 2-PE, with a focus on its role in regulating fungal morphogenesis and biofilm formation. This document synthesizes current research, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the core pathways.

Biosynthesis of this compound: The Ehrlich Pathway

This compound is a secondary metabolite produced from the catabolism of L-phenylalanine via the Ehrlich pathway.[1][2] This pathway is a critical component of amino acid metabolism in yeast and is subject to complex regulation by nutrient availability, particularly nitrogen sources.[3][4]

The biosynthesis occurs in three main steps:

  • Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases I and II, encoded by the ARO8 and ARO9 genes, respectively.[2][5]

  • Decarboxylation: Phenylpyruvate is decarboxylated to form phenylacetaldehyde. This step is primarily catalyzed by phenylpyruvate decarboxylase, encoded by the ARO10 gene.[2][6]

  • Reduction: Phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases (ADHs).[2][7]

The expression of the key genes in this pathway, ARO9 and ARO10, is regulated by the transcription factor Aro80p, which is responsive to aromatic amino acids.[3][7] Production of 2-PE is also controlled by cell density and is subject to positive feedback regulation, a hallmark of quorum sensing systems.[3][4] High concentrations of ammonia can repress the expression of the biosynthetic pathway, linking 2-PE production directly to the nutritional state of the environment.[3][8]

Caption: Biosynthesis of this compound via the Ehrlich Pathway.

Mechanism of Action and Physiological Effects

As a quorum-sensing molecule, 2-PE accumulates in the environment in a cell-density-dependent manner.[8][9] Once a threshold concentration is reached, it triggers a coordinated response in the fungal population, primarily inducing a morphological switch from a unicellular yeast form to a multicellular, invasive filamentous (pseudohyphal) form.[3][10] This transition is a key virulence trait in pathogenic fungi and is crucial for processes like nutrient foraging and host invasion in others.

Signaling Pathway in Saccharomyces cerevisiae

In S. cerevisiae, the morphogenetic effects of 2-PE are primarily mediated through the cAMP-dependent protein kinase A (PKA) signaling pathway.[3][10]

  • Induction: Extracellular 2-PE stimulates the PKA pathway in a Tpk2p-dependent manner. Tpk2p is one of the catalytic subunits of PKA.[3][8]

  • Gene Expression: Activation of this pathway leads to the upregulation of the cell surface flocculin-encoding gene, FLO11.[3][8] Flo11p is a GPI-anchored cell surface protein essential for cell-cell adhesion, pseudohyphal growth, and biofilm formation.[8][11]

  • Phenotypic Switch: The increased expression of FLO11 results in the characteristic yeast-to-filament transition, allowing the cells to grow invasively.[4][8] This response is particularly pronounced under conditions of nitrogen starvation, highlighting the integration of quorum sensing with nutrient sensing pathways.[8][11]

G cluster_env Extracellular Environment cluster_cell Fungal Cell PE This compound (2-PE) (High Cell Density) PKA cAMP-PKA Pathway (Tpk2p-dependent) PE->PKA Stimulates FLO11 FLO11 Gene Expression PKA->FLO11 Upregulates Flo11p Flo11p Protein (Cell Surface) FLO11->Flo11p Translates to Morpho Morphogenesis (Filamentous Growth) Flo11p->Morpho Biofilm Biofilm Formation Flo11p->Biofilm Morpho->Biofilm contributes to

Caption: 2-PE Signaling Pathway in S. cerevisiae.

Role in Biofilm Formation

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers resistance to environmental stresses and antifungal agents. 2-PE has been shown to positively regulate biofilm formation in S. cerevisiae.[12][13] Exogenous 2-PE can stimulate biofilm formation, particularly at low cell concentrations.[12][14] Deletion of the ARO8 and ARO9 genes, which are crucial for 2-PE synthesis, leads to reduced biofilm formation and decreased expression of FLO family genes involved in cell adhesion.[12][13]

Species-Specific Effects

The effects of 2-PE can be species-specific. While it induces filamentation in S. cerevisiae, the same response is not observed in the pathogenic yeast Candida albicans.[3][8] In fact, some studies suggest 2-PE can inhibit the formation of germ tubes and biofilms in C. albicans.[15][16] C. albicans produces 2-PE, tyrosol, and tryptophol, and the production is regulated by environmental conditions like pH, oxygen levels, and amino acid availability.[7][17] In other fungi, such as the filamentous fungus Cunninghamella echinulata, endogenously produced 2-PE acts as an inhibitor of biofilm growth, causing detachment.[18] In plant pathogenic fungi like Fusarium graminearum and Penicillium italicum, 2-PE exhibits direct antifungal activity by disrupting cell membrane integrity and altering metabolic pathways.[19][20]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effective Concentrations of 2-PE and Observed Phenotypes

Fungal Species2-PE ConcentrationObserved EffectReference(s)
Saccharomyces cerevisiae200 µMInduction of pseudofilamentous growth on nitrogen-limiting agar.[21][22]
Saccharomyces cerevisiaeNot specifiedStimulates biofilm formation at low cell concentrations.[12][13]
Fusarium graminearum0.328 mg/mL (EC₅₀)Inhibition of mycelial growth.[19]
Fusarium graminearum1.2 mg/mL100% inhibition of mycelial growth.[19]
Penicillium italicum1.5 µL/mLInhibition of green and blue mold growth on citrus fruit.[20]
Candida speciesNot specifiedInhibition of Candida growth and morphogenesis.[16][19]

Table 2: Gene Expression Changes in Response to 2-PE or Related Gene Deletions

Fungal SpeciesConditionTarget Gene(s)RegulationFold ChangeReference(s)
S. cerevisiaeAddition of 2-PE & TryptopholFLO11Upregulation~4-fold[8]
S. cerevisiaeDeletion of ARO8 & ARO9FLO family genesDownregulationSignificant reduction[12][13]
C. albicansAlkaline pHARO8, ARO9UpregulationNot specified[7][17]
C. albicansAlkaline pHARO10DownregulationNot specified[7][17]
S. cerevisiaePdr1p mutation + 2-PE stressARO9, ARO10Upregulation2.39 and 2.30-fold[23]

Experimental Protocols

This section outlines generalized methodologies for key experiments used to study the effects of 2-PE.

Fungal Culture and Morphogenesis Assay

This protocol is used to assess the effect of 2-PE on filamentous growth.

  • Strain Preparation: Culture S. cerevisiae strains overnight in liquid YPD (Yeast Extract Peptone Dextrose) medium at 30°C with shaking.

  • Washing: Harvest cells by centrifugation, wash twice with sterile distilled water to remove residual medium.

  • Inoculation: Resuspend cells and spot onto a nitrogen-limiting agar medium, such as SLAD (Synthetic Low Ammonia Dextrose).

  • Treatment: Prepare SLAD plates supplemented with 2-PE at the desired final concentration (e.g., 200 µM). A control plate without 2-PE should be included.[21][22]

  • Incubation: Incubate plates at 30°C for 3-5 days.

  • Analysis: Observe and photograph colony morphology and the extent of pseudohyphal filamentation at the colony periphery using a light microscope. Image analysis software can be used for quantification.[10]

Quantification of this compound by GC-MS

This protocol is for extracting and quantifying 2-PE from fungal culture supernatants.

  • Sample Collection: Grow fungal cultures to the desired cell density or time point. Centrifuge the culture to pellet the cells.

  • Extraction: Collect the supernatant. Perform a liquid-liquid extraction by adding an equal volume of an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases. Collect the organic phase. Repeat the extraction for better recovery.

  • Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen gas.

  • GC-MS Analysis: Reconstitute the extract in a suitable solvent. Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Temperature Program: A typical program might be: hold at 50°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

    • Detection: Use Mass Spectrometry in scan mode to identify 2-PE based on its retention time and mass spectrum, and in Selected Ion Monitoring (SIM) mode for accurate quantification against a standard curve.[18][19]

Gene Expression Analysis by qRT-PCR

This protocol is for measuring changes in the transcript levels of target genes like FLO11.

  • Cell Culture and Treatment: Grow fungal cells in liquid culture to mid-log phase. Add 2-PE to the desired concentration and incubate for a specific duration (e.g., 1.5 hours).[15] Use an untreated culture as a control.

  • RNA Extraction: Harvest cells by centrifugation and immediately freeze in liquid nitrogen. Extract total RNA using a standard method (e.g., hot acid phenol or a commercial kit).

  • cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform quantitative real-time PCR using a fluorescent dye like SYBR Green.[20]

    • Primers: Design specific primers for the target gene (FLO11) and a stable housekeeping gene (e.g., ACT1) for normalization.

    • Reaction: Set up reactions containing cDNA, primers, and SYBR Green master mix.

    • Cycling: Run on a real-time PCR cycler with appropriate thermal cycling conditions (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[20]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

G cluster_workflow Experimental Workflow: qRT-PCR for Gene Expression start 1. Fungal Culture (Mid-log phase) treat 2. Treatment - Control - 2-PE exposure start->treat harvest 3. Cell Harvesting & RNA Extraction treat->harvest cdna 4. DNase Treatment & cDNA Synthesis harvest->cdna qpcr 5. qRT-PCR (Target + Housekeeping genes) cdna->qpcr analyze 6. Data Analysis (ΔΔCt Method) qpcr->analyze end 7. Relative Gene Expression Results analyze->end

Caption: Workflow for Gene Expression Analysis via qRT-PCR.

Implications for Drug Development

The 2-PE quorum sensing pathway presents a promising target for the development of novel antifungal strategies.

  • Anti-virulence Therapy: Instead of killing the fungus, which can lead to resistance, targeting the QS system could inhibit virulence factors like filamentation and biofilm formation, rendering the pathogen more susceptible to host immune clearance.

  • Inhibiting Biosynthesis: Small molecules that inhibit the key enzymes of the Ehrlich pathway (e.g., Aro10p) could prevent the production of 2-PE, thereby blocking this density-dependent signaling.

  • Signal Interference: Introducing molecular analogues of 2-PE could either block its receptor (if identified) or cause premature activation of the pathway at low cell densities, disrupting coordinated pathogenic behavior.

Understanding the species-specific nature of 2-PE signaling is critical. A compound that inhibits filamentation in S. cerevisiae may have a different or no effect on C. albicans. Therefore, targeted approaches based on the specific mechanisms in pathogenic fungi are essential for successful therapeutic development.

References

A Technical Guide to the Natural Occurrence and Analysis of 2-Phenylethanol in Rosa damascena Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 2-phenylethanol (2-PE), a key aromatic compound responsible for the characteristic floral scent of Rosa damascena. It details the compound's natural concentration, which varies significantly based on the extraction methodology, outlines the biosynthetic pathways responsible for its production in the flower, and presents the standard experimental protocols for its extraction and quantification.

Quantitative Occurrence of this compound

This compound is one of the most abundant volatile compounds in fresh Rosa damascena flowers. However, due to its high water solubility (2 mL/100 mL H₂O), its concentration in the final essential oil product is heavily dependent on the extraction method employed.[1] Distillation methods, such as hydrodistillation and steam distillation, result in a significant loss of this compound, as it partitions into the aqueous phase (hydrosol or rose water) rather than the essential oil.[1][2] Solvent extraction methods better retain this compound.

The following table summarizes the quantitative data on this compound concentration across different Rosa damascena products as reported in scientific literature.

Product TypeExtraction MethodThis compound Concentration (%)Reference
Fresh Flowers Headspace SPME43.2%[2]
Headspace SPME1.3 - 13.4% (variable)[1]
Essential Oil Hydrodistillation1.3%[2]
Hydrodistillation0.98%[3]
Hydrodistillation1.0 - 1.3%[4]
Rose Water (Hydrosol) Hydrodistillation By-product35.6%[2]
Hydrodistillation By-product90.2%[5]
Residue Water Hydrodistillation By-product98.2%[2]
Absolute Solvent Extraction72.73 - 78.38%[5]
Concrete n-Hexane Extraction29.92%[3]

Experimental Protocols

2.1. Extraction Methodologies

The choice of extraction technique is critical for obtaining an essential oil that is representative of the flower's natural scent profile, particularly concerning this compound.

  • Hydrodistillation/Steam Distillation: This is the most common method for producing commercial rose oil (rose otto).[6][7]

    • Protocol: Fresh rose petals are placed in a still with water. The water is boiled, and the resulting steam passes through the plant material, rupturing the oil-containing cells and vaporizing the volatile compounds.[7] The steam and oil vapor mixture is then cooled in a condenser. The condensate, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to density differences, the essential oil is separated from the hydrosol.[7]

    • Impact on 2-PE: As a polar and water-soluble molecule, the majority of this compound remains dissolved in the hydrosol, leading to very low concentrations in the final distilled essential oil.[1][2][8]

  • Solvent Extraction: This method is used to produce rose concrete and absolute, which have a fragrance profile closer to the fresh flower.[6][7]

    • Protocol: Rose petals are submerged in a non-polar solvent, such as hexane or ethanol.[6] The solvent dissolves the aromatic compounds, waxes, and pigments. The solvent is then evaporated under a vacuum, leaving a waxy, semi-solid substance called "concrete".[6][7] The concrete is further processed by mixing it with ethanol to dissolve the fragrant oil. The mixture is then chilled to solidify the waxes, which are filtered out. Finally, the ethanol is evaporated to yield the "absolute".[7]

    • Impact on 2-PE: This method effectively captures the water-soluble this compound, resulting in a much higher concentration in the final absolute compared to distilled oil.[5]

  • Headspace Solid-Phase Microextraction (HS-SPME): This is an analytical technique used to sample the volatile compounds directly from the air surrounding the fresh flower (the "headspace"), providing the most accurate representation of the natural scent.

    • Protocol: A fused silica fiber coated with a stationary phase is exposed to the headspace of the fresh flowers. Volatile compounds, including this compound, adsorb onto the fiber. The fiber is then retracted and inserted directly into the injection port of a gas chromatograph for analysis.[1][2]

2.2. Quantification Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the individual components of essential oils.[9]

  • Protocol:

    • Sample Injection: A small volume (e.g., 0.2 µL) of the essential oil or extract is injected into the GC.[10]

    • Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column (e.g., a polar polyethylene glycol column).[9][10] Compounds separate based on their boiling points and affinity for the column's stationary phase.

    • Detection & Identification (MS): As compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison to a spectral library.

    • Quantification (FID or MS): A Flame Ionization Detector (FID) is often used for accurate quantification, where the signal is proportional to the amount of the compound present.[10] Quantification can also be performed using the MS by integrating the area of the characteristic ion peaks. The percentage of each compound is typically reported as a relative peak area percentage of the total identified compounds.[2]

Biosynthesis of this compound in Rosa damascena

This compound is synthesized in rose petals from the aromatic amino acid L-phenylalanine through multiple enzymatic pathways.[11][12]

Primary Biosynthetic Pathway: The principal pathway involves a two-step process.[13]

  • Decarboxylation: L-phenylalanine is converted to phenylacetaldehyde. This reaction is catalyzed by the key enzyme Phenylacetaldehyde Synthase (RhPAAS) .[13]

  • Reduction: Phenylacetaldehyde is then reduced to this compound by the enzyme Phenylacetaldehyde Reductase (PAR) .[13]

Alternative Biosynthetic Pathway: An alternative route, which can become dominant depending on seasonal changes, proceeds via phenylpyruvic acid (PPA).[11][14]

  • Transamination: L-phenylalanine is converted to phenylpyruvic acid by an Aromatic Amino Acid Aminotransferase (AAAT) .[13]

  • Decarboxylation: Phenylpyruvic acid is decarboxylated to form phenylacetaldehyde by Phenylpyruvate Decarboxylase (PPDC) .[13]

  • Reduction: The resulting phenylacetaldehyde is reduced to this compound by PAR , as in the primary pathway.

G Biosynthesis of this compound from L-Phenylalanine cluster_0 cluster_1 L_Phe L-Phenylalanine PAld Phenylacetaldehyde L_Phe->PAld   RhPAAS PPA Phenylpyruvic Acid L_Phe->PPA AAAT    PE This compound PAld->PE   PAR PPA->PAld PPDC    p1 p1 p2 p2

Biosynthesis of this compound in Rosa damascena.

Generalized Experimental Workflow

The overall process from plant material to chemical analysis follows a structured workflow, ensuring reproducibility and accurate quantification of volatile compounds like this compound.

G General Workflow for Analysis of this compound in Rose Harvest Harvest Fresh Rosa damascena Petals Extraction Extraction Harvest->Extraction HD Hydrodistillation Extraction->HD Method 1 SE Solvent Extraction Extraction->SE Method 2 HS Headspace-SPME Extraction->HS Method 3 Product Collection of Product HD->Product SE->Product HS->Product Oil Essential Oil Product->Oil Hydrosol Hydrosol Product->Hydrosol Absolute Absolute Product->Absolute Fiber Adsorbed Fiber Product->Fiber Analysis GC-MS Analysis Oil->Analysis Hydrosol->Analysis Absolute->Analysis Fiber->Analysis Data Data Processing & Quantification Analysis->Data

Workflow for Extraction and Quantification of this compound.

References

2-Phenylethanol: A Comprehensive Technical Guide for Solvent Selection in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenylethanol, a versatile solvent with significant potential in pharmaceutical research and development. This document is intended to serve as a valuable resource for scientists and researchers in the selection and application of this compound as a solvent in drug formulation and synthesis.

Introduction

This compound (PEA), also known as phenethyl alcohol, is an organic compound with the chemical formula C₈H₁₀O. It is a colorless liquid with a characteristic mild, pleasant floral odor. Naturally occurring in a variety of essential oils, it is widely used in the fragrance and food industries. In the pharmaceutical sector, this compound is utilized as a preservative, antiseptic, and disinfectant. Its unique combination of properties, including its solvent capabilities and antimicrobial attributes, makes it an attractive candidate for various pharmaceutical applications, particularly in the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).

This guide delves into the critical physical and chemical properties of this compound relevant to solvent selection, presents detailed experimental protocols for their determination, and provides a logical framework for its evaluation as a potential solvent in drug development.

Physical Properties of this compound

A thorough understanding of the physical properties of a solvent is paramount for predicting its behavior in various formulation processes. The key physical properties of this compound are summarized in the tables below.

General Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₁₀O
Molecular Weight 122.17 g/mol
Appearance Colorless liquid
Odor Mild, floral, rose-like
Thermodynamic Properties
PropertyValueReference(s)
Melting Point -27 °C
Boiling Point 219-221 °C
Vapor Pressure 0.0868 mmHg at 25 °C
Flash Point 102 °C
Autoignition Temperature 410 °C
Solvent-Specific Properties
PropertyValueReference(s)
Density 1.017 g/cm³ at 25 °C
Viscosity 7.58 mPa·s at 25 °C
Surface Tension 37.9 mN/m at 25 °C
Refractive Index 1.5317 at 20 °C
Dielectric Constant 13.0
Dipole Moment 1.89 D
Solubility and Solvent Interaction Parameters

Understanding the solubility of this compound in various media and its interaction with solutes is crucial for formulation development.

Solubility Profile:

  • In Water: Slightly soluble (2 mL in 100 mL of H₂O).

  • In Organic Solvents: Miscible with most organic solvents, including ethanol, ether, and glycerol.

Hansen Solubility Parameters (HSP):

Hansen Solubility Parameters are a valuable tool for predicting the miscibility of solvents and the solubility of polymers and other solutes. They are based on the principle that "like dissolves like" and divide the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Hansen ParameterValue (MPa½)Reference(s)
δD (Dispersion) 18.3
δP (Polar) 5.6
δH (Hydrogen Bonding) 11.2

Kamlet-Taft Solvatochromic Parameters:

The Kamlet-Taft parameters provide a measure of a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). These parameters are useful for understanding solvent-solute interactions at a molecular level.

Kamlet-Taft ParameterValueReference(s)
α (Hydrogen Bond Donor) 0.64
β (Hydrogen Bond Acceptor) 0.61
π* (Polarity/Polarizability) 0.88

Chemical Properties of this compound

Reactivity and Stability

This compound is a primary alcohol and exhibits chemical properties typical of this class of compounds.

  • Stability: It is generally stable under normal conditions and exhibits good stability in alkaline conditions, making it suitable for use in products like soaps.

  • Incompatible Materials: Strong acids and strong oxidizing agents should be avoided as they can react with this compound.

  • Decomposition: When heated to decomposition, it may emit acrid smoke and irritating fumes.

Antimicrobial Properties

This compound possesses broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts. This property makes it a valuable preservative in pharmaceutical and cosmetic formulations.

Application in Solvent Selection: A Logical Workflow

The selection of an appropriate solvent is a critical step in drug development. The following diagram illustrates a logical workflow for evaluating this compound as a potential solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Evaluation of this compound cluster_2 Phase 3: Formulation Development & Optimization cluster_3 Phase 4: Final Decision API_Properties Define API Properties (Solubility, Stability, etc.) Solvent_Database Screen Solvent Database (Physical & Chemical Properties) API_Properties->Solvent_Database Initial_Selection Initial Selection of Potential Solvents Solvent_Database->Initial_Selection PhysChem_Characterization Characterize Physical Properties (Viscosity, Surface Tension, etc.) Initial_Selection->PhysChem_Characterization Solubility_Studies Determine API Solubility in this compound PhysChem_Characterization->Solubility_Studies Stability_Testing Assess API Stability in this compound Solubility_Studies->Stability_Testing Compatibility_Assessment Evaluate Excipient Compatibility Stability_Testing->Compatibility_Assessment Preformulation Preformulation Studies Compatibility_Assessment->Preformulation Formulation_Optimization Formulation Optimization Preformulation->Formulation_Optimization Process_Development Process Development & Scale-Up Formulation_Optimization->Process_Development Final_Solvent_Selection Final Solvent Selection Process_Development->Final_Solvent_Selection

Caption: Logical workflow for the evaluation and selection of this compound as a solvent in pharmaceutical development.

Solubility of Active Pharmaceutical Ingredients (APIs) in this compound

General Observations:

  • The presence of a hydroxyl group and an aromatic ring in this compound allows for both hydrogen bonding and π-π stacking interactions with solute molecules.

  • Its moderate dielectric constant and dipole moment indicate its ability to solvate polar and semi-polar compounds.

  • Its Hansen and Kamlet-Taft parameters can be used to predict its affinity for various APIs.

Quantitative Data:

Specific quantitative solubility data for a wide range of APIs in this compound is limited in publicly accessible literature. The following table provides a compilation of available information, which is currently sparse. Researchers are encouraged to determine the solubility of their specific API experimentally.

APISolubility in this compoundTemperature (°C)Reference(s)
Ibuprofen Data not readily available-
Naproxen Data not readily available-
Ketoprofen Data not readily available-
Paracetamol Soluble-(Qualitative)

Note: The lack of extensive quantitative data highlights the need for experimental determination of API solubility in this compound for specific drug development projects.

Experimental Protocols

This section provides an overview of the standard experimental methodologies for determining the key physical and chemical properties of solvents like this compound.

Determination of Viscosity

Method: Rotational Viscometry

  • Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to the measured torque.

  • Apparatus: Rotational viscometer (e.g., Brookfield or Anton Paar type).

  • Procedure:

    • Calibrate the viscometer with a standard fluid of known viscosity.

    • Place a known volume of this compound in the sample holder and allow it to equilibrate to the desired temperature.

    • Immerse the appropriate spindle into the liquid.

    • Set the desired rotational speed and allow the reading to stabilize.

    • Record the torque reading and calculate the dynamic viscosity using the instrument's calibration constants.

Determination of Surface Tension

Method: Du Noüy Ring Method

  • Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. The surface tension is calculated from this force.

  • Apparatus: Tensiometer with a Du Noüy ring.

  • Procedure:

    • Clean the platinum-iridium ring thoroughly with a suitable solvent and then by flaming.

    • Place the this compound sample in a clean vessel and allow it to reach thermal equilibrium.

    • Immerse the ring below the liquid surface.

    • Slowly raise the sample stage, causing the ring to be pulled through the interface.

    • Record the maximum force exerted on the ring just before it detaches from the liquid surface.

    • Calculate the surface tension using the appropriate correction factors for the ring dimensions.

Determination of Dielectric Constant

Method: Capacitance Measurement

  • Principle: The dielectric constant of a liquid is determined by measuring the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.

  • Apparatus: Dielectric constant meter or a precision LCR meter and a suitable test cell.

  • Procedure:

    • Calibrate the instrument with standard liquids of known dielectric constants.

    • Fill the test cell with this compound, ensuring no air bubbles are present.

    • Measure the capacitance of the cell at the desired frequency and temperature.

    • Calculate the dielectric constant based on the cell's geometry and the measured capacitance.

Determination of Hansen Solubility Parameters (HSP)

Method: Solubility Testing with a Range of Solvents

  • Principle: The HSP of a solute (or a liquid like this compound if its parameters were unknown) are determined by observing its solubility in a series of well-characterized solvents with known HSPs.

  • Procedure:

    • Select a set of at least 20-30 solvents with a wide range of known HSPs.

    • For each solvent, mix a known amount of this compound and observe its miscibility (soluble or insoluble).

    • The data is then entered into a specialized software program (e.g., HSPiP) which calculates the HSP sphere for this compound. The center of the sphere represents the HSP of the substance, and the radius represents the range of solvents in which it is soluble.

Determination of Kamlet-Taft Parameters

Method: UV-Vis Spectroscopy with Solvatochromic Dyes

  • Principle: This method utilizes specific dyes (probes) whose UV-Vis absorption maximum shifts depending on the solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and polarity/polarizability (π*).

  • Apparatus: UV-Vis spectrophotometer.

  • Procedure:

    • Prepare dilute solutions of the appropriate solvatochromic dyes (e.g., Reichardt's dye for π*, N,N-dimethyl-4-nitroaniline for β, and 2,6-diphenyl-4-(2,4,6-triphenyl-N-pyridinio)phenolate for α) in this compound.

    • Measure the UV-Vis absorption spectrum for each dye solution and determine the wavelength of maximum absorbance (λ_max).

    • Calculate the Kamlet-Taft parameters using established equations that relate the λ_max values of the probes to the α, β, and π* parameters.

Determination of API Solubility

Method: Shake-Flask Method

  • Principle: This is the gold standard method for determining the equilibrium solubility of a solid in a liquid.

  • Apparatus: Shaking incubator or water bath, analytical balance, centrifuge, and a suitable analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • Add an excess amount of the API to a known volume of this compound in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a non-adsorbing filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of the API using a validated analytical method.

Conclusion

This compound presents a compelling profile as a solvent for pharmaceutical applications. Its favorable physical and chemical properties, including its moderate polarity, hydrogen bonding capabilities, and inherent antimicrobial activity, make it a versatile option for the formulation of a variety of active pharmaceutical ingredients. This technical guide provides a solid foundation for researchers and drug development professionals to evaluate and utilize this compound effectively. The provided experimental protocols offer a practical approach for generating the necessary data to support its selection and application in specific formulation challenges. While further research into the solubility of a broader range of APIs in this compound is warranted, the information presented herein underscores its potential as a valuable tool in the pharmaceutical scientist's arsenal.

An In-Depth Technical Guide to the Biosynthesis of 2-Phenylethanol from L-Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-phenylethanol (2-PE) from L-phenylalanine, primarily focusing on the well-characterized Ehrlich pathway. 2-PE is a valuable aromatic alcohol with a characteristic rose-like scent, widely used in the fragrance, food, and pharmaceutical industries.[1][2] Its antimicrobial properties also make it a person of interest in drug development. This document details the enzymatic steps, quantitative data from various microbial systems, experimental protocols, and visualizations of the pathway to serve as a valuable resource for researchers in the field.

The Ehrlich Pathway: Core of this compound Biosynthesis

The primary route for the conversion of L-phenylalanine to this compound in various microorganisms, particularly yeasts like Saccharomyces cerevisiae, is the Ehrlich pathway.[3][4] This catabolic pathway involves a three-step enzymatic cascade:

  • Transamination: L-phenylalanine is first converted to phenylpyruvate. This reaction is catalyzed by an aromatic aminotransferase (also known as phenylalanine aminotransferase), which transfers the amino group from L-phenylalanine to an α-keto acid acceptor, typically α-ketoglutarate, producing glutamate as a co-product.[3]

  • Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This step is carried out by phenylpyruvate decarboxylase , a thiamine pyrophosphate (TPP)-dependent enzyme.[5]

  • Reduction: Finally, phenylacetaldehyde is reduced to this compound by an alcohol dehydrogenase , often utilizing NADH as the reducing equivalent.[3]

dot

Ehrlich_Pathway cluster_enzymes Enzymatic Conversions LPhe L-Phenylalanine PPy Phenylpyruvate LPhe->PPy α-ketoglutarate -> glutamate E1 Aromatic Aminotransferase LPhe->E1 PAld Phenylacetaldehyde PPy->PAld CO2 E2 Phenylpyruvate Decarboxylase PPy->E2 PE This compound PAld->PE NADH -> NAD+ E3 Alcohol Dehydrogenase PAld->E3 E1->PPy E2->PAld E3->PE

Caption: The Ehrlich Pathway for this compound Biosynthesis.

Quantitative Data on this compound Production

The efficiency of this compound production varies significantly depending on the microbial host, genetic modifications, and fermentation conditions. Below are tables summarizing key quantitative data from various studies.

Table 1: this compound Production in Wild-Type and Engineered Yeast Strains
Yeast StrainGenotype/ModificationSubstrate(s)Titer (g/L)Yield (g/g L-Phe)Productivity (g/L/h)Reference
Saccharomyces cerevisiae D-22Wild-typeGlucose, L-Phe4.81-0.229[4]
Saccharomyces cerevisiae Ye9-612Thermotolerant wild-typeL-Phe4.5--
Candida glycerinogenes WL2002-5Wild-typeGlucose, L-Phe5.0--[1]
Kluyveromyces marxianus CCT 7735Wild-typeGlucose, L-Phe3.44--
Saccharomyces cerevisiae RM27Engineered (fusion protein, PDC5 deletion)L-Phe4.020.60-[3]
Yarrowia lipolytica po1gP8–6Engineered (pathway refactoring)Glucose, L-Phe1.750.534-
Pichia kudriavzevii YF1702Wild-typeGlucose, L-Phe5.09--
Table 2: this compound Production in Engineered Escherichia coli

| E. coli Strain | Genotype/Modification | Substrate(s) | Titer (g/L) | Yield (g/g substrate) | Reference | | :--- | :--- | :--- | :--- | :--- | | Engineered E. coli | Overexpression of ARO8, kdcA, yjgB | L-Phe | 0.277 | ~0.65 (from L-Phe) | | | Engineered E. coli | Overexpression of deregulated pathway enzymes | Glucose | 2.5 | 0.16 (from glucose) | | | Engineered E. coli | Deletion of competing pathways | Glucose | 2.36 | 0.076 (from glucose) | |

Table 3: Kinetic Parameters of Key Enzymes in the Ehrlich Pathway
EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)Reference
Aromatic Aminotransferase (Aro8p)Saccharomyces cerevisiaeL-Phenylalanine1.3-
Aromatic Aminotransferase (Aro9p)Saccharomyces cerevisiaeL-Phenylalanine0.4-
Phenylpyruvate Decarboxylase (Aro10p)Saccharomyces cerevisiaePhenylpyruvate0.480.053 (nmol/mg/min)[5][6]
Phenylpyruvate Decarboxylase (Pdc1p, 5p, 6p dependent)Saccharomyces cerevisiaePhenylpyruvate11.20.147 (nmol/mg/min)[5][6]
Alcohol Dehydrogenase (YADH)Saccharomyces cerevisiaePhenylacetaldehyde--

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Quantification of this compound and Intermediates by HPLC

Objective: To quantify the concentration of L-phenylalanine, phenylpyruvate, phenylacetaldehyde, and this compound in fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standards of L-phenylalanine, phenylpyruvate, phenylacetaldehyde, and this compound.

  • 0.22 µm syringe filters.

Procedure:

  • Prepare a series of standard solutions of known concentrations for each analyte in the mobile phase.

  • Collect fermentation samples at desired time points.

  • Centrifuge the samples to pellet cells (e.g., 10,000 x g for 10 minutes).

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Perform a gradient or isocratic elution. An example of an isocratic method is 70% Solvent A and 30% Solvent B at a flow rate of 0.5 mL/min.[3]

  • Detect the analytes using a UV detector at 210 nm.

  • Identify and quantify the peaks by comparing their retention times and peak areas to the standard curves. Expected retention times can vary but as an example: phenylpyruvate at ~3.5 min, L-phenylalanine at ~7.5 min, and this compound at ~13.3 min under specific conditions.[3]

dot

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis A Fermentation Sample B Centrifugation A->B C Supernatant Collection B->C D Filtration (0.22 µm) C->D E Injection into HPLC D->E F Separation on C18 Column E->F G UV Detection (210 nm) F->G H Data Analysis G->H

Caption: Workflow for HPLC analysis of this compound and its precursors.

Enzyme Assays

Objective: To measure the activity of aromatic aminotransferase by quantifying the formation of phenylpyruvate from L-phenylalanine.

Principle: This assay can be performed using a colorimetric method that detects the α-keto acid product.

Materials:

  • Cell-free extract containing the aminotransferase.

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • L-phenylalanine solution.

  • α-ketoglutarate solution.

  • Pyridoxal 5'-phosphate (PLP) solution.

  • Reagent for colorimetric detection of phenylpyruvate (e.g., 2,4-dinitrophenylhydrazine).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-phenylalanine, α-ketoglutarate, and PLP.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the cell-free extract.

  • Incubate for a specific time period.

  • Stop the reaction (e.g., by adding acid).

  • Add the colorimetric reagent and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the enzyme activity based on a standard curve of phenylpyruvate.

Objective: To measure the activity of phenylpyruvate decarboxylase.

Principle: A coupled enzyme assay can be used where the product, phenylacetaldehyde, is immediately reduced by an excess of alcohol dehydrogenase, and the concomitant oxidation of NADH is monitored spectrophotometrically.

Materials:

  • Cell-free extract containing the decarboxylase.

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).

  • Phenylpyruvate solution.

  • Thiamine pyrophosphate (TPP) and MgCl2.

  • NADH solution.

  • Purified alcohol dehydrogenase (from yeast).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, TPP, MgCl2, NADH, and an excess of alcohol dehydrogenase.

  • Add the cell-free extract and incubate to establish a baseline.

  • Initiate the reaction by adding phenylpyruvate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

Objective: To measure the activity of alcohol dehydrogenase in the direction of this compound formation.

Principle: The reduction of phenylacetaldehyde to this compound is coupled with the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Cell-free extract containing the dehydrogenase.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Phenylacetaldehyde solution.

  • NADH solution.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NADH.

  • Add the cell-free extract and incubate to establish a baseline.

  • Initiate the reaction by adding phenylacetaldehyde.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH.

Fed-Batch Fermentation for High-Titer this compound Production

Objective: To achieve high-titer production of this compound by employing a fed-batch fermentation strategy to control substrate levels and mitigate product toxicity.

Materials:

  • A high-producing microbial strain (e.g., engineered S. cerevisiae).

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control.

  • Basal fermentation medium (containing a carbon source like glucose, nitrogen source, salts, and trace elements).

  • Concentrated feeding solutions of the carbon source (e.g., glucose) and L-phenylalanine.

Procedure:

  • Prepare the sterile basal medium in the bioreactor.

  • Inoculate the bioreactor with a pre-culture of the production strain.

  • Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is often monitored by an increase in DO and a decrease in CO2 evolution.

  • Fed-Batch Phase:

    • Initiate the feeding of the concentrated glucose solution at a controlled rate to maintain a low residual glucose concentration, thus avoiding overflow metabolism.

    • Simultaneously or sequentially, feed the L-phenylalanine solution. The feeding strategy can be optimized to maintain a constant L-phenylalanine concentration or to be added in pulses.

  • Maintain the fermentation parameters at optimal levels (e.g., pH 5.5, temperature 30°C, and a specific DO level).

  • Monitor cell growth (e.g., by measuring optical density at 600 nm) and product/substrate concentrations by HPLC throughout the fermentation.

  • Continue the fed-batch process until a decline in production rate or cell viability is observed.

dot

Fed_Batch_Workflow cluster_setup Bioreactor Setup cluster_batch Batch Phase cluster_fedbatch Fed-Batch Phase A Sterile Basal Medium B Inoculation A->B C Initial Growth B->C D Substrate Depletion C->D E Controlled Feeding (Glucose & L-Phe) D->E F Process Monitoring (pH, DO, OD, HPLC) E->F Continuous/Pulsed F->E Feedback Control G High-Titer This compound F->G

Caption: Workflow for fed-batch fermentation of this compound.

Conclusion

The biosynthesis of this compound from L-phenylalanine via the Ehrlich pathway is a well-established and highly researched area. Significant progress has been made in understanding the enzymatic steps, optimizing fermentation processes, and metabolically engineering microbial hosts for enhanced production. This technical guide provides a foundational resource for researchers aiming to further investigate and improve this important biosynthetic pathway. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to facilitate the design and execution of future studies in this field, with applications ranging from the development of novel fragrances and food additives to the exploration of new antimicrobial agents.

References

The Triumvirate of Flavor: A Technical Guide to ARO8, ARO9, and ARO10 in Yeast 2-Phenylethanol Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core genes—ARO8, ARO9, and ARO10—that govern the production of 2-phenylethanol (2-PE), a valuable aromatic compound with a rose-like scent, in the yeast Saccharomyces cerevisiae. Understanding the function and regulation of these genes is paramount for the metabolic engineering of yeast strains for enhanced 2-PE biosynthesis, a process with significant applications in the food, beverage, cosmetic, and pharmaceutical industries.

The Ehrlich Pathway: The Central Axis of 2-PE Production

In Saccharomyces cerevisiae, the primary route for converting L-phenylalanine (L-Phe) into this compound is the Ehrlich pathway.[1][2][3] This catabolic pathway consists of three principal enzymatic steps, with the genes ARO8, ARO9, and ARO10 encoding the key enzymes for the initial two stages.[1][2][3]

  • Step 1: Transamination. The process is initiated by the conversion of L-phenylalanine to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases. S. cerevisiae possesses two such enzymes, encoded by the genes ARO8 and ARO9.[2][3]

  • Step 2: Decarboxylation. Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. The primary enzyme responsible for this step is phenylpyruvate decarboxylase, encoded by the ARO10 gene.[1][2][3] Other pyruvate decarboxylases, such as those encoded by PDC1, PDC5, and PDC6, can also contribute to this reaction, though ARO10 is considered the major player when L-phenylalanine is the nitrogen source.[3]

  • Step 3: Reduction. Finally, phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases, encoded by various ADH genes (e.g., ADH1, ADH2).[1][2]

The Genetic Players: ARO8, ARO9, and ARO10

ARO8: The Constitutive Transaminase

ARO8 encodes aromatic aminotransferase I.[2] Its expression is generally constitutive, meaning it is maintained at a relatively constant level and is regulated by the general control of amino acid biosynthesis.[2] While it contributes to the initial transamination step, studies have shown that its role can be complex. Deletion of ARO8 has been observed to paradoxically enhance 2-PE production from glucose, suggesting a regulatory role beyond its catalytic function, potentially through the transcriptional upregulation of ARO10.[4][5]

ARO9: The Inducible Transaminase

ARO9 encodes aromatic aminotransferase II.[2][6] Unlike ARO8, the expression of ARO9 is highly inducible by the presence of aromatic amino acids like tryptophan, phenylalanine, and tyrosine.[6] Its transcription is also subject to nitrogen catabolite repression (NCR), meaning its expression is low when preferred nitrogen sources like ammonia are available.[2] The transcription factor Aro80p plays a crucial role in activating ARO9 expression in response to aromatic amino acids.[1][6]

ARO10: The Key Decarboxylase

ARO10 encodes the primary phenylpyruvate decarboxylase involved in the Ehrlich pathway.[1][3] Similar to ARO9, ARO10 expression is induced by aromatic amino acids and is under the positive control of the transcription factor Aro80p.[1][6] Its activity is a critical rate-limiting step in the conversion of L-phenylalanine to 2-PE.[2] Consequently, overexpression of ARO10 is a common and effective strategy for increasing 2-PE yields.[2][7]

Quantitative Impact of Genetic Modifications

Metabolic engineering strategies targeting ARO8, ARO9, and ARO10 have demonstrated significant effects on 2-PE production. The following tables summarize quantitative data from various studies.

Genetic ModificationStrain BackgroundFold Change/Increase in 2-PE TiterReference
Overexpression of ARO8S. cerevisiae S288c9.3% increase[2][7]
Overexpression of ARO10S. cerevisiae S288c16.3% increase[2][7]
Co-overexpression of ARO8 and ARO10S. cerevisiae S288c36.8% increase (reaching 2.61 g/L)[2][7]
CRISPRa-mediated activation of ARO10S. cerevisiae INVScI-[1]
CRISPRa-mediated triple-gene activation (ARO10, ARO80, ADH2)S. cerevisiae INVScI77.62% increase (reaching 214.04 mg/L)[1]
Deletion of ARO8S. cerevisiaeEnhanced de novo production from glucose (>3 mM)[4][5]
Overexpression of ARO9, ARO10, and ARO80 with ALD3 deletionS. cerevisiaeProduction of 4.8 g/L[2][8][9]

Experimental Protocols

Yeast Strain Cultivation for 2-PE Production
  • Media Preparation: Prepare Yeast Extract Peptone Dextrose (YPD) medium (1% yeast extract, 2% peptone, 2% glucose). For 2-PE production, a synthetic medium is often used, for example, a medium containing glucose (e.g., 20 g/L), a nitrogen source (e.g., L-phenylalanine at 10 g/L as the sole nitrogen source to induce the Ehrlich pathway), yeast nitrogen base without amino acids, and necessary supplements.[8][10]

  • Inoculation and Growth: Inoculate a single colony of the desired yeast strain into a starter culture of YPD and grow overnight at 30°C with shaking (e.g., 200 rpm).

  • Production Phase: Inoculate the production medium with the overnight culture to a starting OD₆₀₀ of approximately 0.1.

  • Fermentation: Incubate the production culture at 30°C with vigorous shaking for 48-72 hours.[10] Samples can be taken at various time points to monitor growth (OD₆₀₀) and 2-PE concentration.

Gene Overexpression in S. cerevisiae
  • Vector Construction: Amplify the open reading frames of ARO8, ARO9, or ARO10 from S. cerevisiae genomic DNA using PCR with primers containing appropriate restriction sites.

  • Cloning: Ligate the PCR products into a high-copy yeast expression vector (e.g., pYES2) under the control of a strong promoter (e.g., GAL1 or a constitutive promoter like TEF1).

  • Transformation: Transform the constructed plasmids into the desired S. cerevisiae host strain using the lithium acetate/polyethylene glycol method.[3]

  • Selection: Select for transformants on appropriate selective media (e.g., synthetic complete medium lacking uracil for a URA3-marked plasmid).

  • Verification: Verify the presence of the insert by colony PCR and/or sequencing.

Gene Deletion in S. cerevisiae
  • Disruption Cassette Construction: Amplify a selectable marker gene (e.g., KanMX) with flanking sequences homologous to the regions immediately upstream and downstream of the target gene's open reading frame.

  • Transformation: Transform the disruption cassette into the desired yeast strain.

  • Selection: Select for transformants on media containing the appropriate antibiotic (e.g., G418 for the KanMX marker).

  • Verification: Confirm the correct integration of the disruption cassette and the deletion of the target gene by diagnostic PCR using primers flanking the integration site and internal to the deleted gene.

Quantification of this compound
  • Sample Preparation: Centrifuge a sample of the yeast culture to pellet the cells. The supernatant is used for 2-PE analysis.

  • Extraction (Optional but recommended): Perform a liquid-liquid extraction of the supernatant with a solvent such as ethyl acetate to concentrate the 2-PE and remove interfering compounds.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used.[3]

    • Detection: Monitor the eluate using a UV detector at a wavelength of 210 nm.[3]

    • Quantification: Determine the concentration of 2-PE by comparing the peak area to a standard curve prepared with known concentrations of 2-PE.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: Use a suitable capillary column (e.g., DB-FFAP).[11]

    • Carrier Gas: Helium is typically used.[11]

    • Temperature Program: A temperature gradient is programmed to separate the volatile compounds.[11]

    • Detection: Use a mass spectrometer to identify and quantify 2-PE based on its mass spectrum and retention time compared to a standard.

Visualizing the Pathway and Regulation

The following diagrams illustrate the Ehrlich pathway and the transcriptional regulation of the ARO genes.

Ehrlich_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L-Phe_ext L-Phenylalanine L-Phe_int L-Phenylalanine L-Phe_ext->L-Phe_int Permease PP Phenylpyruvate L-Phe_int->PP ARO8/ARO9 alpha-KG α-Ketoglutarate Glu Glutamate PA Phenylacetaldehyde PP->PA ARO10 CO2 CO₂ 2-PE This compound PA->2-PE ADH NADH NADH NAD NAD⁺

Caption: The Ehrlich Pathway for this compound Synthesis in Yeast.

Transcriptional_Regulation cluster_signals Inducing Signals cluster_regulators Transcriptional Regulators cluster_genes Target Genes cluster_ncr Nitrogen Catabolite Repression Aromatic_AA Aromatic Amino Acids (e.g., Phenylalanine) Aro80 Aro80 Aromatic_AA->Aro80 activates ARO9 ARO9 Aro80->ARO9 induces transcription ARO10 ARO10 Aro80->ARO10 induces transcription Preferred_N Preferred Nitrogen (e.g., Ammonia) NCR_Factors NCR Factors Preferred_N->NCR_Factors activate NCR_Factors->ARO9 represses NCR_Factors->ARO10 represses

Caption: Transcriptional Regulation of ARO9 and ARO10 in Yeast.

Conclusion

The genes ARO8, ARO9, and ARO10 form the core of the Ehrlich pathway for this compound production in Saccharomyces cerevisiae. A thorough understanding of their individual functions, their synergistic interactions, and their complex regulation is essential for the rational design of yeast cell factories. By manipulating the expression of these genes, researchers can significantly enhance the production of this valuable natural aroma compound, paving the way for more efficient and sustainable biotechnological processes. This guide provides a foundational framework for professionals engaged in the metabolic engineering of yeast and the development of novel bioprocesses.

References

The Role of 2-Phenylethanol in Fungal Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in both clinical and industrial settings due to their inherent resistance to antimicrobial agents and host immune responses. These structured communities of fungal cells, encased in a self-produced extracellular matrix (ECM), are notoriously difficult to eradicate from medical devices and host tissues. A key factor in the development and regulation of these complex structures is cell-to-cell communication, a process known as quorum sensing (QS). Fungi utilize a variety of secreted molecules to sense their population density and coordinate collective behaviors, including the transition from planktonic to biofilm lifestyles. Among these signaling molecules, 2-phenylethanol (2-PE), an aromatic alcohol, has emerged as a critical regulator of biofilm formation in several fungal species, exhibiting a fascinating duality in its function. This technical guide provides a comprehensive overview of the current understanding of 2-PE's role in fungal biofilms, with a focus on the contrasting effects observed in Saccharomyces cerevisiae and Candida albicans. We delve into the molecular mechanisms, signaling pathways, and quantitative data from key studies, and provide detailed experimental protocols for the assays and visualization techniques essential for research in this field.

The Dichotomous Role of this compound in Fungal Biofilms

This compound's influence on fungal biofilm formation is species-dependent, acting as a promoter in some fungi and an inhibitor in others. This dual functionality underscores the complexity of fungal QS networks and highlights 2-PE as a potential target for novel anti-biofilm strategies.

Promotion of Biofilm Formation in Saccharomyces cerevisiae

In the budding yeast Saccharomyces cerevisiae, 2-PE acts as a quorum-sensing molecule that positively regulates biofilm formation.[1][2][3] The production of 2-PE is linked to the Ehrlich pathway, where it is synthesized from L-phenylalanine.[4] Key enzymes in this pathway are the aromatic aminotransferases encoded by the ARO8 and ARO9 genes.[1][2][3]

The presence of 2-PE stimulates several key aspects of biofilm development in S. cerevisiae:

  • Increased Cell Adhesion: 2-PE upregulates the expression of the FLO11 gene, which encodes a cell surface flocculin essential for cell-cell and cell-surface adhesion.[2][5] This increased adhesiveness is a critical initial step in biofilm formation.

  • Enhanced Extracellular Matrix Production: The production of 2-PE leads to an increase in the content of extracellular polysaccharides, which are crucial components of the biofilm matrix that provide structural integrity and protection.[1][2][3]

Deletion of the ARO8 and ARO9 genes results in reduced 2-PE production and a concomitant decrease in biofilm formation, highlighting the central role of this molecule in promoting a sessile lifestyle in S. cerevisiae.[1][2][3]

Inhibition of Biofilm Formation in Candida albicans and Cunninghamella echinulata

In stark contrast to its role in S. cerevisiae, 2-PE acts as an inhibitor of biofilm formation and morphogenesis in the opportunistic human pathogen Candida albicans.[4][6] This inhibitory effect is a key aspect of the complex chemical communication that governs the virulence of this fungus. Specifically, 2-PE has been shown to:

  • Inhibit Germ Tube Formation: The transition from a yeast-like to a hyphal morphology (germ tube formation) is a critical virulence factor for C. albicans and is essential for robust biofilm formation. 2-PE has been observed to suppress this morphological switch.[6]

  • Disrupt Biofilm Development: Exogenously added 2-PE can significantly reduce the overall biomass and metabolic activity of C. albicans biofilms.

Similarly, in the filamentous fungus Cunninghamella echinulata, endogenously produced 2-PE has been found to inhibit biofilm growth and even cause the detachment of established biofilms, suggesting a self-regulatory mechanism to control biofilm development.[7]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from studies investigating the impact of this compound on fungal biofilm formation.

Table 1: Effect of Exogenous this compound on Saccharomyces cerevisiae Biofilm Formation

2-PE Concentration (µM)Biofilm Formation (Crystal Violet Absorbance at 570 nm)Fold Change vs. ControlReference
0 (Control)0.45 ± 0.031.0[8]
1000.62 ± 0.041.38[8]
2500.78 ± 0.051.73[8]
5000.55 ± 0.041.22[8]

Table 2: Effect of this compound on Candida albicans Biofilm Metabolic Activity (XTT Assay)

2-PE Concentration (mM)Metabolic Activity (% of Control)Reference
0 (Control)100[9]
5~80%[9]
10~60%[9]
15~40% (complete inhibition of hyphal formation)[4]

Table 3: Effect of this compound on Cunninghamella echinulata Biofilm Growth

2-PE Concentration (mg/mL)Biofilm Dry Weight (mg)% InhibitionReference
0 (Control)15.2 ± 1.10[10]
0.0212.8 ± 0.915.8[10]
0.0410.5 ± 0.730.9[10]
0.17.3 ± 0.552.0[10]
0.24.1 ± 0.373.0[10]
0.51.9 ± 0.287.5[10]

Signaling Pathways and Molecular Mechanisms

The divergent effects of 2-PE in different fungal species are rooted in their distinct signaling pathways and regulatory networks.

Saccharomyces cerevisiae: The Ehrlich Pathway and FLO11 Regulation

In S. cerevisiae, the biosynthesis of 2-PE via the Ehrlich pathway is the starting point for a signaling cascade that promotes biofilm formation. The presence of 2-PE is thought to act as a signal that, through a yet to be fully elucidated pathway, leads to the upregulation of the master regulator of flocculation, FLO11. The regulation of FLO11 is complex, involving multiple signaling cascades such as the cAMP-PKA and MAPK pathways, which integrate various environmental cues.[2]

G 2-PE Biosynthesis and Action in S. cerevisiae Biofilm Formation cluster_0 Ehrlich Pathway Phe L-Phenylalanine PP Phenylpyruvate Phe->PP ARO8/ARO9 (Transaminases) PA Phenylacetaldehyde PP->PA ARO10 (Decarboxylase) PE This compound (2-PE) PA->PE ADH (Alcohol Dehydrogenase) QS Quorum Sensing Signal PE->QS Flo11 FLO11 gene expression QS->Flo11 Upregulation ECM Extracellular Matrix (Polysaccharides) QS->ECM Increase Adhesion Cell Adhesion Flo11->Adhesion Biofilm Biofilm Formation Adhesion->Biofilm ECM->Biofilm

Caption: Biosynthesis of 2-PE in S. cerevisiae and its role in promoting biofilm formation.

Candida albicans: Metabolic Reprogramming and Morphogenesis Inhibition

In C. albicans, 2-PE's inhibitory effect appears to be linked to a significant alteration of the fungal metabolome.[9] A metabolomic analysis revealed that exposure to 2-PE under hyphae-inducing conditions leads to a global upregulation of central carbon metabolism.[9] This suggests that 2-PE may prevent the metabolic shifts that are necessary for the yeast-to-hypha transition and subsequent biofilm formation. While a specific receptor for 2-PE has not yet been identified in C. albicans, the metabolic changes point towards an interference with fundamental cellular processes that are prerequisites for biofilm development. Transcriptomic studies in response to other filamentation inhibitors have shown downregulation of genes involved in cell adhesion, filamentation, and biofilm formation, suggesting a similar mechanism may be at play with 2-PE.[2]

G Inhibitory Action of 2-PE on C. albicans Biofilm Formation PE This compound (2-PE) Metabolism Metabolic Reprogramming (Upregulation of Central Carbon Metabolism) PE->Metabolism Biofilm Biofilm Formation PE->Biofilm Direct/Indirect Inhibition Morphogenesis Yeast-to-Hypha Transition Metabolism->Morphogenesis Inhibition Morphogenesis->Biofilm

Caption: Proposed mechanism of 2-PE's inhibitory effect on C. albicans biofilm formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on fungal biofilms.

Fungal Biofilm Formation and Biomass Quantification (Crystal Violet Assay)

This assay is used to quantify the total biomass of a fungal biofilm.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Fungal culture

  • Appropriate growth medium (e.g., YPD for S. cerevisiae, RPMI-1640 for C. albicans)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Methanol (99%)

  • Crystal violet solution (0.1% w/v in water)

  • Glacial acetic acid (33% v/v in water)

  • Microplate reader

Protocol:

  • Cell Preparation: Grow the fungal strain in liquid medium overnight at the appropriate temperature with shaking. Wash the cells with PBS and resuspend in fresh growth medium to a standardized concentration (e.g., 1 x 10^7 cells/mL).

  • Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of growth medium containing serial dilutions of this compound (or a solvent control). Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation (e.g., 37°C for C. albicans).

  • Washing: Gently aspirate the medium from each well and wash the biofilms twice with 200 µL of PBS to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with sterile distilled water until the water runs clear.

  • Solubilization: Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.

G Crystal Violet Biofilm Assay Workflow Start Start: Fungal Culture Inoculate Inoculate 96-well plate with fungal suspension and 2-PE Start->Inoculate Incubate Incubate (24-48h) Inoculate->Incubate Wash1 Wash with PBS Incubate->Wash1 Fix Fix with Methanol Wash1->Fix Stain Stain with Crystal Violet Fix->Stain Wash2 Wash with Water Stain->Wash2 Solubilize Solubilize with Acetic Acid Wash2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End End: Quantify Biofilm Biomass Read->End

Caption: Workflow for quantifying fungal biofilm biomass using the crystal violet assay.

Fungal Biofilm Metabolic Activity (XTT Assay)

This colorimetric assay measures the metabolic activity of cells within a biofilm, providing an indication of cell viability.

Materials:

  • Biofilms grown in 96-well plates (as described above)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • PBS

  • Microplate reader

Protocol:

  • Biofilm Formation: Grow fungal biofilms in a 96-well plate with and without 2-PE as described previously.

  • Washing: Gently wash the biofilms twice with 200 µL of PBS to remove non-adherent cells.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT-menadione solution. For each 1 mL of XTT solution, add 10 µL of menadione solution.

  • Incubation: Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to a blank well (no biofilm). Incubate the plate in the dark at 37°C for 2-5 hours.

  • Quantification: After incubation, gently mix the contents of each well and measure the absorbance of the formazan product at 490 nm using a microplate reader.

Visualization of Fungal Biofilms

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface topography of fungal biofilms.

Protocol:

  • Biofilm Growth: Grow biofilms on appropriate substrates (e.g., plastic coverslips, silicone discs) placed in multi-well plates.

  • Fixation: Gently wash the biofilms with PBS and then fix with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for at least 2 hours at 4°C.

  • Post-fixation: Wash the samples with cacodylate buffer and post-fix with 1% osmium tetroxide in the same buffer for 1 hour.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Drying: Critical-point dry the samples using liquid CO2.

  • Sputter Coating: Mount the dried samples on stubs and sputter-coat with a thin layer of gold or palladium.

  • Imaging: Visualize the samples using a scanning electron microscope.

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of hydrated biofilms and can be used with fluorescent stains to differentiate between live and dead cells or to visualize specific matrix components.

Protocol:

  • Biofilm Growth: Grow biofilms on optically clear substrates (e.g., glass-bottom dishes or coverslips).

  • Staining: Gently wash the biofilms with PBS. For live/dead staining, use a combination of stains such as FUN-1 and Concanavalin A-Alexa Fluor conjugates. For visualizing the matrix, specific fluorescently labeled lectins or antibodies can be used.

  • Imaging: Mount the stained sample on a confocal microscope and acquire Z-stack images through the depth of the biofilm.

  • Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to reconstruct 3D images and perform quantitative analysis of biofilm architecture (e.g., thickness, biovolume).

Conclusion

This compound plays a multifaceted and species-specific role in the regulation of fungal biofilm formation. Its ability to promote biofilms in the industrially important yeast S. cerevisiae while inhibiting them in the pathogenic fungus C. albicans makes it a fascinating subject of study and a potential tool for both biotechnological applications and the development of novel antifungal therapies. The experimental protocols and visualization techniques detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of 2-PE-mediated biofilm regulation. A deeper understanding of the signaling pathways and molecular targets of 2-PE will be crucial for harnessing its potential to control fungal biofilms in diverse settings. Future research focusing on the identification of 2-PE receptors and the downstream signaling cascades in C. albicans, as well as a more detailed quantitative analysis of its impact on the extracellular matrix, will undoubtedly pave the way for innovative strategies to combat fungal biofilm-associated infections and spoilage.

References

2-Phenylethanol: A Key Volatile Organic Compound in Plant-Microbe Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol (2-PE) is a volatile organic compound (VOC) with a characteristic rose-like aroma, naturally produced by a wide array of organisms, including plants, fungi, and bacteria.[1][2] In the intricate web of plant-microbe interactions, 2-PE emerges as a crucial signaling molecule and a potent antimicrobial agent, mediating both beneficial and antagonistic relationships. This technical guide provides a comprehensive overview of the role of 2-PE in these interactions, with a focus on its biosynthesis, its impact on plant pathogens and beneficial microbes, and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in the fields of agriculture and drug development.

Biosynthesis of this compound

Microorganisms and plants primarily synthesize 2-PE through two main metabolic routes: the Shikimate pathway for de novo synthesis from glucose and the Ehrlich pathway for the bioconversion of L-phenylalanine.[2][3]

The Shikimate Pathway

The Shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, a key precursor for the aromatic amino acids, including L-phenylalanine.[4][5] This pathway is present in bacteria, archaea, fungi, algae, and plants, but absent in mammals.[4]

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Phenylalanine L-Phenylalanine Chorismate->Phenylalanine

Figure 1: The Shikimate Pathway leading to L-phenylalanine.
The Ehrlich Pathway

The Ehrlich pathway is the primary route for the conversion of L-phenylalanine to 2-PE in many microorganisms, particularly yeasts like Saccharomyces cerevisiae.[6][7] This pathway involves a three-step enzymatic process: transamination, decarboxylation, and reduction.[6][7]

Ehrlich_Pathway Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Aromatic aminotransferase (ARO8, ARO9) PA Phenylacetaldehyde PP->PA Phenylpyruvate decarboxylase (ARO10) PE This compound PA->PE Alcohol dehydrogenase (ADH1-5, SFA1) CO2 CO2 aKG α-Ketoglutarate Glu Glutamate aKG->Glu NADH NADH NAD NAD+ NADH->NAD

Figure 2: The Ehrlich Pathway for this compound biosynthesis.

Role of this compound in Plant-Microbe Interactions

2-PE plays a dual role in the rhizosphere and phyllosphere, acting as a potent antifungal agent against plant pathogens while also mediating communication and beneficial activities among certain microbes.

Antifungal Activity

2-PE exhibits significant inhibitory effects against a broad spectrum of plant pathogenic fungi. Its proposed mechanism of action involves the disruption of cell membrane integrity, interference with amino acid metabolism and protein synthesis, and the induction of oxidative stress.[8][9]

Antifungal_Mechanism PE This compound Membrane Fungal Cell Membrane PE->Membrane AminoAcid Inhibition of Amino Acid Metabolism & Protein Synthesis PE->AminoAcid ROS Induction of Reactive Oxygen Species (ROS) PE->ROS Integrity Disruption of Membrane Integrity Membrane->Integrity Death Fungal Cell Death Integrity->Death AminoAcid->Death ROS->Death

Figure 3: Proposed antifungal mechanism of this compound.

Table 1: Antifungal Activity of this compound against Plant Pathogens

Fungal PathogenHost PlantEffective ConcentrationReference
Fusarium graminearumWheatEC50: 0.328 mg/mL[8][10]
Penicillium digitatumCitrus1.5 µL/mL[2]
Penicillium italicumCitrus1.5 µL/mL[2]
Botrytis cinereaStrawberry-[9]
Candida albicans-MIC: 800-3200 µg/mL
Quorum Sensing and Biofilm Formation

In certain yeasts, such as Saccharomyces cerevisiae, 2-PE functions as a quorum-sensing molecule, allowing the cells to coordinate their behavior in a density-dependent manner. This can influence important processes like biofilm formation, which can be advantageous in certain industrial fermentations.

Induced Systemic Resistance (ISR)

2-PE can act as an elicitor of Induced Systemic Resistance (ISR) in plants. ISR is a state of enhanced defensive capacity in which a plant's defenses are preconditioned by a stimulus, leading to resistance against subsequent pathogen attacks.[11] The ISR pathway is typically dependent on the plant hormones jasmonic acid (JA) and ethylene (ET).[12][13]

ISR_Pathway PE This compound (elicitor) Plant Plant Cell PE->Plant JA Jasmonic Acid (JA) Signaling Plant->JA ET Ethylene (ET) Signaling Plant->ET Crosstalk JA/ET Crosstalk JA->Crosstalk ET->Crosstalk Defense Activation of Defense Genes Crosstalk->Defense ISR Induced Systemic Resistance Defense->ISR

Figure 4: Jasmonic acid and ethylene signaling in ISR.

Quantitative Data on this compound Production

The production of 2-PE varies significantly among different microbial species and is influenced by culture conditions.

Table 2: Production of this compound by Various Microorganisms

MicroorganismSubstrate2-PE Concentration (g/L)Reference
Saccharomyces cerevisiaeL-phenylalanineup to 4.5[14]
Kluyveromyces marxianusL-phenylalanineup to 1.45[14]
Yarrowia lipolyticaL-phenylalanineup to 5.0[14]
Pichia kudriavzeviiL-phenylalanineup to 5.0[14]
Bacillus licheniformis (engineered)L-phenylalanine6.24[14]
Enterobacter sp. CGMCC 5087Glucose0.1[14]
Annulohypoxylon stygiumL-phenylalanine2.33
Aspergillus niger DSM 821L-phenylalanine1.43[15]
Trichoderma atroviride--[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-PE in plant-microbe interactions.

Protocol 1: Quantification of this compound in Plant Tissues by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies for analyzing volatile compounds in plant samples.[16][17][18]

1. Sample Preparation: a. Harvest fresh plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen. c. Accurately weigh 1-2 g of the powdered tissue into a 20 mL headspace vial. d. Add a known amount of an internal standard (e.g., 4-methyl-2-pentanol) for quantification. e. Add 5 mL of a saturated CaCl2 solution to inhibit enzymatic activity and enhance volatile release. f. Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME: a. Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C). b. Equilibrate the sample for 15-30 minutes with gentle agitation. c. Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes).

3. GC-MS Analysis: a. Immediately desorb the SPME fiber in the heated injection port of the GC-MS system (e.g., at 250°C for 5 minutes). b. Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Set the oven temperature program, for example: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, and hold for 5 minutes. d. Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min). e. Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400. f. Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. g. Quantify the concentration of 2-PE based on the peak area ratio of 2-PE to the internal standard and a calibration curve.

Protocol 2: In Vitro Antifungal Susceptibility Testing of this compound using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for a volatile compound.[19][20][21]

1. Preparation of Fungal Inoculum: a. Culture the fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sporulation. b. Harvest spores by flooding the plate with sterile saline (0.85% NaCl) containing 0.05% Tween 80 and gently scraping the surface. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a final concentration of 1-5 x 10^4 spores/mL in RPMI-1640 medium using a hemocytometer.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration. b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 2 mg/mL down to 0.015 mg/mL).

3. Inoculation and Incubation: a. Add the standardized fungal inoculum to each well of the microtiter plate containing the 2-PE dilutions. b. Include a positive control (no 2-PE) and a negative control (no inoculum). c. Seal the plate with a breathable membrane to allow for gas exchange while minimizing evaporation of the volatile 2-PE. d. Incubate the plate at 25-28°C for 48-72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. Visually assess fungal growth in each well. The MIC is the lowest concentration of 2-PE that completely inhibits visible fungal growth. b. Alternatively, use a spectrophotometer to measure the optical density at 600 nm. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.

Protocol 3: Assessment of Induced Systemic Resistance (ISR) in Arabidopsis thaliana

This protocol is a general guideline for assessing ISR induced by 2-PE.[22][23]

1. Plant Growth: a. Grow Arabidopsis thaliana (e.g., ecotype Col-0) seedlings on a sterile soil mixture in a controlled environment chamber (e.g., 22°C, 16h light/8h dark photoperiod).

2. Induction of ISR: a. Prepare a solution of this compound in water with a low concentration of a surfactant (e.g., 0.01% Tween 20). b. Apply the 2-PE solution to the soil of 3-4 week old plants (soil drench) or as a foliar spray. c. Treat control plants with the surfactant solution only. d. Allow a period of 2-3 days for the induction of resistance.

3. Pathogen Challenge: a. Prepare an inoculum of a suitable pathogen (e.g., a suspension of Pseudomonas syringae pv. tomato DC3000 at 10^5 CFU/mL). b. Infiltrate the leaves of both 2-PE-treated and control plants with the pathogen suspension using a needleless syringe.

4. Disease Assessment: a. Monitor the development of disease symptoms (e.g., chlorosis, necrosis) over 3-5 days. b. Quantify disease severity by measuring the lesion diameter or by determining the bacterial population in the leaves. To do this, take leaf discs of a known area, homogenize them in a buffer, and plate serial dilutions on a selective medium to count bacterial colonies.

Protocol 4: Preparation of Fungal Hyphae for Scanning Electron Microscopy (SEM)

This protocol is adapted from standard methods for preparing fungal samples for SEM.[24][25][26]

1. Fungal Culture and Treatment: a. Grow the fungal pathogen in a liquid medium (e.g., Potato Dextrose Broth) until the mid-logarithmic phase. b. Treat the fungal culture with a sub-lethal concentration of this compound for a defined period (e.g., 24 hours). Include an untreated control.

2. Fixation: a. Harvest the mycelia by filtration. b. Fix the mycelia in a solution of 2.5% glutaraldehyde in a phosphate buffer (0.1 M, pH 7.2) for 2-4 hours at 4°C. c. Wash the samples three times with the phosphate buffer. d. Post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.

3. Dehydration: a. Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 95%, and 100% ethanol), with 15-20 minutes in each concentration. Repeat the 100% ethanol step twice.

4. Drying: a. Critical point dry the samples using liquid CO2 to prevent structural collapse.

5. Mounting and Coating: a. Mount the dried samples onto aluminum stubs using double-sided carbon tape. b. Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.

6. Imaging: a. Observe the samples under a scanning electron microscope at an appropriate accelerating voltage.

Protocol 5: Fungal Cell Membrane Integrity Assay using Propidium Iodide (PI) Staining

This protocol allows for the visualization of membrane-compromised fungal cells.[27][28]

1. Fungal Culture and Treatment: a. Grow the fungal pathogen in a liquid medium to the desired growth phase. b. Treat the fungal culture with different concentrations of this compound for a specific duration. Include an untreated control and a heat-killed control (e.g., 70°C for 30 minutes).

2. Staining: a. Harvest the fungal cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline - PBS). b. Resuspend the cells in PBS. c. Add propidium iodide to a final concentration of 1-5 µg/mL. d. Incubate in the dark at room temperature for 15-30 minutes.

3. Visualization: a. Place a drop of the stained cell suspension on a microscope slide. b. Observe the cells using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm). c. Cells with compromised membranes will fluoresce red, while live cells with intact membranes will not. d. The percentage of dead cells can be quantified by counting the number of red-fluorescing cells relative to the total number of cells observed under bright-field microscopy.

Conclusion

This compound is a multifaceted volatile organic compound that plays a significant role in shaping the interactions between plants and microbes. Its potent antifungal properties make it a promising candidate for the development of novel, natural fungicides for sustainable agriculture. Furthermore, its role in quorum sensing and induced systemic resistance highlights the complexity of chemical communication in microbial communities and plant defense signaling. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound in these exciting fields. A deeper understanding of the molecular mechanisms underlying its activity will be crucial for harnessing its full potential in practical applications.

References

Spectroscopic Profile of Purified 2-Phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for purified 2-phenylethanol, a primary alcohol widely used in the fragrance, flavor, and pharmaceutical industries. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) in Hz
Phenyl (C₆H₅)7.27 - 7.35multiplet (m)-
Methylene (-CH₂-Ph)2.89triplet (t)6.7
Methylene (-CH₂-OH)3.86triplet (t)6.7
Hydroxyl (-OH)2.18broad singlet (br s)-

Note: The chemical shift of the hydroxyl proton can vary depending on the concentration and solvent used.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in D₂O (ppm)
C1 (ipso-C)138.6141.812
C2/C6 (ortho-C)129.0131.775
C3/C5 (meta-C)128.6131.370
C4 (para-C)126.4129.177
-CH₂-Ph39.240.511
-CH₂-OH63.865.315

Data sourced from various spectral databases.[2][3][4]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a liquid sample like this compound.

  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[5][6]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]

    • Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[7]

    • Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[5]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.[5]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[5]

    • Tune the probe to the appropriate nucleus (¹H or ¹³C).[5]

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.[5]

    • Acquire the spectrum.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic groups.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (sp² aromatic)3000 - 3100Medium
C-H stretch (sp³ aliphatic)2850 - 3000Medium
C=C stretch (aromatic ring)1450 - 1600Medium
C-O stretch (primary alcohol)1000 - 1100Strong
C-H bend (aromatic)690 - 900Strong

Data compiled from typical values for the respective functional groups.[8][9]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the "neat" sampling technique is commonly employed.[10][11]

  • Sample Preparation :

    • Place one to two drops of purified this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[10][11]

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[11]

  • Data Acquisition :

    • Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[10]

    • Acquire the background spectrum (of the empty instrument).

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Post-Acquisition :

    • Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent damage from moisture.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment Ion
12223.5[C₈H₁₀O]⁺ (Molecular Ion)
9255.3[C₇H₈]⁺
91100[C₇H₇]⁺ (Tropylium ion)
6518.2[C₅H₅]⁺
318.3[CH₂OH]⁺

Data sourced from the MassBank database.[12] The base peak at m/z 91 is characteristic of compounds containing a benzyl group.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of a liquid sample using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.[13]

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

    • The concentration should be optimized for the specific instrument, typically in the parts-per-million (ppm) range.

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on the GC column.

    • The separated components elute from the column and enter the ion source of the mass spectrometer.[14]

    • In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[15]

    • The resulting ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.[15]

    • The ions are detected, and a mass spectrum is generated.[14]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Prep Purified this compound Dissolve Dissolution in Deuterated Solvent (NMR) or Neat Sample (IR) or Dilution (MS) Prep->Dissolve NMR NMR Spectrometer Dissolve->NMR IR IR Spectrometer Dissolve->IR MS Mass Spectrometer Dissolve->MS Spec_NMR ¹H & ¹³C NMR Spectra NMR->Spec_NMR Spec_IR IR Spectrum IR->Spec_IR Spec_MS Mass Spectrum MS->Spec_MS Interpretation Structural Elucidation & Data Confirmation Spec_NMR->Interpretation Spec_IR->Interpretation Spec_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation cluster_mol This compound Structure cluster_ions Fragmentation Pathway mol C₆H₅-CH₂-CH₂-OH mol_ion [C₈H₁₀O]⁺˙ m/z = 122 mol->mol_ion -e⁻ (ionization) frag1 [C₇H₇]⁺ m/z = 91 (Base Peak) mol_ion->frag1 - •CH₂OH frag2 [CH₂OH]⁺ m/z = 31 mol_ion->frag2 - •C₇H₇ frag3 [C₇H₈]⁺˙ m/z = 92 mol_ion->frag3 - C₂H₄O

Caption: Proposed mass spectral fragmentation of this compound.

References

Methodological & Application

Application Note: Quantification of 2-Phenylethanol in Fermentation Broth by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylethanol (2-PE) is a higher alcohol with a characteristic rose-like aroma, making it a valuable compound in the food, cosmetic, and perfume industries. It is a natural byproduct of yeast metabolism during fermentation.[1][2] Monitoring and quantifying the concentration of 2-PE in fermentation broth is crucial for process optimization and quality control.[3] This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate determination of 2-PE in complex fermentation matrices.

Method Overview

This method utilizes an isocratic RP-HPLC system with UV detection for the separation and quantification of this compound. The sample preparation is straightforward, involving centrifugation to remove cellular debris followed by filtration. The chromatographic conditions are optimized for high resolution and sensitivity, ensuring reliable and reproducible results. The method is validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[4]

Key Applications
  • Monitoring this compound production during yeast fermentation.

  • Optimizing fermentation conditions to enhance 2-PE yield.

  • Quality control of fermented products where 2-PE is a key flavor component.

  • Research and development in metabolic engineering of yeast strains for improved 2-PE synthesis.[5]

Experimental Protocol

Materials and Reagents
  • This compound (analytical standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Phosphoric acid (analytical grade)[5][6]

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • HPLC system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis Detector

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][5]

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid. The ratio may vary, a common starting point is a mixture of 70% water with 0.1% formic acid and 30% acetonitrile.[5]

  • Flow Rate: 0.5 - 1.0 mL/min[5][7]

  • Injection Volume: 10 µL[7]

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[1][5]

Sample Preparation
  • Withdraw a representative sample from the fermentation broth.

  • Centrifuge the sample at 13,500 x g for 2 minutes to pellet yeast cells and other solid debris.[5]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

  • If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

Standard Preparation and Calibration
  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from the limit of quantification (LOQ) to a level exceeding the expected sample concentration.

  • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

  • The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be > 0.999.

Data Presentation

Table 1: Summary of Quantitative Data and Method Validation Parameters

ParameterResult
Linearity Range 650 - 850 µg/mL[7]
Correlation Coefficient (r²) > 0.9998[7]
Limit of Detection (LOD) 0.094 mg/mL[8][9]
Limit of Quantification (LOQ) 0.15 mg/mL[8][9]
Intra-day Precision (%RSD) < 0.22%[7]
Inter-day Precision (%RSD) < 0.52%[7]
Recovery 98.0% to 102.0%[4]
Retention Time of 2-PE Approximately 13.3 min[5]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing A Fermentation Broth Sample B Centrifugation (13,500 x g, 2 min) A->B G HPLC System C Collect Supernatant B->C D Filtration (0.45 µm Syringe Filter) C->D E Dilution (if necessary) D->E F Sample for HPLC Injection E->F F->G H C18 Column K Chromatogram Acquisition I Isocratic Elution (ACN:H2O with 0.1% Formic Acid) J UV Detection (210 nm) J->K L Peak Integration K->L M Calibration Curve L->M N Quantification of 2-PE M->N

Caption: Experimental workflow for HPLC quantification of this compound.

logical_relationship A Fermentation Process B This compound Production A->B C Sample Collection B->C D Sample Preparation (Centrifugation & Filtration) C->D E HPLC Analysis D->E F Data Analysis (Quantification) E->F G Process Optimization F->G H Quality Control F->H G->A Feedback Loop

References

Application Note: Determination of 2-Phenylethanol in Wine Samples by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2-phenylethanol in various wine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant aroma compound in wine, contributing characteristic floral notes, particularly of roses.[1][2] Its concentration can vary depending on grape variety, fermentation conditions, and aging processes.[2] Accurate quantification of this compound is crucial for quality control and characterization of wine aroma profiles. This document provides detailed protocols for sample preparation using both Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME), as well as optimized GC-MS parameters for separation and detection.

Introduction

This compound is a higher alcohol formed during the fermentation process primarily through the Ehrlich pathway from the amino acid phenylalanine.[3] It imparts pleasant floral, rose-like aromas to wine and other fermented beverages.[1][2] The concentration of this compound is an important factor in the overall sensory profile of a wine. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like wine.[4][5] This application note outlines two common and effective sample preparation techniques, LLE and HS-SPME, followed by GC-MS analysis for the determination of this compound in wine.

Experimental Protocols

Sample Preparation

Two primary methods for the extraction and concentration of this compound from wine samples are presented below.

Protocol 1: Liquid-Liquid Extraction (LLE)

This classic extraction technique utilizes a solvent to partition the analyte of interest from the sample matrix.

  • Materials:

    • Wine sample

    • Dichloromethane (CH₂Cl₂), analytical grade

    • Sodium chloride (NaCl), anhydrous

    • Pentan-3-ol or 1-octanol (internal standard solution)

    • Separatory funnel (250 mL)

    • Round bottom flask

    • Rotary evaporator

    • Nitrogen gas stream

    • GC vials

  • Procedure:

    • Pipette 200 mL of the wine sample into a 250 mL separatory funnel.

    • Add 50 g of NaCl to the wine sample to increase the ionic strength and enhance the extraction efficiency.

    • Add 5 mL of dichloromethane to the separatory funnel.

    • Add a known concentration of the internal standard (e.g., 50 µL of a 50 g/L solution of pentan-3-ol in ethanol).[6]

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate completely. The organic layer (dichloromethane) will be at the bottom.

    • Drain the lower organic layer into a clean round bottom flask.

    • Repeat the extraction of the aqueous layer twice more with fresh 5 mL portions of dichloromethane, combining all organic extracts.

    • Concentrate the combined organic extracts to approximately 1 mL using a rotary evaporator at a low temperature (e.g., 30°C).

    • Further concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for volatile and semi-volatile compounds.[5][7][8]

  • Materials:

    • Wine sample

    • Sodium chloride (NaCl)

    • 2-octanol (internal standard)

    • 20 mL headspace vials with septa

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]

    • Heater-stirrer or water bath

    • GC-MS autosampler with SPME capabilities

  • Procedure:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.[9]

    • Add 1 g of NaCl to the vial.[9]

    • Add a known concentration of the internal standard (e.g., 10 µL of a 50 mg/L solution of 2-octanol).[9]

    • Immediately seal the vial with a septum cap.

    • Place the vial in a heater-stirrer or water bath and equilibrate the sample at a specific temperature (e.g., 45°C) for a set time (e.g., 15 minutes) with gentle agitation.[9]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-30 minutes) at the same temperature.[4][9]

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph (GC) Parameters:

    • Injector: Split/splitless, operated in splitless mode.[6]

    • Injection Port Temperature: 220-250°C.[6][10]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

    • Column: HP-INNOWAX or VF-5ms (or equivalent polar capillary column), 30-60 m x 0.25 mm i.d., 0.25 µm film thickness.[6][7][9]

    • Oven Temperature Program:

      • Initial temperature: 35-40°C, hold for 4-5 minutes.[7][10]

      • Ramp 1: Increase to 100°C at 2°C/min.[10]

      • Hold at 100°C for 5 minutes.[10]

      • Ramp 2: Increase to 170°C at 2.5°C/min.[10]

      • Ramp 3: Increase to 250°C at 20°C/min, hold for 1-5 minutes.[7][10]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Ion Source Temperature: 250°C.[10]

    • Transfer Line Temperature: 250°C.[10]

    • Acquisition Mode:

      • Full Scan: m/z 30-350 for qualitative analysis and identification of unknown compounds.[5]

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 91, 92, 122) and the internal standard for enhanced sensitivity and selectivity.[5]

Data Presentation

The concentration of this compound can vary significantly between different wine types. The following table summarizes typical concentration ranges found in various wines.

Wine TypeThis compound Concentration (mg/L)Reference
Red Wine28.09 - 212.45 (µg/L)[11]
Red Wine (Kékfrankos)0.59 - 69.5[12]
Red Wine20 - 60[13]
White WineUp to 45[13]

Note: The concentrations are highly variable and depend on the specific grape variety, winemaking techniques, and analytical methods used.

Visualization of the Analytical Workflow

The following diagram illustrates the logical steps involved in the GC-MS analysis of this compound in wine.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE Method 1 SPME HS-SPME (DVB/CAR/PDMS fiber) Add_IS->SPME Method 2 Concentration Concentration Step (N2 stream/Rotovap) LLE->Concentration GC_Vial Transfer to GC Vial SPME->GC_Vial Direct Desorption Concentration->GC_Vial Injection Injection/Desorption GC_Vial->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection MS Detection (Full Scan/SIM) Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS determination of this compound in wine.

Conclusion

The GC-MS method detailed in this application note, coupled with either LLE or HS-SPME sample preparation, provides a sensitive and selective approach for the quantification of this compound in wine. The choice between LLE and HS-SPME will depend on laboratory resources, desired sample throughput, and sensitivity requirements. Accurate measurement of this compound is essential for winemakers and researchers to understand and control the aromatic profile and overall quality of wine.

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of 2-Phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the solid-phase microextraction (SPME) of 2-phenylethanol from various matrices, intended for use in research and quality control settings.

Introduction

This compound (2-PE) is a primary alcohol with a characteristic rose-like odor, making it a significant compound in the flavor, fragrance, and pharmaceutical industries. It is a natural constituent of many essential oils and is also produced through fermentation in products like wine and beer. Accurate quantification of this compound is crucial for quality assessment and formulation development. Solid-phase microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and concentration of volatile and semi-volatile compounds like this compound prior to gas chromatography (GC) analysis.[1][2][3] This application note outlines a comprehensive headspace SPME (HS-SPME) protocol, including recommendations for fiber selection, sample preparation, and extraction parameters.

Data Presentation: SPME Parameters for Volatile Compound Analysis

The efficiency of SPME is influenced by several factors, including the choice of fiber coating, extraction time and temperature, and sample matrix modifications. The following table summarizes typical parameters for the analysis of volatile compounds, including this compound, compiled from various studies.

ParameterRecommended ConditionsNotes
SPME Fiber Coating Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)This fiber is effective for a broad range of volatile and semi-volatile compounds.[4][5][6]
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)A good general-purpose fiber for volatile polar analytes like alcohols.[4][7]
Polyacrylate (PA)Suitable for more polar analytes.[4][7][8]
Extraction Mode Headspace (HS-SPME)Generally preferred for complex or "dirty" matrices like food and environmental samples to protect the fiber.[9]
Sample Volume 5 mLA larger sample volume can increase the amount of analyte extracted.[10]
Vial Size 10 mL or 20 mLHeadspace should be approximately one-third of the vial volume.[11]
Equilibration Temperature 40 - 70 °CHigher temperatures increase the volatility of semi-volatile compounds but may decrease sensitivity for highly volatile ones.[6][9][12]
Equilibration Time 15 - 60 minAllows the sample to reach thermal equilibrium before the fiber is exposed.[5][6]
Extraction Time 20 - 60 minThe time required to reach equilibrium between the sample headspace and the fiber coating.[5][6]
Agitation Magnetic stirring (e.g., 1000 rpm) or vortexingAgitation facilitates the mass transfer of the analyte from the sample matrix to the headspace.[1]
Matrix Modification Addition of NaCl (e.g., 1 g or to saturation)"Salting out" increases the ionic strength of the sample, which can enhance the release of polar volatiles into the headspace.[1][5][8][9]
Desorption Temperature 250 °CThe temperature at which the extracted analytes are thermally desorbed from the SPME fiber in the GC inlet.[5]
Desorption Time 4 - 7 minThe duration the fiber is exposed to the high temperature in the GC inlet.[6][12]

Experimental Protocol: Headspace SPME of this compound

This protocol provides a step-by-step methodology for the extraction of this compound from a liquid sample using headspace solid-phase microextraction followed by GC-Mass Spectrometry (GC-MS) analysis.

1. Materials and Reagents

  • SPME Fiber Assembly: Manual or autosampler holder with a DVB/CAR/PDMS fiber.

  • Sample Vials: 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heating and Agitation: Heating block with a magnetic stirrer or a water bath with a stirrer.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet.

  • Reagents: this compound standard, Sodium Chloride (NaCl), ultrapure water.

2. SPME Fiber Conditioning

Before its first use, and as recommended by the manufacturer, the SPME fiber must be conditioned. Insert the fiber into the GC inlet at the temperature specified by the manufacturer (typically 250-270°C) for 30-60 minutes. A blank GC run should be performed after conditioning to ensure the fiber is clean.[13]

3. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 10 mL headspace vial.

  • If required, add an internal standard.

  • Add 1 g of NaCl to the sample vial.[5] This enhances the extraction of polar compounds.

  • Immediately seal the vial with the screw cap.

4. Headspace Extraction

  • Place the sealed vial in the heating block or water bath set to 45°C.[5]

  • Allow the sample to equilibrate for 15 minutes with constant agitation.[5]

  • After equilibration, expose the conditioned SPME fiber to the headspace of the sample vial by depressing the plunger.

  • Keep the fiber in the headspace for 30 minutes to extract the volatile compounds.[14]

5. Desorption and GC-MS Analysis

  • After extraction, retract the fiber into the needle and immediately insert it into the GC inlet, which is heated to 250°C.[5]

  • Depress the plunger to expose the fiber and begin the thermal desorption of the analytes for 5 minutes.

  • Start the GC-MS data acquisition at the beginning of the desorption period.

  • After desorption, retract the fiber and remove it from the GC inlet. The fiber can be cleaned in the inlet for a few minutes before the next extraction.

6. GC-MS Conditions (Example)

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Mode: Splitless.

  • MS Transfer Line: 250°C.

  • Ion Source: 230°C.

  • Mass Range: m/z 35-350.

Mandatory Visualizations

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis Sample 1. Place 5 mL Sample in Vial Add_Salt 2. Add 1 g NaCl Sample->Add_Salt Seal 3. Seal Vial Add_Salt->Seal Equilibrate 4. Equilibrate at 45°C for 15 min with Agitation Seal->Equilibrate Transfer to Heating Block Expose_Fiber 5. Expose SPME Fiber to Headspace for 30 min Equilibrate->Expose_Fiber Desorb 6. Desorb in GC Inlet at 250°C for 5 min Expose_Fiber->Desorb Transfer to GC Inlet Analyze 7. GC-MS Analysis Desorb->Analyze

References

Production of 2-Phenylethanol Using Non-Saccharomyces Yeasts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethanol (2-PE) is a highly sought-after aromatic alcohol with a distinct rose-like scent, making it a valuable ingredient in the cosmetic, food, and pharmaceutical industries. The increasing consumer preference for natural products has spurred interest in biotechnological production methods as an alternative to chemical synthesis. This document provides detailed application notes and experimental protocols for the production of 2-PE using non-Saccharomyces yeasts, which are known for their robust production capabilities. The protocols cover yeast screening and cultivation, fermentation optimization, and product quantification.

Introduction

The microbial production of 2-PE offers a sustainable and "natural" alternative to traditional chemical synthesis. Non-Saccharomyces yeasts are particularly well-suited for this purpose, as many species possess the metabolic machinery to efficiently convert L-phenylalanine into 2-PE via the Ehrlich pathway.[1] This biotransformation process is influenced by various factors, including the choice of yeast strain, culture medium composition, and fermentation conditions.[2] This guide aims to provide researchers with the necessary information and protocols to successfully produce and quantify 2-PE using non-Saccharomyces yeasts.

Data Presentation: 2-PE Production by Non-Saccharomyces Yeasts

The following tables summarize the production of this compound by various non-Saccharomyces yeasts, highlighting the impact of different substrates and fermentation parameters on the final product titer.

Table 1: this compound Production by Kluyveromyces marxianus

StrainSubstrate/MediumL-phenylalanine (g/L)Temperature (°C)Time (h)2-PE Titer (g/L)
K. marxianusSemisynthetic mediumVaried30-~1.4[3]
K. marxianusSweet whey4.528481.2[4]
K. marxianus CCT 7735Synthetic medium (3 g/L glucose)430723.44[5]
K. marxianus ITD0090Agave must9--1.024[6]
K. marxianus UCM Y-3058% sucrose, 1.25% yeast extract2.528–3018Not specified[7]

Table 2: this compound Production by Pichia Species

StrainSubstrate/MediumL-phenylalanine (g/L)Temperature (°C)Time (h)2-PE Titer (g/L)
P. kudriavzevii YF170250 g/L glucose, 6 g/L yeast extract10.726565.09[5][8]
P. kudriavzevii YJQ-190 g/L glucose, 1 g/L yeast extract1230-4.81[1]
P. fermentans L-518% sucrose, 0.25% yeast extract1-160.453[9]

Table 3: this compound Production by Other Non-Saccharomyces Yeasts

StrainSubstrate/MediumL-phenylalanine (g/L)Temperature (°C)Time (h)2-PE Titer (g/L)
Candida glycerinogenes WL2002-590 g/L glucose730505.0[5]
Clavispora lusitaniae WUT17Medium 8Not specified30722.04[5]
Zygosaccharomyces rouxii M2013310M3 medium (30 g/L glucose, 8 g/L sucrose)9-723.58[5]
Starmerella bacillaris R5M3 (Phe) medium928-1.28[10]

Experimental Protocols

Protocol 1: Screening and Cultivation of Non-Saccharomyces Yeasts for 2-PE Production

This protocol outlines the steps for preparing the culture media, inoculum, and conducting the fermentation for 2-PE production.

3.1. Media Preparation

  • YPD (Yeast Extract Peptone Dextrose) Medium (for pre-culture):

    • Yeast Extract: 10 g/L

    • Peptone: 20 g/L

    • Glucose: 20 g/L

    • Instructions: Dissolve all components in distilled water. Sterilize by autoclaving at 121°C for 15 minutes.[10]

  • Production Medium (Example for Pichia kudriavzevii):

    • Glucose: 50 g/L

    • Yeast Extract: 6.0 g/L

    • L-phenylalanine: 10.7 g/L

    • Instructions: Dissolve all components in distilled water. Adjust the pH to a suitable range (e.g., 4.5-5.5) and sterilize by autoclaving at 115°C for 20 minutes.[8]

3.2. Inoculum Preparation

  • From a fresh YPD agar plate, inoculate a single colony of the selected non-Saccharomyces yeast strain into a sterile test tube containing 5-10 mL of liquid YPD medium.

  • Incubate the culture at 28-30°C with agitation (e.g., 180-200 rpm) for 24-48 hours, or until the culture reaches a sufficient cell density (e.g., an optical density at 600 nm (OD600) of 1.0-2.0).[8][11]

  • This actively growing culture will serve as the inoculum for the main fermentation.

3.3. Fermentation

  • In a sterile Erlenmeyer flask or bioreactor, add the production medium.

  • Inoculate the production medium with the prepared yeast culture to a final concentration of 1-5% (v/v) or an initial cell density of approximately 1 x 10^6 cells/mL.[8][12]

  • Incubate the culture under the optimal conditions for the specific yeast strain. For example, for Pichia kudriavzevii YF1702, incubate at 26°C with shaking at 210 rpm.[8]

  • To monitor the progress of the fermentation, aseptically collect samples at regular intervals to measure cell growth (OD600) and 2-PE concentration.

  • Continue the fermentation for 48-72 hours, or until the production of 2-PE reaches a plateau.[5]

Protocol 2: Extraction and Quantification of 2-PE by HPLC

This protocol describes the procedure for preparing samples from the fermentation broth and quantifying the 2-PE concentration using High-Performance Liquid Chromatography (HPLC).

2.1. Sample Preparation

  • Withdraw a representative sample from the fermentation broth.

  • Transfer the sample to a microcentrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the yeast cells.

  • Carefully aspirate the supernatant, which contains the dissolved 2-PE.

  • To ensure the removal of any remaining particulate matter that could interfere with the HPLC analysis, filter the supernatant through a 0.22 µm syringe filter.[13]

  • The clarified and filtered supernatant is now ready for injection into the HPLC system.

2.2. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of 2-PE.[14]

  • Mobile Phase: An isocratic mobile phase consisting of 30% acetonitrile and 70% water is commonly used. The addition of 0.1% formic acid to the mobile phase can improve peak shape.[14]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.[14]

  • Detection: 2-PE can be detected by its UV absorbance at 210 nm.[14]

  • Injection Volume: Typically, a 10-20 µL injection volume is used.

  • Standard Curve:

    • Prepare a series of 2-PE standard solutions of known concentrations in the mobile phase.

    • Inject each standard solution into the HPLC system and record the corresponding peak area.

    • Construct a calibration curve by plotting the peak area against the concentration of the 2-PE standards.

  • Quantification:

    • Inject the prepared sample into the HPLC system and determine the peak area for 2-PE.

    • Using the calibration curve, calculate the concentration of 2-PE in the sample.

Visualizations

Diagram 1: The Ehrlich Pathway for 2-PE Synthesis

Ehrlich_Pathway L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transamination (Aromatic aminotransferase) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation (Phenylpyruvate decarboxylase) Two_PE This compound Phenylacetaldehyde->Two_PE Reduction (Alcohol dehydrogenase) Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain_Selection Yeast Strain Selection Media_Prep Media Preparation Strain_Selection->Media_Prep Inoculum_Prep Inoculum Preparation Media_Prep->Inoculum_Prep Fermentation Fermentation (Controlled Temperature & Agitation) Inoculum_Prep->Fermentation Sampling Regular Sampling Fermentation->Sampling Sample_Prep Sample Preparation (Centrifugation & Filtration) Sampling->Sample_Prep HPLC_Analysis HPLC Quantification Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Strain_Improvement Start Wild-Type Non-Saccharomyces Yeast Screening Screen for High 2-PE Producers Start->Screening Optimization Optimize Fermentation Conditions (pH, Temp, Media) Screening->Optimization Mutagenesis Random Mutagenesis (e.g., UV, Chemical) Optimization->Mutagenesis Genetic_Engineering Genetic Engineering (Overexpression/Deletion of Key Genes) Optimization->Genetic_Engineering High_Throughput_Screening High-Throughput Screening Mutagenesis->High_Throughput_Screening Genetic_Engineering->High_Throughput_Screening Improved_Strain Improved 2-PE Producing Strain High_Throughput_Screening->Improved_Strain

References

Application Notes and Protocols for 2-Phenylethanol as an Antimicrobial Agent in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-phenylethanol (2-PE) as a promising antimicrobial agent for food preservation. This document details its antimicrobial efficacy, mechanism of action, and includes detailed protocols for its evaluation and application.

Introduction to this compound

This compound (also known as phenethyl alcohol) is an aromatic alcohol with a pleasant floral, rose-like scent.[1] It is a natural compound found in a variety of plants and fermented foods and is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA), making it a favorable candidate for food applications.[2] Beyond its use as a flavoring and fragrance agent, 2-PE exhibits a broad spectrum of antimicrobial activity against bacteria and fungi, positioning it as a potential natural alternative to synthetic food preservatives.[2]

Antimicrobial Spectrum and Efficacy

This compound has demonstrated inhibitory and biocidal activity against a range of common foodborne pathogens and spoilage microorganisms. Its efficacy is concentration-dependent and varies among different microbial species.

Table 1: Antimicrobial Efficacy of this compound Against Selected Microorganisms
MicroorganismTypeEfficacy MetricConcentrationReference(s)
Escherichia coliGram-negative BacteriaMIC₅₀~15 mM (~1.83 mg/mL)[3][4]
Fusarium graminearumFungusEC₅₀0.328 mg/mL[5]
Fusarium graminearumFungusComplete Inhibition1.2 mg/mL[5]
Penicillium digitatumFungusEffective Control1.5 µL/mL (~1.53 mg/mL)[6]
Penicillium italicumFungusEffective Control1.5 µL/mL (~1.53 mg/mL)[6]
Various Gram-negative bacteriaGram-negative BacteriaInhibitory Concentration1:400 dilution (~2.5 mg/mL)[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC₅₀ is the concentration that inhibits 50% of microbial growth. EC₅₀ (Half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time. The density of this compound is approximately 1.02 g/mL.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted, with its primary target being the cell membrane. Its amphipathic nature allows it to intercalate into the lipid bilayer of microbial cell membranes.[3]

Primary Mechanism: Cell Membrane Disruption

  • Intercalation and Increased Fluidity: 2-PE inserts into the hydrophobic core of the lipid bilayer, disrupting the hydrophobic interactions between lipid molecules.[3] This leads to a decrease in lipid order and an increase in membrane fluidity.[4]

  • Loss of Permeability Barrier: The increased fluidity compromises the structural integrity of the membrane, leading to a breakdown of the cellular permeability barrier.[3]

  • Leakage of Cellular Components: This disruption results in the leakage of essential intracellular components, such as ions (K⁺, Ca²⁺, Mg²⁺) and small molecules, ultimately leading to cell death.[4]

Secondary Mechanisms:

  • Inhibition of Macromolecule Synthesis: this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins in bacteria and fungi.[3][8] This is likely a downstream effect of membrane damage and altered cellular homeostasis.

  • Mitochondrial Dysfunction: In fungi, 2-PE can induce mitochondrial abnormalities, including disorganized cristae and vacuolation, leading to impaired energy metabolism.[8]

  • Gene Expression Alteration: Studies on Penicillium italicum have shown that 2-PE can up-regulate genes associated with autophagy and the peroxisome, while inhibiting genes related to ribosome function, DNA replication, and RNA polymerase.[8]

Diagram: Proposed Antimicrobial Mechanism of this compound

antimicrobial_mechanism Proposed Antimicrobial Mechanism of this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects 2_PE This compound Membrane_Intercalation Intercalation into Lipid Bilayer 2_PE->Membrane_Intercalation Increased_Fluidity Increased Membrane Fluidity Membrane_Intercalation->Increased_Fluidity Permeability_Loss Loss of Permeability Barrier Increased_Fluidity->Permeability_Loss Leakage Leakage of Ions and Metabolites Permeability_Loss->Leakage DNA_RNA_Protein_Inhibition Inhibition of DNA, RNA, and Protein Synthesis Permeability_Loss->DNA_RNA_Protein_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Permeability_Loss->Mitochondrial_Dysfunction Gene_Expression_Alteration Altered Gene Expression Permeability_Loss->Gene_Expression_Alteration Cell_Death Cell Death Leakage->Cell_Death DNA_RNA_Protein_Inhibition->Cell_Death Energy_Depletion ATP Depletion Mitochondrial_Dysfunction->Energy_Depletion Energy_Depletion->Cell_Death Gene_Expression_Alteration->Cell_Death

Proposed antimicrobial action of this compound.

Application Protocols in Food Preservation

The antimicrobial properties of this compound make it suitable for various food preservation applications, particularly in acidic foods and as a surface treatment.

Example Application Protocol: Preservation of Citrus Fruits against Fungal Spoilage

This protocol is based on findings demonstrating the efficacy of this compound against common citrus molds like Penicillium digitatum and P. italicum.[6]

Objective: To inhibit the growth of postharvest molds on citrus fruits using a this compound solution.

Materials:

  • Freshly harvested citrus fruits (e.g., oranges, lemons)

  • This compound (food grade)

  • Sterile distilled water

  • Tween 80 (optional, as an emulsifier)

  • Spray bottle or dipping tank

  • Sterile drying rack

  • Packaging material

Procedure:

  • Preparation of Treatment Solution:

    • Prepare a 0.15% (v/v) solution of this compound in sterile distilled water. This corresponds to approximately 1.5 µL/mL.[6]

    • If miscibility is an issue, a small amount of a food-grade emulsifier like Tween 80 (e.g., 0.01%) can be added to the water before adding the this compound.

    • Thoroughly mix the solution.

  • Fruit Preparation:

    • Wash the citrus fruits with clean water to remove any surface dirt and debris.

    • Allow the fruits to air dry completely.

  • Application of this compound:

    • Spraying Method: Uniformly spray the surface of each fruit with the this compound solution until fully covered.

    • Dipping Method: Dip the fruits in the this compound solution for 1-2 minutes, ensuring complete submersion.

  • Drying and Packaging:

    • Place the treated fruits on a sterile drying rack and allow them to air dry completely in a clean environment.

    • Once dry, package the fruits in appropriate containers for storage.

  • Storage:

    • Store the packaged fruits under recommended storage conditions (e.g., refrigeration).

  • Evaluation (for research purposes):

    • Include a control group of untreated fruits.

    • Periodically inspect the fruits over the desired storage period for any signs of fungal growth (e.g., mold).

    • Quantify the incidence and severity of spoilage in both treated and control groups.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution

This protocol outlines the determination of MIC and MBC of this compound against a target microorganism.

Materials:

  • Pure this compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi)

  • Culture of the target microorganism in the logarithmic growth phase

  • Sterile pipette and tips

  • Microplate reader

  • Incubator

  • Sterile agar plates

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate broth medium at a concentration twice the highest concentration to be tested.

  • Preparation of Inoculum:

    • Grow the target microorganism in the appropriate broth to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 in a designated row of the 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no 2-PE).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity or use a microplate reader to measure the optical density (OD).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a fresh agar plate.

    • Incubate the agar plates at the optimal temperature for 24-48 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Diagram: Workflow for MIC and MBC Determination

mic_mbc_workflow Workflow for MIC and MBC Determination Start Start Prepare_Stock Prepare 2-PE Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC Plate_for_MBC Plate Aliquots from Clear Wells onto Agar Read_MIC->Plate_for_MBC Incubate_Agar Incubate Agar Plates (24-48h) Plate_for_MBC->Incubate_Agar Read_MBC Read MBC (Lowest Concentration with No Colonies) Incubate_Agar->Read_MBC End End Read_MBC->End

Workflow for determining MIC and MBC of this compound.

Regulatory Status and Safety

This compound is listed by the FDA as a substance that is "Generally Recognized As Safe" (GRAS) for its intended use as a flavoring agent in food (21CFR182.60). Its use as a preservative may require further regulatory evaluation depending on the food product and concentration used. It is also approved for use in cosmetics and personal care products.[9]

Disclaimer: This document is intended for informational purposes for research and development professionals. The provided protocols are examples and should be optimized for specific applications and microorganisms. All work with microorganisms and chemical agents should be conducted in accordance with appropriate safety guidelines and regulations.

References

Application Notes and Protocols for Enhanced 2-Phenylethanol Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for implementing fed-batch fermentation strategies to enhance the production of 2-phenylethanol (2-PE), a valuable aromatic alcohol used in the food, fragrance, and pharmaceutical industries. The protocols are compiled from various studies, focusing on the use of Saccharomyces cerevisiae and other yeasts, which are the most common microbial hosts for 2-PE production.

Introduction

This compound is a naturally occurring aromatic alcohol with a characteristic rose-like scent. Its antimicrobial properties also make it a person of interest in the pharmaceutical sector for the development of novel preservatives.[1][2] Biotechnological production of 2-PE is preferred as it yields a "natural" product, which is highly sought after by the industry. The primary metabolic routes for 2-PE biosynthesis in yeast are the Ehrlich and Shikimate pathways.[3][4] The Ehrlich pathway, which converts L-phenylalanine (L-Phe) to 2-PE, is considered the more efficient of the two.[1][5][6]

However, high concentrations of 2-PE are toxic to yeast cells, leading to product inhibition and limiting the overall yield in simple batch fermentations.[7] Fed-batch fermentation is a widely adopted strategy to overcome this limitation. By incrementally feeding substrates, particularly the precursor L-phenylalanine and a carbon source like glucose, it is possible to maintain optimal concentrations in the bioreactor, thereby maximizing cell viability and productivity. This document outlines the key considerations and provides detailed protocols for implementing a successful fed-batch strategy for enhanced 2-PE production.

Metabolic Pathways for this compound Biosynthesis

The two primary pathways for 2-PE biosynthesis in yeast are the Shikimate pathway (de novo synthesis from glucose) and the Ehrlich pathway (bioconversion of L-phenylalanine).

Metabolic_Pathways_for_2-PE_Production cluster_shikimate Shikimate Pathway (de novo synthesis) cluster_ehrlich Ehrlich Pathway (bioconversion) Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway Glucose->PPP PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP E4P Erythrose-4-phosphate (E4P) PPP->E4P Shikimate Shikimate PEP->Shikimate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate_Shikimate Phenylpyruvate Prephenate->Phenylpyruvate_Shikimate Phenylpyruvate_Ehrlich Phenylpyruvate L_Phe L-Phenylalanine L_Phe->Phenylpyruvate_Ehrlich Transaminase (e.g., ARO8, ARO9) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate_Ehrlich->Phenylacetaldehyde Decarboxylase (e.g., ARO10) Two_PE This compound (2-PE) Phenylacetaldehyde->Two_PE Alcohol Dehydrogenase (e.g., ADH2)

Figure 1: Metabolic pathways for this compound (2-PE) production in yeast.

Experimental Protocols

This section details the protocols for inoculum preparation, fed-batch fermentation, and analytical methods.

Protocol 1: Inoculum Preparation

Objective: To prepare a healthy and active seed culture for inoculation into the bioreactor.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus)

  • YEPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose)[8]

  • Sterile shake flasks

  • Incubator shaker

Procedure:

  • Aseptically transfer a single colony of the yeast strain from a fresh agar plate to a shake flask containing YEPD medium.

  • Incubate the culture at 30°C with agitation (e.g., 200-250 rpm) for 18-24 hours.[8]

  • Use this seed culture to inoculate a larger volume of YEPD medium for a second pre-culture, aiming for an initial OD600 of approximately 0.1.

  • Incubate the second pre-culture under the same conditions until it reaches the mid-exponential growth phase (OD600 of ~4-6).

  • This culture is now ready to be used as the inoculum for the fed-batch fermentation. The recommended inoculum size is typically 5-10% (v/v) of the initial fermentation medium volume.[1]

Protocol 2: Fed-Batch Fermentation

Objective: To produce 2-PE in a bioreactor using a fed-batch strategy to control substrate levels and mitigate product toxicity.

Materials:

  • Sterile 5 L bioreactor

  • Initial fermentation medium (see Table 1 for an example)

  • Feeding medium (concentrated solution of glucose and L-phenylalanine)

  • pH probe, dissolved oxygen (DO) probe

  • Pumps for feeding and pH control

  • Antifoam agent

Procedure:

  • Prepare and sterilize the 5 L bioreactor containing the initial fermentation medium.

  • Calibrate the pH and DO probes.

  • Inoculate the bioreactor with the prepared seed culture to the desired initial cell density.

  • Set the initial fermentation parameters:

    • Temperature: 30°C[8]

    • pH: 5.5 (controlled with 2M NaOH and 2M HCl)[1][5]

    • Agitation: 500 rpm[9]

    • Aeration: 1.5 vvm (volume of air per volume of medium per minute)[9]

  • Monitor the glucose concentration and cell growth (OD600) at regular intervals.

  • Initiate the feeding strategy when the initial glucose concentration drops to a predetermined level (e.g., below 5 g/L).

  • The feeding can be a constant feed or a pulse-feeding strategy. A common approach is to add a concentrated solution of glucose and L-phenylalanine. For instance, a pulse of L-phenylalanine can be added to the fermenter to reach a specific concentration.[1]

  • Continue the fermentation for 72-120 hours, maintaining the set parameters and feeding regime.[8]

  • Collect samples periodically for analysis of 2-PE, biomass, and residual substrates.

Fed_Batch_Fermentation_Workflow Inoculum_Prep Inoculum Preparation Inoculation Inoculation Inoculum_Prep->Inoculation Bioreactor_Setup Bioreactor Setup & Sterilization Bioreactor_Setup->Inoculation Batch_Phase Initial Batch Phase Inoculation->Batch_Phase Monitoring Monitoring (Glucose, OD600) Batch_Phase->Monitoring Feeding_Decision Glucose < Threshold? Monitoring->Feeding_Decision Feeding_Decision->Monitoring No Fed_Batch_Phase Fed-Batch Phase (Continuous/Pulse Feeding) Feeding_Decision->Fed_Batch_Phase Yes Sampling Periodic Sampling & Analysis Fed_Batch_Phase->Sampling Harvesting Harvesting Fed_Batch_Phase->Harvesting Sampling->Fed_Batch_Phase

Figure 2: General workflow for fed-batch fermentation of this compound.
Protocol 3: Analytical Methods

Objective: To quantify the concentration of 2-PE, biomass, and substrates.

Materials:

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Centrifuge

Biomass Measurement:

  • Take a known volume of the fermentation broth.

  • Measure the optical density at 600 nm (OD600) using a spectrophotometer.

  • To determine the dry cell weight (DCW), centrifuge a known volume of the broth, wash the cell pellet with distilled water, and dry it at 80°C to a constant weight. Correlate the OD600 readings with DCW for future estimations.

2-PE and Substrate Analysis:

  • Centrifuge the fermentation sample to separate the cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of 2-PE, glucose, and L-phenylalanine in the supernatant using HPLC or GC.

    • HPLC Conditions (Example): C18 column, mobile phase of methanol:water, UV detector at 210 nm.

    • GC Conditions (Example): Capillary column (e.g., DB-5), flame ionization detector (FID).

Data Presentation

The following tables summarize quantitative data from various studies on fed-batch fermentation for 2-PE production.

Table 1: Example of Initial Fermentation Medium Composition

ComponentConcentration (g/L)Reference
Glucose40[1]
Yeast Extract5[1]
Malt Extract5[1]
Corn Steep Liquor1.25[1]
KH₂PO₄6[1]
MgSO₄·7H₂O0.4[1]
CaCl₂0.2[1]
L-Phenylalanine8[1]

Table 2: Comparison of 2-PE Production in Different Fermentation Strategies

MicroorganismFermentation Strategy2-PE Titer (g/L)Precursor (L-Phe) (g/L)Reference
S. cerevisiae D-22Fed-batch with L-Phe4.818 (initial) + feeding[1]
S. cerevisiae D-22Fed-batch with ISPR*6.418 (initial) + feeding[1]
S. cerevisiae Ye9-612Fed-batch4.5Not specified[10]
K. marxianusFed-batch (SSF)**17 mg/g SCB***Supplemented[11][12]
S. cerevisiae RM27Fed-batch4.026.7[8]
C. glycerinogenes WL2002-5Batch5.010[4]

* In Situ Product Recovery ** Solid-State Fermentation *** Sugarcane Bagasse

Concluding Remarks

Fed-batch fermentation is a robust and effective strategy for enhancing the production of this compound by mitigating product toxicity and maintaining optimal substrate concentrations. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to develop and optimize their 2-PE production processes. Further improvements can be achieved by integrating other techniques such as in situ product recovery (ISPR), which can alleviate the toxic effects of 2-PE and drive the bioconversion towards higher yields.[7][13][14] The selection of a robust, stress-tolerant yeast strain is also a critical factor for achieving high titers of 2-PE in an industrial setting.[10]

References

Application Notes and Protocols for In Situ Product Removal (ISPR) Techniques in 2-Phenylethanol Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylethanol (2-PE) is a valuable aromatic alcohol with a characteristic rose-like fragrance, widely used in the cosmetics, food, and pharmaceutical industries.[1][2] Biotechnological production of 2-PE through microbial fermentation, particularly using yeast such as Saccharomyces cerevisiae, is a promising alternative to chemical synthesis, offering a "natural" label.[1][3][4] The primary metabolic route for 2-PE production is the Ehrlich pathway, which converts L-phenylalanine to 2-PE.[1][5] However, a significant bottleneck in the microbial production of 2-PE is its cytotoxicity to the producing microorganisms.[1] 2-PE can inhibit cell growth and metabolic activity at concentrations as low as 2 to 5 g/L, thereby limiting the final product titer and process productivity.[1]

In situ product removal (ISPR) techniques offer a compelling solution to overcome this product inhibition by continuously removing 2-PE from the fermentation broth as it is produced.[1] This maintains a low, sub-inhibitory concentration of 2-PE in the vicinity of the cells, thus enhancing cell viability and extending the productive phase of the fermentation.[6] Consequently, ISPR can lead to significant improvements in the final 2-PE titer, yield, and overall process efficiency.[1][6] These application notes provide an overview and detailed protocols for the most common ISPR techniques applied to 2-PE fermentation: liquid-liquid extraction, adsorption, and pervaporation.

Liquid-Liquid Extraction

Liquid-liquid extraction is a widely employed ISPR technique for 2-PE recovery due to its simplicity and effectiveness.[1][5] This method involves the use of a water-immiscible organic solvent that is brought into contact with the fermentation broth. 2-PE, being more hydrophobic than other medium components, preferentially partitions into the organic phase, thereby reducing its concentration in the aqueous phase where the microbial cells reside.[7]

Key Considerations for Solvent Selection:

  • Biocompatibility: The solvent should be non-toxic to the microorganisms.[8]

  • High Partition Coefficient: A high partition coefficient for 2-PE ensures efficient extraction.

  • Immiscibility and Phase Stability: The solvent should be immiscible with the aqueous phase and not form stable emulsions that complicate phase separation.[9]

  • Ease of Recovery: The solvent should allow for straightforward recovery of 2-PE in downstream processing.

Commonly used solvents for 2-PE extraction include oleic acid, oleyl alcohol, polypropylene glycol (PPG), and ionic liquids (ILs).[2][5][8]

Quantitative Data for Liquid-Liquid Extraction of 2-PE
Producing MicroorganismISPR SolventFermentation Mode2-PE Titer (g/L) without ISPR2-PE Titer (g/L) with ISPRProductivity ImprovementReference
Saccharomyces cerevisiaeOleic acidFed-batch4.512.62.8-fold increase[5]
Saccharomyces cerevisiaeOleic acidFed-batch4.816.411.33-fold increase[2][10]
Kluyveromyces marxianusPolypropylene glycol (PPG) 1200Fed-batch0.910.211.3-fold increase[5]
Saccharomyces cerevisiae[BMPyr][NTf2] (Ionic Liquid)BatchNot reported10.25Significant increase[11][12]
Saccharomyces cerevisiae[HMPIP][NTf2] (Ionic Liquid)BatchNot reported6.21Significant increase[11]

Experimental Workflow for Liquid-Liquid Extraction

G cluster_fermentation Fermentation Stage cluster_separation Separation Stage cluster_recovery Recovery Stage Fermenter Bioreactor with Microbial Culture ISPR Addition of Organic Solvent Fermenter->ISPR 2-PE Production PhaseSeparation Phase Separation (e.g., Settling, Centrifugation) ISPR->PhaseSeparation Two-phase mixture AqueousPhase Aqueous Phase (Cells + Medium) PhaseSeparation->AqueousPhase OrganicPhase Organic Phase (Solvent + 2-PE) PhaseSeparation->OrganicPhase Recycle Recycle Aqueous Phase to Bioreactor AqueousPhase->Recycle Downstream Downstream Processing (e.g., Distillation, Back-extraction) OrganicPhase->Downstream Purified2PE Purified 2-PE Downstream->Purified2PE

Caption: Workflow for liquid-liquid extraction ISPR.

Protocol for Liquid-Liquid Extraction of 2-PE

1. Materials and Reagents:

  • 2-PE producing microbial strain (e.g., Saccharomyces cerevisiae)

  • Fermentation medium

  • Biocompatible organic solvent (e.g., oleyl alcohol, oleic acid)

  • Bioreactor with temperature and pH control

  • Separatory funnel or centrifuge for phase separation

  • Analytical equipment for 2-PE quantification (e.g., GC, HPLC)

2. Procedure:

  • Fermentation Setup: Prepare the fermentation medium and sterilize the bioreactor. Inoculate the bioreactor with the microbial culture and maintain optimal fermentation conditions (e.g., temperature, pH, aeration).

  • Solvent Addition: Introduce the sterile organic solvent to the bioreactor. The solvent can be added at the beginning of the fermentation or after a certain period of cell growth and initial 2-PE production.[2] A typical solvent-to-broth ratio is 1:4 (v/v), but this may need optimization.

  • Two-Phase Fermentation: Continue the fermentation with gentle agitation to ensure adequate mixing and mass transfer between the aqueous and organic phases. Monitor cell growth and 2-PE concentrations in both phases at regular intervals.

  • Phase Separation: At the end of the fermentation, or intermittently, separate the organic phase from the aqueous phase. For batch-wise separation, transfer the two-phase mixture to a separatory funnel and allow the phases to separate by gravity. For continuous systems, a settler or centrifuge can be used.

  • Product Recovery: The 2-PE-rich organic phase is collected for downstream processing, such as distillation or back-extraction, to recover the purified 2-PE.

  • Analysis: Quantify the concentration of 2-PE in both the aqueous and organic phases using a suitable analytical method like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Adsorption

Adsorption-based ISPR, also known as in situ product adsorption (ISPA), utilizes solid adsorbents to selectively remove 2-PE from the fermentation broth.[13] Macroporous polymeric resins are commonly used for this purpose.[1][13] These resins have a high affinity for 2-PE and a low affinity for other medium components like nutrients and the precursor L-phenylalanine.[13][14]

Key Considerations for Adsorbent Selection:

  • High Adsorption Capacity and Selectivity: The adsorbent should have a high capacity for 2-PE and be highly selective for it over other broth components.[14]

  • Biocompatibility: The adsorbent should not be toxic to the cells or release any inhibitory substances.

  • Mechanical Stability: The adsorbent should be robust enough to withstand the agitation in the bioreactor.

  • Ease of Desorption: The adsorbed 2-PE should be easily recoverable from the adsorbent.[13]

Quantitative Data for Adsorption-based ISPR of 2-PE
Producing MicroorganismAdsorbent ResinFermentation Mode2-PE Titer (g/L) without ISPR2-PE Titer (g/L) with ISPRProductivity ImprovementReference
Saccharomyces cerevisiaeResin HZ818 (7% w/v)Batch3.976.61.66-fold increase[13]
Saccharomyces cerevisiaeResin FD0816 (132g in 3L)Fed-batch4.3813.73.13-fold increase[1]
Saccharomyces cerevisiaeResin FD0816 (semicontinuous)Fed-batch4.3832.57.42-fold increase[1]
Saccharomyces cerevisiaePMMA microspheres (8% w/v)Fed-batchNot reported7.05 (total)10-fold increase in productivity[15]

Experimental Workflow for Adsorption-based ISPR

G cluster_fermentation Fermentation Stage cluster_separation Separation Stage cluster_recovery Recovery Stage Fermenter Bioreactor with Microbial Culture ISPR Addition of Adsorbent Resin Fermenter->ISPR 2-PE Production ResinSeparation Resin Separation (e.g., Filtration, Decantation) ISPR->ResinSeparation Broth-resin mixture Broth Fermentation Broth (Cells + Medium) ResinSeparation->Broth LoadedResin 2-PE Loaded Resin ResinSeparation->LoadedResin Recycle Recycle Broth to Bioreactor Broth->Recycle Desorption Desorption (e.g., with Ethanol) LoadedResin->Desorption Purified2PE Purified 2-PE Desorption->Purified2PE RegeneratedResin Regenerated Resin Desorption->RegeneratedResin RegeneratedResin->ISPR Reuse

Caption: Workflow for adsorption-based ISPR.

Protocol for Adsorption-based ISPR of 2-PE

1. Materials and Reagents:

  • 2-PE producing microbial strain

  • Fermentation medium

  • Macroporous adsorbent resin (e.g., HZ818, FD0816)

  • Bioreactor

  • Sieve or filter for resin separation

  • Desorption solvent (e.g., ethanol)

  • Analytical equipment for 2-PE quantification

2. Procedure:

  • Resin Preparation: Pre-treat the adsorbent resin according to the manufacturer's instructions. This may involve washing with methanol and then sterile water to remove any impurities.

  • Fermentation Setup: Prepare and sterilize the bioreactor and fermentation medium. Inoculate with the microbial culture and maintain optimal fermentation conditions.

  • Resin Addition: Add the sterilized resin to the bioreactor. The resin can be added directly to the broth or contained within a permeable basket. A typical resin loading is 5-10% (w/v).

  • Adsorptive Fermentation: Continue the fermentation with agitation. The resin will adsorb 2-PE as it is produced. Monitor cell growth and 2-PE concentrations in the broth and on the resin.

  • Resin Separation: At the end of the fermentation, separate the 2-PE-loaded resin from the fermentation broth using a sieve or by decantation.

  • Desorption: Wash the separated resin with water to remove any remaining cells and medium components. Elute the adsorbed 2-PE from the resin using a suitable solvent, such as ethanol.[13][16]

  • Resin Regeneration and Reuse: After desorption, the resin can be regenerated by washing with methanol and water, and then reused in subsequent fermentation batches.[13]

  • Analysis: Quantify the 2-PE concentration in the fermentation broth and in the desorption solvent.

Pervaporation

Pervaporation is a membrane-based separation technique that can be integrated with fermentation for in situ product removal. It involves the selective permeation of a component from a liquid mixture through a non-porous membrane, followed by its evaporation into a vapor phase on the other side of the membrane. For 2-PE recovery, a hydrophobic membrane is used, which preferentially allows the passage of 2-PE over water and other hydrophilic components.[17]

Key Advantages of Pervaporation:

  • High Selectivity: Can achieve high separation factors for hydrophobic products like 2-PE.

  • Mild Operating Conditions: Operates at or near the fermentation temperature, minimizing thermal stress on the cells.

  • Continuous Removal: Allows for continuous product removal, maintaining a constant low product concentration in the broth.

Quantitative Data for Pervaporation-based ISPR of 2-PE
Producing MicroorganismMembrane TypeFermentation Mode2-PE Titer (g/L) without ISPR2-PE Titer (g/L) with ISPRProductivity ImprovementReference
Kluyveromyces marxianusPolyoctylmethylsiloxane (POMS)Batch~1.12.22-fold increase in 2-PE, also produced 1.3 g/L 2-PEAc[17]
Kluyveromyces marxianusPolyoctylmethylsiloxane (POMS)Batch (optimized medium, 40°C)Not reported5.85 (total products)Increased conversion yield to 79%[17]

Experimental Workflow for Pervaporation-based ISPR

G cluster_fermentation Fermentation Stage cluster_pervaporation Pervaporation Module cluster_recovery Recovery Stage Fermenter Bioreactor with Microbial Culture PervapModule Pervaporation Membrane Fermenter->PervapModule Fermentation Broth Circulation PervapModule->Fermenter Retentate Recycle Vacuum Vacuum Pump PervapModule->Vacuum Permeate (vapor) Condenser Cold Trap / Condenser Vacuum->Condenser Permeate 2-PE Enriched Permeate (liquid) Condenser->Permeate

References

Troubleshooting & Optimization

Troubleshooting low yield of 2-phenylethanol in yeast fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of 2-phenylethanol (2-PE) in yeast fermentation experiments.

Troubleshooting Guide

This guide addresses common issues that can lead to decreased 2-PE production and offers systematic steps to identify and resolve them.

Question: My 2-PE yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound (2-PE) yield in yeast fermentation can stem from several factors, ranging from substrate availability to product toxicity. A systematic approach to troubleshooting is crucial for identifying the root cause. Below is a step-by-step guide to diagnose and address the issue.

Step 1: Verify Precursor and Cofactor Availability

The primary pathway for 2-PE production from L-phenylalanine in yeast is the Ehrlich pathway. This pathway's efficiency is highly dependent on the availability of the precursor, L-phenylalanine, and a key cofactor, α-ketoglutarate.

  • L-phenylalanine Concentration: Ensure that the initial concentration of L-phenylalanine is optimal. While it is the direct precursor, excessively high concentrations can be inhibitory to yeast growth. Conversely, if the concentration is too low, it will be the limiting factor for 2-PE production.

  • Nitrogen Source: The presence of more easily assimilated nitrogen sources, such as ammonia, can suppress the Ehrlich pathway. Using L-phenylalanine as the sole or primary nitrogen source generally leads to higher 2-PE yields.

  • α-ketoglutarate Supply: The first step of the Ehrlich pathway, the transamination of L-phenylalanine to phenylpyruvate, requires α-ketoglutarate as an amino group acceptor. A limited supply of α-ketoglutarate can create a bottleneck in the pathway.

Step 2: Assess Yeast Health and Viability

Poor yeast health will invariably lead to low product yields. It is essential to monitor the viability and density of your yeast culture.

  • Cell Viability: A significant decrease in cell viability during fermentation can indicate the presence of toxic compounds or suboptimal culture conditions. Regularly measure cell viability using methods like methylene blue staining.

  • Cell Density: Low cell density will result in a lower overall production of 2-PE. Ensure your inoculum is healthy and that the growth conditions support robust cell proliferation.

Step 3: Evaluate Fermentation Conditions

The physical and chemical environment of the fermentation has a profound impact on yeast metabolism and, consequently, on 2-PE production.

  • pH: The optimal pH for 2-PE production can be strain-dependent but is generally in the slightly acidic range for Saccharomyces cerevisiae. Deviations from the optimal pH can inhibit key enzymatic reactions in the Ehrlich pathway.

  • Temperature: Temperature affects both yeast growth and enzyme kinetics. The optimal temperature for 2-PE production may differ from the optimal temperature for yeast growth. It is crucial to maintain the recommended temperature for your specific yeast strain.

  • Aeration: While the final reduction step to 2-PE is anaerobic, yeast growth benefits from initial aeration. The level of dissolved oxygen can influence the metabolic flux and the formation of byproducts.

Step 4: Investigate Potential Product and Byproduct Inhibition

2-PE itself can be toxic to yeast at high concentrations, leading to feedback inhibition of the production pathway.

  • 2-PE Toxicity: As 2-PE accumulates in the fermentation broth, it can disrupt the cell membrane, leading to decreased cell viability and productivity. Concentrations as low as 2 to 4 g/L can be inhibitory for many yeast strains.

  • Byproduct Formation: The intermediate, phenylacetaldehyde, can be oxidized to phenylacetic acid, a competing pathway that reduces the amount of phenylacetaldehyde available for reduction to 2-PE. The accumulation of other byproducts, such as ethanol, can also have a synergistic toxic effect with 2-PE.

Step 5: Consider Metabolic Engineering and Strain Selection

If the above factors have been optimized and the yield is still low, the limitation may be inherent to the yeast strain's metabolic machinery.

  • Enzyme Activity: The key enzymes in the Ehrlich pathway are an aminotransferase (encoded by genes like ARO8 and ARO9), a decarboxylase (encoded by genes like ARO10), and an alcohol dehydrogenase. Low expression or activity of these enzymes can limit 2-PE production. Overexpression of these genes is a common metabolic engineering strategy to improve yield.

  • Competing Pathways: Deleting genes responsible for competing pathways, such as those involved in the formation of phenylacetic acid (e.g., ALD3) or other byproducts, can redirect metabolic flux towards 2-PE synthesis. Some studies have also shown that deleting the pyruvate decarboxylase gene PDC5 can increase 2-PE production.

Frequently Asked Questions (FAQs)

Q1: What is the Ehrlich pathway and why is it important for 2-PE production?

The Ehrlich pathway is the primary metabolic route for the synthesis of this compound from L-phenylalanine in yeast. It involves three main enzymatic steps:

  • Transamination: L-phenylalanine is converted to phenylpyruvate by an aminotransferase, with α-ketoglutarate acting as the amino group acceptor.

  • Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde by a decarboxylase.

  • Reduction: Phenylacetaldehyde is reduced to this compound by an alcohol dehydrogenase.

Understanding and optimizing this pathway is crucial as it directly controls the conversion of the precursor to the final product.

Q2: How does the concentration of L-phenylalanine affect 2-PE yield?

L-phenylalanine is the direct precursor for 2-PE synthesis via the Ehrlich pathway. Therefore, its concentration is a critical factor.

  • Low Concentrations: Insufficient L-phenylalanine will be a limiting substrate, resulting in low 2-PE yields.

  • Optimal Concentrations: There is an optimal range for L-phenylalanine concentration that maximizes 2-PE production. This concentration can vary depending on the yeast strain and fermentation conditions.

  • High Concentrations: While necessary as a precursor, very high concentrations of L-phenylalanine can be inhibitory to yeast growth and may not lead to a proportional increase in 2-PE production.

Q3: What is the role of glucose in 2-PE fermentation?

Glucose serves as the primary carbon and energy source for yeast growth. It also provides the necessary cofactors, such as NADH, for the reduction of phenylacetaldehyde to 2-PE. However, high glucose concentrations can lead to the production of ethanol, which can be toxic to the yeast cells and act synergistically with 2-PE to inhibit growth and production. Some studies have shown that a fed-batch strategy, where glucose is added periodically, can help maintain an optimal concentration and improve 2-PE yield.

Q4: Can 2-PE be toxic to the yeast producing it?

Yes, 2-PE is known to be cytotoxic to yeast at high concentrations. This product inhibition is a major limiting factor in achieving high titers of 2-PE. The amphipathic nature of 2-PE allows it to interfere with the yeast cell membrane, increasing its fluidity and permeability, which can lead to cell death. For many Saccharomyces cerevisiae strains, growth is significantly inhibited at 2-PE concentrations between 2 and 4 g/L.

Q5: What are some common byproducts of 2-PE fermentation?

The main byproduct of concern is phenylacetic acid, which is formed by the oxidation of the intermediate phenylacetaldehyde. This diverts the precursor away from 2-PE production. Other byproducts can include ethanol, from glucose metabolism, and phenylethyl acetate, which is formed from the esterification of 2-PE.

Q6: How can I increase the tolerance of my yeast strain to 2-PE?

Improving yeast tolerance to 2-PE is a key strategy for enhancing production. This can be achieved through:

  • Adaptive Laboratory Evolution (ALE): This involves cultivating the yeast in gradually increasing concentrations of 2-PE, selecting for strains that have naturally evolved higher tolerance.

  • Metabolic Engineering: Modifying genes involved in stress response pathways or cell membrane composition can enhance tolerance. For example, mutations in the HOG1 gene, which is part of the high-osmolarity signaling pathway, have been shown to increase 2-PE resistance.

Q7: What is in situ product removal (ISPR) and how can it improve 2-PE yield?

In situ product removal (ISPR) is a technique used to continuously remove a toxic product from the fermentation broth as it is being produced. This alleviates product inhibition and can significantly increase the final product titer. For 2-PE production, ISPR can be achieved using:

  • Solvent Extraction: A water-immiscible organic solvent is added to the fermenter to extract 2-PE from the aqueous phase.

  • Adsorption: Solid adsorbents, such as macroporous resins, are used to bind and remove 2-PE from the medium.

Data Summary

Table 1: Effect of Initial Glucose Concentration on 2-PE Production

Initial Glucose (g/L)2-PE Production (g/L)L-Phe Consumption Rate (%)Reference
20VariesVaries
30VariesVaries
404.0380.80
504.2965.05
60VariesVaries
75HighestNot specified
90HighVaries

Table 2: Effect of Initial L-phenylalanine Concentration on 2-PE Production

Initial L-Phe (g/L)2-PE Production (g/L)Yeast StrainReference
3LowerCandida glycerinogenes
53.6S. cerevisiae JM2014
7Peak ProductionCandida glycerinogenes
93.58Z. rouxii M2013310
104.8Engineered S. cerevisiae
10.75.09Pichia kudriavzevii YF1702
11DecreasedCandida glycerinogenes

Table 3: Influence of pH on 2-PE Production in S. cerevisiae

pH2-PE Production (g/L)Reference
5.03.89
5.54.44
6.02.57
7.02.83

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of 2-PE in fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • This compound standard

Procedure:

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample to pellet the yeast cells (e.g., 10,000 x g for 5 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water. An isocratic elution with a ratio of around 30:70 (acetonitrile:water) can be used. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

    • Detection Wavelength: Set the UV detector to 210 nm for the detection of 2-PE.

    • Injection Volume: Inject 10-20 µL of the prepared sample.

  • Standard Curve:

    • Prepare a series of 2-PE standards of known concentrations in the same matrix as the samples (e.g., fresh fermentation medium).

    • Inject the standards into the HPLC system and record the peak areas.

    • Plot a standard curve of peak area versus concentration.

  • Quantification:

    • Inject the fermentation samples and record the peak area for 2-PE.

    • Use the standard curve to determine the concentration of 2-PE in the samples.

Protocol 2: Yeast Cell Viability Assay using Methylene Blue

This protocol describes how to determine the percentage of viable yeast cells in a culture using a hemocytometer and methylene blue staining.

Materials:

  • Microscope

  • Hemocytometer with coverslip

  • Methylene blue solution (0.01% w/v)

  • Micropipette and tips

  • Sample of yeast culture

  • Test tubes

Procedure:

  • Sample Dilution:

    • If the yeast culture is dense, dilute it with sterile water to a concentration that is easy to count (e.g., a 1:10 or 1:100 dilution).

  • Staining:

    • In a clean test tube, mix a known volume of the (diluted) yeast culture with an equal volume of 0.01% methylene blue solution (a 1:1 ratio).

    • Allow the mixture to incubate for 1-5 minutes.

  • Loading the Hemocytometer:

    • Place the clean coverslip over the counting chambers of the hemocytometer.

    • Carefully pipette approximately 10 µL of the stained yeast suspension into the V-shaped groove of the hemocytometer, allowing capillary action to fill the chamber.

  • Counting:

    • Place the hemocytometer on the microscope stage and focus on the grid lines under low power (10x).

    • Switch to high power (40x) for counting.

    • Count the total number of cells and the number of blue-stained (non-viable) cells in the central 25 squares or in the four large corner squares. Live, metabolically active cells will appear colorless as they can reduce the methylene blue, while dead cells will be stained blue. Budding cells are typically counted as a single cell unless the bud is at least half the size of the mother cell.

  • Calculation:

    • Percentage Viability = (Total Cells - Blue Cells) / Total Cells * 100

    • Cell Concentration (cells/mL) = (Total Cell Count / Number of Squares Counted) * Dilution Factor * 10^4 (The factor of 10^4 converts the volume of the counted area, 0.1 µL, to 1 mL).

Visualizations

Ehrlich_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol L_Phe_ext L-Phenylalanine L_Phe_int L-Phenylalanine L_Phe_ext->L_Phe_int Permease PP Phenylpyruvate L_Phe_int->PP Aminotransferase (ARO8, ARO9) alpha_KG α-Ketoglutarate Glu Glutamate alpha_KG->Glu PA Phenylacetaldehyde PP->PA Decarboxylase (ARO10) PE This compound PA->PE Alcohol Dehydrogenase PAA Phenylacetic acid PA->PAA Aldehyde Dehydrogenase (ALD3)

Caption: The Ehrlich Pathway for this compound Synthesis in Yeast.

Troubleshooting_Workflow start Low 2-PE Yield check_precursors Check Precursor & Cofactor Availability start->check_precursors check_viability Assess Yeast Health & Viability check_precursors->check_viability Precursors OK no_improvement Yield Still Low check_precursors->no_improvement Issue Found & Corrected, No Improvement check_conditions Evaluate Fermentation Conditions (pH, Temp) check_viability->check_conditions Viability OK check_viability->no_improvement Issue Found & Corrected, No Improvement check_inhibition Investigate Product & Byproduct Inhibition check_conditions->check_inhibition Conditions OK check_conditions->no_improvement Issue Found & Corrected, No Improvement optimize_strain Consider Metabolic Engineering/Strain Selection check_inhibition->optimize_strain Inhibition Low check_inhibition->no_improvement Issue Found & Corrected, No Improvement end Yield Improved optimize_strain->end Strain Optimized Diagnostic_Logic start Low 2-PE Yield q1 Is L-Phe concentration optimal? start->q1 action1 Adjust L-Phe Concentration q1->action1 No q2 Is yeast viability > 90%? q1->q2 Yes a1_yes Yes a1_no No end Root Cause Likely Identified action1->end action2 Optimize Inoculum & Growth Conditions q2->action2 No q3 Are pH and temperature optimal? q2->q3 Yes a2_yes Yes a2_no No action2->end action3 Adjust pH and/or Temperature q3->action3 No q4 Is there high byproduct (e.g., Phenylacetic Acid) formation? q3->q4 Yes a3_yes Yes a3_no No action3->end action4 Consider Deleting Byproduct Pathway Genes q4->action4 Yes q4->end No a4_yes Yes a4_no No action4->end

Optimizing fermentation conditions (pH, temperature, aeration) for 2-phenylethanol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 2-phenylethanol (2-PE) through fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound (2-PE) production in yeast?

A1: The primary factors affecting 2-PE production include the composition of the fermentation medium and the operational conditions. Key medium components are nitrogen and carbon sources, particularly the precursor L-phenylalanine (L-Phe). Crucial fermentation parameters include pH, temperature, and aeration.[1][2] The interplay of these factors significantly impacts microbial growth and the activation of metabolic pathways leading to 2-PE synthesis.

Q2: Which metabolic pathways are responsible for 2-PE production in yeast?

A2: Yeasts primarily synthesize 2-PE through two main routes: the Ehrlich pathway and the de novo shikimate pathway.[1][3][4] The Ehrlich pathway, which converts L-phenylalanine to 2-PE, is considered the most efficient and is often the focus of biotechnological production.[1][3][4] The shikimate pathway synthesizes 2-PE from glucose, but it involves more steps and feedback inhibition, often resulting in lower yields.[1]

Q3: What is a typical yield for 2-PE in yeast fermentation?

A3: 2-PE yields can vary significantly depending on the yeast strain, fermentation conditions, and process strategy. Reported yields in various yeast species under different conditions range from approximately 1.17 g/L to as high as 5.09 g/L in batch cultures.[1] For instance, Saccharomyces cerevisiae has been reported to produce up to 4.5 g/L, while engineered strains and optimized processes can achieve even higher titers.[2]

Q4: How does L-phenylalanine concentration affect 2-PE production?

A4: L-phenylalanine is a direct precursor in the highly efficient Ehrlich pathway. Increasing the concentration of L-Phe generally leads to higher 2-PE production.[1] However, it is a costly substrate, which is a consideration for process economics.[1] Using L-Phe as the sole nitrogen source can enhance the flux through the Ehrlich pathway, thereby increasing 2-PE yields.[1][4]

Troubleshooting Guide

Problem 1: Low 2-PE Yield

Possible Cause Troubleshooting Step
Suboptimal pH The optimal pH for 2-PE production is often slightly acidic, typically between 5.0 and 6.0 for S. cerevisiae.[5] Verify and adjust the pH of your fermentation medium. Consider implementing automated pH control in your bioreactor.
Incorrect Temperature Temperature affects both cell growth and enzyme activity. While optimal growth for some yeasts like Pichia fermentans may be at 25-30°C, 2-PE production might be favored at a different temperature.[2] Experiment with a temperature range (e.g., 25°C to 35°C) to find the optimum for your specific strain.[5]
Inadequate or Excessive Aeration Aeration influences the metabolic state of the yeast. While some oxygen is necessary for cell growth, conditions that are too aerobic or anaerobic can be suboptimal for 2-PE production. Optimize the shaking speed in flasks or the airflow rate (e.g., 1 vvm) and dissolved oxygen (DO) levels in a bioreactor.[1][4]
Presence of Competing Nitrogen Sources If more easily assimilated nitrogen sources are present in the medium, yeast may metabolize L-phenylalanine through other pathways (e.g., the cinnamate pathway), which limits 2-PE formation.[1][4] To favor the Ehrlich pathway, consider using L-Phe as the sole or primary nitrogen source.[1][4]
Product Inhibition 2-PE is toxic to yeast cells at high concentrations (typically 2-5 g/L), which can inhibit cell growth and further production.[3][6] If you suspect product toxicity, consider implementing in situ product recovery (ISPR) techniques, such as using adsorbent resins or a two-phase fermentation system, to remove 2-PE from the culture broth as it is produced.[1][7]

Problem 2: Inconsistent Fermentation Results

Possible Cause Troubleshooting Step
Variable Inoculum Quality The age, size, and health of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation protocol, ensuring consistent cell density and viability. An inoculum proportion of around 10% has been shown to be effective.[5]
Media Component Variability Inconsistencies in the quality or preparation of media components can lead to variable results. Use high-quality reagents and ensure accurate weighing and mixing of all components.
Fluctuations in Fermentation Parameters Even small deviations in pH, temperature, or aeration can affect the outcome. Ensure your control systems (e.g., pH probes, temperature controllers, mass flow controllers) are properly calibrated and functioning correctly.

Data on Optimal Fermentation Conditions

The following tables summarize quantitative data from various studies on 2-PE production, highlighting the impact of different fermentation parameters.

Table 1: Effect of pH on 2-PE Production by S. cerevisiae D-22

pHMaximum 2-PE Production (g/L)Fermentation Time (h)
5.03.8922
5.54.4422
6.02.57-
7.02.83-
Data sourced from a study on wild-type S. cerevisiae.[5]

Table 2: 2-PE Production by Various Yeast Strains Under Optimized Conditions

Yeast Strain2-PE (g/L)Temperature (°C)Shaking Speed (rpm)Time (h)Key Media Components
S. cerevisiae JM20143.630-7215 g/L glucose, 5 g/L L-Phe
K. marxianus CCT 77353.4430200723 g/L glucose, 4 g/L L-Phe
C. glycerinogenes WL2002-55.0305005090 g/L glucose, 7 g/L L-Phe
P. kudriavzevii YF17025.09262105650 g/L glucose, 10.7 g/L L-Phe
This table presents a compilation of data from multiple studies.[1][4]

Experimental Protocols

Protocol 1: Batch Fermentation for 2-PE Production in Shake Flasks

This protocol is a generalized procedure based on common practices for screening and optimization of 2-PE production.

  • Media Preparation:

    • Prepare the fermentation medium. A representative medium for L-Phe biotransformation consists of: 15 g/L glucose, 8 g/L sucrose, and 5 g/L L-phenylalanine.[1] Other components may include yeast extract, peptone, and various salts.

    • Adjust the initial pH of the medium to the desired value (e.g., 5.5) using NaOH or HCl.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculum Preparation:

    • Inoculate a single colony of the yeast strain into a sterile seed culture medium (e.g., YPD).

    • Incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours or until the culture reaches the mid-exponential phase.

  • Fermentation:

    • Inoculate the sterile fermentation medium with the seed culture to a starting OD600 of approximately 0.1 (or a specific cell concentration like 1x10^6 cells/mL).[8]

    • Incubate the flasks in a shaking incubator at the desired temperature (e.g., 30°C) and agitation speed (e.g., 240 rpm).[1][4]

    • Take samples aseptically at regular intervals (e.g., every 12 or 24 hours) to measure cell growth (OD600) and 2-PE concentration.

  • Analysis of 2-PE:

    • Centrifuge the collected samples to separate the supernatant from the yeast cells.

    • Analyze the 2-PE concentration in the supernatant using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

Metabolic Pathways for 2-PE Production

The following diagrams illustrate the two primary metabolic routes for 2-PE biosynthesis in yeast.

Ehrlich_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L-Phe_ext L-Phenylalanine L-Phe_int L-Phenylalanine L-Phe_ext->L-Phe_int Transport Phenylpyruvate Phenylpyruvate L-Phe_int->Phenylpyruvate Transamination (Aro8p, Aro9p) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation (Aro10p) 2-PE This compound Phenylacetaldehyde->2-PE Reduction (ADH)

Caption: The Ehrlich Pathway for 2-PE production from L-Phenylalanine.

Shikimate_Pathway Glucose Glucose Glycolysis Glycolysis / Pentose Phosphate Pathway Glucose->Glycolysis Chorismate Chorismate Glycolysis->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Ehrlich_Pathway_Integration Enters Ehrlich Pathway Phenylpyruvate->Ehrlich_Pathway_Integration 2-PE This compound Ehrlich_Pathway_Integration->2-PE

Caption: The de novo Shikimate Pathway for 2-PE synthesis from glucose.

Experimental Workflow

This diagram outlines a typical workflow for optimizing 2-PE fermentation conditions.

Optimization_Workflow Strain_Selection Strain Selection/ Development Media_Optimization Media Optimization (Carbon, Nitrogen, L-Phe) Strain_Selection->Media_Optimization Condition_Screening Condition Screening (pH, Temp, Aeration) Media_Optimization->Condition_Screening Bioreactor_Studies Bioreactor Scale-up & Fed-batch Strategy Condition_Screening->Bioreactor_Studies ISPR In Situ Product Recovery (if needed) Bioreactor_Studies->ISPR Product Inhibition? Analysis Analysis (Yield, Titer, Productivity) Bioreactor_Studies->Analysis ISPR->Analysis

Caption: Workflow for optimizing this compound fermentation.

References

Improving 2-phenylethanol tolerance in yeast through adaptive laboratory evolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using adaptive laboratory evolution (ALE) to enhance 2-phenylethanol (2-PE) tolerance in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration of 2-PE for an ALE experiment?

A1: The initial 2-PE concentration should be inhibitory but not lethal, allowing for gradual adaptation. A common starting point is a concentration that reduces the growth rate by approximately 50% (IC50). For many S. cerevisiae strains, this is in the range of 1.5 g/L.[1][2] It's crucial to determine the minimum inhibitory concentration (MIC) for your specific parental strain before beginning the evolution experiment.[1][2]

Q2: How is an ALE experiment for 2-PE tolerance typically performed?

A2: ALE for 2-PE tolerance is generally conducted using successive batch cultures.[1][2] The yeast population is cultured in a medium containing a sub-lethal concentration of 2-PE. Once the culture reaches a specific optical density (e.g., OD600 of 8) within a set timeframe (e.g., 24 hours), a small volume is transferred to a fresh medium with a slightly higher 2-PE concentration.[3] This process is repeated, gradually increasing the selective pressure and allowing the yeast population to adapt.[2][3]

Q3: How long should an ALE experiment be run?

A3: The duration of an ALE experiment can vary significantly, lasting from weeks to months, spanning hundreds of generations. The experiment continues until the desired level of tolerance is achieved or until the population's fitness no longer improves. It is common to continue the selection until the yeast can tolerate significantly higher concentrations of 2-PE, for instance, up to 3.4 g/L.[1][2]

Q4: What are the key genes and mutations associated with improved 2-PE tolerance?

A4: Whole-genome sequencing of evolved strains has identified mutations in several key genes. A recurrent mutation is found in the transcription factor PDR1.[4][5][6] Gain-of-function mutations in PDR1 can lead to the upregulation of ATP-binding cassette (ABC) transporters, which are involved in exporting toxic compounds from the cell.[4] Other studies have identified mutations in genes like HOG1, which is involved in the high-osmolarity signaling pathway, suggesting a general stress response mechanism.[2]

Q5: What physiological changes are observed in 2-PE tolerant strains?

A5: Evolved strains often exhibit significant physiological changes. For instance, a mutation in PDR1 has been shown to increase the ratio of unsaturated to saturated fatty acids in the cell membrane, decrease cell membrane damage, and increase ergosterol content.[4][5][6] These changes likely contribute to maintaining membrane fluidity and integrity in the presence of 2-PE. Additionally, evolved strains may show an altered metabolic state, reflecting a typical environmental stress response (ESR).[1][2]

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Yeast population is not growing or dying after the initial 2-PE challenge. The initial 2-PE concentration is too high.Determine the IC50 of your parental strain and start the ALE experiment at or below this concentration.[1][2]
The parental strain is exceptionally sensitive to 2-PE.Consider using a more robust parental strain or performing an initial round of chemical mutagenesis (e.g., with EMS) to increase genetic diversity before starting the ALE.[1][2]
The 2-PE tolerance of the population is not improving over successive transfers. The incremental increase in 2-PE concentration is too large.Reduce the step-size of the 2-PE concentration increase between transfers to allow for more gradual adaptation.
Insufficient population diversity.Ensure a large enough population size is transferred at each step to maintain genetic diversity. Clonal interference can sometimes slow down adaptation.[7]
The experiment has not run long enough.ALE is a long-term process. Continue the experiment for more generations to allow for the accumulation of beneficial mutations.
Contamination is observed in the culture. Non-sterile technique during transfers.Strictly adhere to aseptic techniques. Perform all transfers in a laminar flow hood.
Contaminated media or reagents.Autoclave all media and use sterile, filtered 2-PE stock solutions. Regularly check for contamination by plating on non-selective media.
Difficulty identifying causative mutations from whole-genome sequencing data. A large number of neutral or non-causative mutations.Sequence multiple independent evolution lines and look for parallel mutations (mutations in the same genes or pathways across different lines).
Complex genetic basis for tolerance (polygenic trait).Perform reverse engineering by introducing candidate mutations individually into the parental strain to validate their effect on 2-PE tolerance.[4][5][6]

Quantitative Data Summary

Table 1: Comparison of 2-PE Tolerance in Wild-Type vs. Evolved Strains
StrainMaximum Tolerated 2-PE (g/L)Growth Rate Increase at 3.5 g/L 2-PE (%)OD600 Increase at 3.5 g/L 2-PE (%)Reference
Parental S. cerevisiae~1.5--[1][2]
Evolved Strain 19-23.522%86%[4][5][6]
Evolved Strain C93.4Not ReportedNot Reported[1][2]
Evolved Strain AD0323.2Not ReportedNot Reported[4]
Table 2: Physiological Changes in an Evolved Strain with a Pdr1p Mutation
Physiological ParameterChange in Evolved Strain vs. ParentalReference
Unsaturated/Saturated Fatty Acid Ratio42% Increase[4][5][6]
Cell Membrane Damage81% Decrease[4][5][6]
Intracellular Ergosterol Content72% - 101% Increase[4][5][6]
Intracellular Reactive Oxygen Species (ROS)38% Decrease[4][5][6]
2-PE Production11% - 16% Increase[4][8]

Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution by Serial Batch Transfer

This protocol outlines the general procedure for improving 2-PE tolerance in S. cerevisiae using serial batch transfers.

1. Preparation: a. Determine the Minimum Inhibitory Concentration (MIC) and IC50 of 2-PE for the parental yeast strain. b. Prepare sterile Yeast Extract Peptone Dextrose (YEPD) medium. c. Prepare a sterile stock solution of 2-PE.

2. Initial Inoculation: a. Inoculate the parental strain into YEPD medium containing an initial sub-lethal concentration of 2-PE (e.g., 1.5 g/L).[1][2] b. Incubate at 30°C with shaking (e.g., 200 rpm).[3]

3. Serial Transfers: a. Monitor the growth of the culture by measuring the optical density at 600 nm (OD600). b. When the culture reaches a target OD600 (e.g., OD600 of 8) within a defined period (e.g., 24 hours), transfer a small aliquot (e.g., 2% v/v) to a fresh YEPD medium.[3] c. In the fresh medium, slightly increase the concentration of 2-PE. The magnitude of the increase will depend on the population's response. d. Repeat this cycle of growth and transfer, progressively increasing the 2-PE concentration.

4. Strain Isolation and Banking: a. At regular intervals and at the end of the experiment, take samples from the evolving population. b. Isolate single colonies by plating on YEPD agar plates containing the corresponding 2-PE concentration. c. Create glycerol stocks of the population and isolated clones for long-term storage and future analysis.

5. Analysis: a. Characterize the phenotype of the evolved strains by measuring their growth rates and tolerance levels across a range of 2-PE concentrations. b. Perform whole-genome sequencing to identify mutations responsible for the enhanced tolerance. c. Conduct transcriptomic and metabolomic analyses to understand the physiological changes in the evolved strains.[1][8]

Visualizations

ALE_Workflow cluster_prep Preparation cluster_evolution Evolution Cycle (Repeat) cluster_analysis Analysis P1 Parental Strain P2 Determine MIC/IC50 of 2-PE P1->P2 E1 Inoculate in YEPD + 2-PE (n) P2->E1 E2 Incubate (30°C, shaking) E1->E2 E3 Monitor Growth (OD600) E2->E3 E4 Transfer to YEPD + 2-PE (n+Δ) E3->E4 A1 Isolate Clones E3->A1 Sample Population E4->E1 Repeat Cycle A2 Phenotypic Characterization A1->A2 A3 Whole Genome Sequencing A1->A3 A4 Identify Causative Mutations A3->A4

Caption: Workflow for Adaptive Laboratory Evolution (ALE) of yeast.

PDR_Pathway cluster_stress Cellular Stress cluster_regulation Regulatory Cascade cluster_response Tolerance Mechanism stress This compound (2-PE) mutation ALE-induced Mutation (GOF) pdr1 PDR1 Gene pdr1_protein Pdr1p (Transcription Factor) pdr1->pdr1_protein Expression pdr5 PDR5 Gene pdr1_protein->pdr5 Upregulates Transcription snq2 SNQ2 Gene pdr1_protein->snq2 Upregulates Transcription mutation->pdr1_protein Activates pdr5_protein Pdr5p (ABC Transporter) pdr5->pdr5_protein Expression snq2_protein Snq2p (ABC Transporter) snq2->snq2_protein Expression efflux 2-PE Efflux pdr5_protein->efflux snq2_protein->efflux efflux->stress Reduces Intracellular Concentration

Caption: Pdr1p-mediated 2-PE tolerance signaling pathway.

References

Technical Support Center: 2-Phenylethanol Downstream Processing and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the downstream processing and purification of 2-phenylethanol (2-PE).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Liquid-Liquid Extraction
ProblemPossible CausesTroubleshooting Steps
Low 2-PE Yield - Inappropriate solvent selection: The solvent may have a low partition coefficient for 2-PE. - Suboptimal solvent-to-broth ratio: Insufficient solvent volume to effectively extract the 2-PE. - Emulsion formation: Stable emulsions can trap 2-PE and prevent efficient phase separation. - pH of the aqueous phase is not optimal. - Solvent Selection: Choose a biocompatible and hydrophobic solvent with a high affinity for 2-PE. Ethyl acetate is a commonly used and effective solvent.[1][2] Other options include methyl isobutyl ketone, 2-octanone, and dibutyl phthalate.[3] - Optimize Ratio: Experiment with different solvent-to-broth ratios to find the optimal balance between extraction efficiency and solvent usage. - Break Emulsions: Add a small amount of a demulsifying agent, adjust the pH, or use centrifugation to break up emulsions. - Adjust pH: Modify the pH of the fermentation broth to a level that maximizes the partitioning of 2-PE into the organic phase.
Poor Phase Separation - Formation of a stable emulsion. - High concentration of surfactants or proteins in the fermentation broth. - Centrifugation: Use a centrifuge to facilitate the separation of the aqueous and organic phases. - Salting Out: Add a salt (e.g., NaCl) to the aqueous phase to increase its polarity and promote phase separation.[4] - Filtration: Pre-treat the fermentation broth by filtration to remove biomass and other solids that can stabilize emulsions.
Solvent Contamination in Final Product - Inefficient solvent stripping/evaporation. - Azeotrope formation between the solvent and 2-PE. - Optimize Evaporation Conditions: Adjust the temperature and pressure during solvent evaporation to ensure complete removal without degrading the 2-PE. - Use a Second Distillation Step: A second distillation column can be employed for solvent recovery and further purification of the 2-PE.[1]
Distillation
ProblemPossible CausesTroubleshooting Steps
Low Purity of 2-PE - Inefficient separation of components with close boiling points. - Insufficient number of theoretical plates in the distillation column. - Incorrect reflux ratio. - Optimize Distillation Parameters: Adjust the reflux ratio and the number of theoretical stages to improve separation efficiency. A higher reflux ratio can enhance purity but also increases energy consumption.[1] - Fractional Distillation: Employ fractional distillation for better separation of components with similar boiling points. - Vacuum Distillation: Use vacuum distillation to lower the boiling point of 2-PE and reduce the risk of thermal degradation.
Thermal Degradation of 2-PE - High operating temperatures during distillation. 2-PE can decompose at elevated temperatures, leading to the formation of byproducts like styrene.[5][6]- Lower the Operating Pressure: Perform distillation under vacuum to reduce the boiling point of 2-PE and minimize thermal stress. - Minimize Residence Time: Use a distillation setup that minimizes the time the 2-PE is exposed to high temperatures.
High Energy Consumption - High reflux ratio. - Inefficient heat exchange. - Optimize Reflux Ratio: Find the minimum reflux ratio that achieves the desired purity to reduce energy costs.[1] - Improve Heat Integration: Utilize heat exchangers to recover and reuse heat within the process.
Adsorption
ProblemPossible CausesTroubleshooting Steps
Low Adsorption Capacity - Inappropriate adsorbent resin: The selected resin may have a low affinity for 2-PE. - Fouling of the resin: The resin pores may be blocked by biomass, proteins, or other impurities from the fermentation broth.[7][8] - Competition with other molecules: Other compounds in the broth may compete with 2-PE for adsorption sites.- Resin Screening: Test various macroporous adsorbent resins to identify one with high selectivity and capacity for 2-PE. Polystyrene-divinylbenzene resins are often effective.[9] - Pre-treatment of Feed: Clarify the fermentation broth by centrifugation or microfiltration before loading it onto the column to prevent fouling. - Optimize Loading Conditions: Adjust the flow rate and concentration of the feed stream to maximize 2-PE adsorption.
Inefficient Desorption/Elution - Strong binding of 2-PE to the resin. - Inappropriate elution solvent. - Select a Suitable Eluent: Use an appropriate organic solvent, such as ethanol, for effective desorption of 2-PE from the resin.[10] - Optimize Elution Conditions: Adjust the temperature and flow rate during elution to enhance recovery. Increasing the temperature can accelerate desorption.[11]
Resin Degradation - Harsh regeneration conditions. - Mechanical stress. - Mild Regeneration: Use gentle regeneration methods to prolong the life of the adsorbent resin. This may involve washing with a suitable solvent to remove adsorbed impurities. - Proper Handling: Handle the resin beads with care to avoid physical damage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during this compound purification?

A1: Common impurities in biologically produced this compound include residual L-phenylalanine (the precursor), other amino acids, organic acids, and various fermentation byproducts such as other alcohols and esters.[10] The exact impurity profile will depend on the specific microorganism and fermentation conditions used.

Q2: How can I analyze the purity of my this compound sample?

A2: The purity of this compound is typically analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2][12][13] A flame ionization detector (FID) is commonly used with GC for this purpose.[4]

Q3: What is in situ product removal (ISPR) and why is it important for 2-PE production?

A3: In situ product removal (ISPR) is a technique where the product (2-PE) is continuously removed from the fermentation broth as it is being produced. This is crucial because 2-PE is toxic to the producing microorganisms, and high concentrations can inhibit their growth and productivity.[14][15] By keeping the 2-PE concentration in the broth low, ISPR methods like liquid-liquid extraction, adsorption, and membrane-based extraction can significantly improve the overall yield.

Q4: Can I reuse the adsorbent resin after purification?

A4: Yes, adsorbent resins can typically be regenerated and reused for multiple cycles. Regeneration involves washing the resin with a suitable solvent to desorb the 2-PE and any other bound impurities. The regeneration process should be optimized to ensure complete cleaning without damaging the resin.[11]

Quantitative Data on Purification Methods

The following table summarizes typical performance data for various this compound purification methods. Note that actual results will vary depending on the specific experimental conditions.

Purification MethodPurity AchievedYield/RecoveryKey Considerations
Liquid-Liquid Extraction followed by Distillation >96%~78% overallEthyl acetate is an effective extraction solvent.[1][2] Requires a subsequent distillation step for solvent removal and final purification.
Adsorption High PurityCan be high, dependent on desorption efficiencyResin selection is critical. Pre-treatment of the feed is often necessary to prevent fouling.[9]
Distillation Can achieve high purityDependent on the number of stages and reflux ratioCan be energy-intensive. Vacuum distillation is recommended to prevent thermal degradation.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound
  • Preparation of Fermentation Broth: Centrifuge the fermentation broth to remove microbial cells and other solid debris.

  • Solvent Addition: Transfer the clarified broth to a separatory funnel. Add an equal volume of ethyl acetate.

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (ethyl acetate containing 2-PE), and the bottom layer will be the aqueous phase.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer.

  • Solvent Removal: Remove the ethyl acetate from the collected organic phase using a rotary evaporator to obtain crude this compound.

  • Further Purification: The crude 2-PE can be further purified by distillation.

Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)
  • Sample Preparation: Dilute the purified this compound sample in a suitable solvent (e.g., ethanol or dichloromethane).

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like one with a polyethylene glycol stationary phase).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Temperature Program: Use a temperature program that allows for the separation of 2-PE from any potential impurities. A typical program might start at a lower temperature and ramp up to a higher temperature. For example, hold at 40°C for 5 minutes, then ramp to 200°C at a rate of 3°C/min, and hold for 20 minutes.[4]

  • Data Analysis: Identify the this compound peak based on its retention time compared to a standard. Calculate the purity by determining the area of the 2-PE peak as a percentage of the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Fermentation Fermentation Broth (Low 2-PE Concentration) Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Clarification->Extraction Solvent_Removal Solvent Removal (Rotary Evaporation) Extraction->Solvent_Removal Distillation Distillation (Vacuum) Solvent_Removal->Distillation Purified_2PE Purified this compound Distillation->Purified_2PE troubleshooting_logic cluster_extraction Extraction Issues cluster_distillation Distillation Issues cluster_adsorption Adsorption Issues Start Low Purity of Purified 2-PE Check_Extraction Review Liquid-Liquid Extraction Protocol Start->Check_Extraction Check_Distillation Review Distillation Protocol Start->Check_Distillation Check_Adsorption Review Adsorption Protocol Start->Check_Adsorption Emulsion Emulsion Formation? Check_Extraction->Emulsion Wrong_Solvent Incorrect Solvent? Check_Extraction->Wrong_Solvent Temp_High Temperature Too High? Check_Distillation->Temp_High Reflux_Wrong Incorrect Reflux Ratio? Check_Distillation->Reflux_Wrong Resin_Fouled Resin Fouling? Check_Adsorption->Resin_Fouled Wrong_Eluent Incorrect Eluent? Check_Adsorption->Wrong_Eluent Solution Implement Corrective Actions Emulsion->Solution Wrong_Solvent->Solution Temp_High->Solution Reflux_Wrong->Solution Resin_Fouled->Solution Wrong_Eluent->Solution

References

Technical Support Center: Overcoming 2-Phenylethanol Inhibition in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fed-batch and continuous fermentation strategies to overcome 2-phenylethanol (2-PE) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PE) and why is its production challenging?

A1: this compound (2-PE) is an aromatic alcohol with a characteristic rose-like fragrance, making it a valuable compound in the cosmetics, food, and pharmaceutical industries. The primary challenge in its biotechnological production via microbial fermentation is product inhibition; 2-PE is toxic to the producing microorganisms, primarily yeast, at relatively low concentrations (typically 2-4 g/L), which limits cell growth and overall product yield.[1][2]

Q2: What are the main biosynthetic pathways for 2-PE in yeast?

A2: Yeast primarily produces 2-PE through two metabolic routes: the Shikimate pathway (de novo synthesis from glucose) and the Ehrlich pathway (bioconversion of L-phenylalanine).[3][4] The Ehrlich pathway is generally more efficient for high-yield 2-PE production and is the focus of most optimization strategies.[3]

Q3: How do fed-batch and continuous fermentation help overcome 2-PE inhibition?

A3: Both strategies aim to maintain sub-toxic levels of 2-PE in the bioreactor.

  • Fed-batch fermentation involves the controlled feeding of substrates (like glucose and L-phenylalanine), which helps to regulate the rate of 2-PE production and prevent its rapid accumulation to toxic levels. This extends the productive phase of the culture.

  • Continuous fermentation maintains a constant, low concentration of 2-PE by continuously adding fresh medium and removing the product-containing culture broth. This steady-state operation can significantly reduce cellular stress and lead to higher overall productivity. One study reported a 60% increase in 2-PE production yield in a continuous culture compared to a batch culture.[5][6]

Q4: What is In Situ Product Removal (ISPR) and how is it used with these fermentation strategies?

A4: In Situ Product Removal (ISPR) is a technique where 2-PE is actively removed from the fermentation broth as it is produced. This is often coupled with fed-batch or continuous fermentation to further alleviate product inhibition. Common ISPR methods include solvent extraction, adsorption onto resins, and membrane separation. Combining ISPR with fed-batch or continuous fermentation has been shown to dramatically increase 2-PE titers.

Comparative Data: Fed-Batch vs. Continuous Fermentation for 2-PE Production

The choice between fed-batch and continuous fermentation depends on the specific production goals, available equipment, and process development stage. Below is a summary of quantitative data from various studies to aid in this decision.

ParameterFed-Batch FermentationContinuous FermentationKey Considerations
2-PE Titer (g/L) Can achieve high final titers, with reports of up to 4.8 g/L without ISPR and even higher with ISPR (e.g., 6.41 g/L).[7][8]Generally maintains a lower, steady-state concentration in the reactor (e.g., around 1 g/L) to minimize toxicity.[5] Overall yield can be significantly higher over time.Fed-batch is often aimed at achieving a high final product concentration, while continuous fermentation focuses on long-term, stable productivity.
Productivity (g/L/h) Varies depending on the feeding strategy and strain, with reported values around 0.2-0.3 g/L/h.[7]Can achieve high space-time yields. One study reported a 60% increase in production yield compared to batch culture.[5][6]Continuous fermentation can offer higher productivity over extended periods due to the elimination of downtime between batches.[9][10]
Substrate Utilization Allows for precise control of substrate feeding to optimize conversion and minimize by-product formation.Can be optimized by adjusting the dilution rate to match the substrate consumption rate of the microorganisms.Both methods require careful optimization to avoid substrate limitation or the accumulation of inhibitory by-products like ethanol.
Process Complexity Moderately complex, requiring controlled feeding strategies and monitoring.Can be more complex to set up and maintain a steady state, with a higher risk of contamination over long run times.[10]Continuous systems require more sophisticated control strategies to maintain stability.

Experimental Protocols

Key Method 1: Fed-Batch Fermentation of Saccharomyces cerevisiae for 2-PE Production

This protocol is a generalized procedure based on common practices in the literature.[7][11][12][13]

1. Inoculum Preparation:

  • Culture S. cerevisiae on a YPDA (Yeast Peptone Dextrose Agar) plate for 2-3 days at 30°C.
  • Inoculate a single colony into 50 mL of YPD liquid medium in a 250 mL flask and incubate at 30°C with shaking at 200 rpm for 18-24 hours.
  • Use this seed culture to inoculate the bioreactor to an initial OD600 of approximately 0.2.

2. Bioreactor Setup and Initial Batch Phase:

  • Prepare the fermentation medium (e.g., containing glucose, yeast extract, peptone, and L-phenylalanine) in a sterilized bioreactor. A typical starting volume would be 2 L in a 5 L bioreactor.
  • Set initial fermentation parameters: pH 5.5, temperature 30°C, agitation 400 rpm, and aeration 1.5 vvm (volume of air per volume of medium per minute).
  • Run in batch mode until a specific indicator is observed, such as a sharp increase in dissolved oxygen, indicating initial glucose depletion.

3. Fed-Batch Phase:

  • Initiate feeding of a concentrated solution of glucose and L-phenylalanine. A common strategy is to maintain the glucose concentration at a low level (e.g., below 5 g/L) to prevent overflow metabolism and excessive ethanol production.
  • The L-phenylalanine feed can be coupled with the glucose feed or added in pulses. For example, an additional 2 g/L of L-Phe can be added when the initial L-Phe is significantly consumed.[7]
  • Monitor cell growth (OD600), substrate consumption (glucose, L-phenylalanine), and 2-PE and ethanol concentrations regularly using HPLC.

4. Harvest and Downstream Processing:

  • Terminate the fermentation when 2-PE production ceases or cell viability drops significantly.
  • Separate the cells from the broth by centrifugation or microfiltration.
  • Extract 2-PE from the supernatant using a suitable solvent (e.g., ethyl acetate) or by adsorption to a resin.

Key Method 2: Continuous Fermentation of Kluyveromyces marxianus for 2-PE Production

This protocol is a generalized procedure based on a study that demonstrated increased 2-PE yield in continuous culture.[5][6]

1. Inoculum and Bioreactor Preparation:

  • Prepare the inoculum of K. marxianus in a suitable medium (e.g., YPD or a whey-based medium if applicable) as described for the fed-batch protocol.
  • Sterilize the bioreactor containing the initial fermentation medium (e.g., whey permeate supplemented with L-phenylalanine).

2. Batch Start-up Phase:

  • Inoculate the bioreactor and operate in batch mode for approximately 24 hours to allow for initial cell growth and biomass accumulation.
  • Maintain process parameters such as temperature at 30°C, pH at 5.0, and appropriate agitation and aeration.

3. Continuous Phase (Chemostat Operation):

  • After the initial batch phase, start the continuous feed of fresh medium and the simultaneous removal of culture broth at a constant dilution rate (D).
  • The dilution rate is a critical parameter and should be optimized. A typical starting point could be D = 0.05 h⁻¹.[5]
  • Monitor the culture to ensure a steady state is reached, where cell density, substrate concentration, and product concentration remain relatively constant over time. This may take several residence times (1/D) to achieve.

4. Product Recovery:

  • The removed culture broth is continuously collected.
  • The biomass can be separated from the collected broth.
  • 2-PE is then recovered from the cell-free broth, for example, by solvent extraction.

Visualizations

2-PE Biosynthesis Pathways in Yeast

G cluster_shikimate Shikimate Pathway (de novo) cluster_ehrlich Ehrlich Pathway Glucose Glucose E4P Erythrose-4-P Glucose->E4P PEP Phosphoenolpyruvate Glucose->PEP Chorismate Chorismate E4P->Chorismate Multiple steps PEP->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate dehydratase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Aro10 (Decarboxylase) LPhe L-Phenylalanine LPhe->Phenylpyruvate Aro8/9 (Transaminase) TwoPE This compound Phenylacetaldehyde->TwoPE ADH (Alcohol Dehydrogenase)

Caption: Overview of the Shikimate and Ehrlich pathways for this compound biosynthesis in yeast.

Logical Workflow for Selecting a Fermentation Strategy

G Start Goal: Overcome 2-PE Inhibition CheckToxicity Is 2-PE concentration the primary limiting factor? Start->CheckToxicity FedBatch Implement Fed-Batch Fermentation CheckToxicity->FedBatch Yes SubstrateToxicity Is substrate (L-Phe) toxicity a concern? CheckToxicity->SubstrateToxicity No OptimizeFeed Optimize feeding strategy (glucose, L-Phe) FedBatch->OptimizeFeed Continuous Implement Continuous Fermentation OptimizeDilution Optimize dilution rate and media composition Continuous->OptimizeDilution CheckYield Is yield still below target? OptimizeFeed->CheckYield OptimizeDilution->CheckYield ISPR Integrate In Situ Product Removal (ISPR) CheckYield->ISPR Yes End Achieved Target Production CheckYield->End No ISPR->End SubstrateToxicity->FedBatch Yes SubstrateToxicity->Continuous No

Caption: Decision workflow for choosing between fed-batch and continuous fermentation to mitigate 2-PE toxicity.

Cellular Stress Response to 2-PE Inhibition

G TwoPE High 2-PE Concentration MembraneStress Membrane Stress & Increased Permeability TwoPE->MembraneStress Inhibition Inhibition of Growth, DNA/RNA Synthesis TwoPE->Inhibition HOG HOG Pathway Activation MembraneStress->HOG PDR1 Pdr1p Transcription Factor Activation MembraneStress->PDR1 ESR Environmental Stress Response (ESR) MembraneStress->ESR StressGenes Upregulation of Stress Response Genes HOG->StressGenes PDR1->StressGenes ESR->StressGenes

Caption: Simplified signaling pathways involved in the yeast stress response to this compound.

Troubleshooting Guides

Fed-Batch Fermentation Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low 2-PE Titer 1. Sub-optimal feeding strategy (substrate limitation or overflow metabolism).2. Incorrect pH or temperature.3. Low cell viability due to accumulated 2-PE.1. Adjust the feed rate of glucose and L-phenylalanine. Implement a feedback control strategy based on real-time monitoring of substrates.2. Verify and maintain optimal pH (around 5.5) and temperature (around 30°C) for your strain.[7]3. Consider integrating ISPR to remove 2-PE from the broth.
High Ethanol Concentration 1. High glucose concentration in the feed or in the reactor, leading to Crabtree effect.[14]2. Insufficient aeration.1. Reduce the glucose feed rate to maintain a low residual glucose concentration.[15]2. Increase the agitation and/or aeration rate to ensure sufficient oxygen supply for respiratory metabolism.
L-phenylalanine Precipitation 1. L-phenylalanine concentration in the feed or medium exceeds its solubility limit.1. Prepare the feed solution with a lower L-phenylalanine concentration or increase the feed volume. Consider the pH of the medium, as solubility can be pH-dependent.
Foaming 1. High cell density and protein content in the medium.2. High agitation and aeration rates.1. Add an appropriate antifoaming agent.2. Optimize agitation and aeration to minimize excessive foaming while maintaining sufficient oxygen transfer.
Continuous Fermentation Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Washout (Cell density rapidly decreases) 1. Dilution rate is higher than the maximum specific growth rate of the microorganism.1. Decrease the dilution rate to a level that the microorganism can sustain.
Low Productivity 1. Dilution rate is too low, leading to under-utilization of the bioreactor capacity.2. Sub-optimal media composition.1. Gradually increase the dilution rate to find the optimal point for productivity.2. Ensure the feed medium is not limiting for any essential nutrient.
Culture Instability / Strain Degeneration 1. Long-term cultivation can lead to genetic mutations and loss of productivity.1. Periodically re-start the continuous culture with a fresh inoculum from a cryopreserved stock.2. If using a plasmid-based expression system, ensure selective pressure is maintained in the feed medium.
Contamination 1. The system is not perfectly aseptic, and the long run time increases the probability of contamination.1. Ensure all connections and sampling ports are sterile and properly maintained.2. Use sterile filters for all incoming and outgoing gas lines.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 2-Phenylethanol Analysis in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 2-phenylethanol, a common preservative and fragrance component in cosmetic products, is crucial for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for this purpose due to its high sensitivity, resolution, and reproducibility.[1] This guide provides a comparative overview of a validated HPLC method for this compound analysis, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

While HPLC stands as a robust and prevalent method, other techniques can also be employed for the determination of this compound. The following table summarizes the performance characteristics of a validated HPLC method compared to an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), which is also utilized for the analysis of volatile and semi-volatile compounds in complex matrices.

Parameter Validated HPLC Method Alternative Method: GC-MS
Linearity Range 0.125 - 0.375 mg/mL[2]Typically in the µg/mL range
Correlation Coefficient (r²) > 0.999[2][3]> 0.99
Accuracy (% Recovery) 99.76 - 102.86%[2][3]Typically 90 - 110%
Precision (% RSD) < 1.5%[4]< 15%
Limit of Detection (LOD) 31.25 ng/mL[2]ng/mL to pg/mL range
Limit of Quantification (LOQ) 125.0 ng/mL[2]ng/mL to pg/mL range

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the validated HPLC method and a general outline for a GC-MS method.

Validated HPLC Method Protocol

This protocol is based on a developed and validated method for the determination of this compound in cosmetic formulations.[2]

  • Chromatographic Conditions:

    • Column: C18 column (150 x 4.6 mm, 5 µm ID)[2]

    • Mobile Phase: Isocratic elution with acetonitrile-water (50:50, v/v)[2]

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30.0°C[2]

    • Detection: Diode Array Detector (DAD) at 270 nm[2]

    • Injection Volume: 20 µL[5]

  • Sample Preparation:

    • Weigh a precise amount of the cosmetic sample.

    • Dissolve the sample in the mobile phase (acetonitrile-water, 50:50, v/v) to achieve a target concentration of 0.25 mg/mL of this compound.[2]

    • Vortex the mixture for 60 seconds.[2]

    • Place the sample in an ultrasonic bath for 10 minutes to ensure complete dissolution.[2]

    • Filter the solution through a 0.45 µm nylon filter before injection into the HPLC system.[2]

  • Validation Parameters:

    • Linearity: A series of standard solutions of this compound are prepared in the mobile phase over a specified concentration range (e.g., 0.125-0.375 mg/mL).[2] The peak area response is then plotted against the concentration, and a linear regression analysis is performed.

    • Accuracy: The accuracy is determined by the recovery of a known amount of this compound spiked into a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

    • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) of the results is calculated.

    • Specificity: The ability of the method to exclusively measure this compound is evaluated by injecting the mobile phase, a standard solution, the sample solution, and a placebo solution to ensure no interfering peaks are present at the retention time of this compound.[2]

    • LOD and LOQ: These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Outline

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

    • Mass Spectrometer: Capable of electron ionization (EI) and with a mass analyzer (e.g., quadrupole).

  • Chromatographic Conditions:

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample (e.g., starting at 60°C and ramping up to 280°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation:

    • Extraction of this compound from the cosmetic matrix using a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • The extract may require concentration and derivatization depending on the specific requirements of the analysis.

    • The final extract is injected into the GC-MS system.

Workflow Visualization

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound analysis, as guided by the International Council for Harmonisation (ICH) guidelines.[4][6][7]

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Interference Check) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report Documentation robustness->documentation system_suitability->specificity end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for HPLC Method Validation.

References

Comparative analysis of 2-phenylethanol production in different yeast species (Kluyveromyces, Pichia)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

2-Phenylethanol (2-PE) is a valuable aromatic alcohol with a characteristic rose-like fragrance, widely utilized in the cosmetics, food, and pharmaceutical industries. While chemical synthesis is a common production method, there is a growing demand for "natural" 2-PE produced through biotechnological routes. Microbial fermentation, particularly using yeast, presents a promising and sustainable alternative. Among the various yeast genera, Kluyveromyces and Pichia have emerged as effective producers of 2-PE, each with unique characteristics and potential for industrial application.

This guide provides an objective comparison of 2-PE production in Kluyveromyces and Pichia species, supported by experimental data and detailed methodologies to assist researchers in selecting appropriate strains and optimizing production strategies.

Metabolic Pathways for this compound Biosynthesis

Yeast species synthesize 2-PE through two primary metabolic routes: the de novo Shikimate pathway and the Ehrlich pathway, which involves the bioconversion of L-phenylalanine (L-Phe).[1]

  • The Shikimate Pathway (De Novo Synthesis): This pathway synthesizes aromatic amino acids, including L-phenylalanine, from central carbon metabolism intermediates like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[1] The L-phenylalanine produced is then converted to 2-PE. While this route allows for production from simple sugars like glucose, it is a lengthy, complex pathway subject to tight feedback regulation, often resulting in lower 2-PE titers.[2][3][4]

  • The Ehrlich Pathway (Bioconversion): This is considered the more efficient pathway for high-yield 2-PE production.[1][3][5] It utilizes exogenous L-Phe as a direct precursor. The pathway consists of three main steps:

    • Transamination: L-phenylalanine is converted to phenylpyruvate by an aromatic aminotransferase (e.g., Aro8, Aro9).[4][6]

    • Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde by a phenylpyruvate decarboxylase (e.g., Aro10).[4][6]

    • Reduction: Phenylacetaldehyde is reduced to this compound by an alcohol dehydrogenase (e.g., ADH2).[4][7]

// Nodes PEP [label="Phosphoenolpyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="Erythrose-4-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; DAHP [label="DAHP", fillcolor="#FBBC05", fontcolor="#202124"]; Chorismate [label="Chorismate", fillcolor="#FBBC05", fontcolor="#202124"]; Prephenate [label="Prephenate", fillcolor="#FBBC05", fontcolor="#202124"]; Phenylpyruvate [label="Phenylpyruvate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LPhe [label="L-Phenylalanine\n(Feedback Inhibition)", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; TwoPE [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Edges {PEP, E4P} -> DAHP [color="#4285F4", arrowhead=normal]; DAHP -> Chorismate [label="Multiple\nSteps", fontcolor="#5F6368", color="#4285F4", arrowhead=normal]; Chorismate -> Prephenate [color="#4285F4", arrowhead=normal]; Prephenate -> Phenylpyruvate [color="#4285F4", arrowhead=normal]; Prephenate -> LPhe [color="#4285F4", arrowhead=normal]; LPhe -> Phenylpyruvate [style=dashed, color="#5F6368", arrowhead=normal]; Phenylpyruvate -> TwoPE [label="via Ehrlich\nPathway Steps", fontcolor="#5F6368", color="#EA4335", arrowhead=normal]; LPhe -> DAHP [style=dashed, color="#EA4335", arrowhead=tee]; } END_DOT

Diagram 1: The Shikimate Pathway for de novo 2-PE synthesis.

// Nodes LPhe_ext [label="L-Phenylalanine (extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPhe_int [label="L-Phenylalanine (intracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; PP [label="Phenylpyruvate", fillcolor="#FBBC05", fontcolor="#202124"]; PA [label="Phenylacetaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; TwoPE [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; aKG [label="α-Ketoglutarate", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Glu [label="Glutamate", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; CO2 [label="CO₂", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; NADH [label="NADH", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; NAD [label="NAD⁺", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPhe_ext -> LPhe_int [label="Permease", fontcolor="#5F6368", color="#4285F4", arrowhead=normal]; LPhe_int -> PP [label="Aro8/Aro9\n(Transaminase)", fontcolor="#5F6368", color="#4285F4", arrowhead=normal]; aKG -> Glu [style=dashed, color="#5F6368", arrowhead=normal, headport="n", tailport="s"]; PP -> PA [label="Aro10\n(Decarboxylase)", fontcolor="#5F6368", color="#4285F4", arrowhead=normal]; PA -> CO2 [style=invis]; PA -> TwoPE [label="ADH\n(Dehydrogenase)", fontcolor="#5F6368", color="#4285F4", arrowhead=normal]; NADH -> NAD [style=dashed, color="#5F6368", arrowhead=normal, headport="n", tailport="s"];

// Invisible edges for alignment edge [style=invis]; LPhe_int -> aKG; PP -> PA; PA -> NADH; } END_DOT

Diagram 2: The Ehrlich Pathway for bioconversion of L-Phe to 2-PE.

Comparative Performance Analysis

Both Kluyveromyces and Pichia species have demonstrated significant capabilities in producing 2-PE, both as wild-type strains and as metabolically engineered platforms. The following tables summarize key performance data from various studies.

Table 1: this compound Production in Kluyveromyces Species
Yeast StrainProduction MethodKey Substrates2-PE Titer (g/L)Reference(s)
K. marxianus (Wild-Type)BatchL-Phe1.45[5][8]
K. marxianus CCT 7735 (Wild-Type)Optimized BatchGlucose, L-Phe3.44[1]
K. marxianus (Wild-Type)Optimized BatchSweet Whey, L-Phe1.2[9]
K. marxianus (Engineered)BatchGlucose (de novo)1.3[7]
K. marxianus ITD0090BatchL-Phe>0.80[10]
K. marxianus UCM Y-305Optimized BatchSucrose, L-Phe0.37[11]
Table 2: this compound Production in Pichia Species
Yeast StrainProduction MethodKey Substrates2-PE Titer (g/L)Reference(s)
P. kudriavzevii YF1702 (Wild-Type)Optimized BatchGlucose, L-Phe5.09[1][12]
P. pastoris (Engineered)Fed-batch with in situ extractionGlucose (de novo)7.10[13]
P. pastoris (Engineered)BatchGlucose (de novo)1.17[14][15]
P. fermentans L-5 (Wild-Type)Optimized BatchSucrose, L-Phe0.45[16][17]
P. fermentans L-5 (Wild-Type)BatchL-Phe~0.51[18]

Performance Summary:

  • Kluyveromyces marxianus is a well-documented and effective natural producer of 2-PE.[5][8] Wild-type strains can achieve titers exceeding 3.4 g/L under optimized conditions.[1] Its ability to utilize alternative substrates like whey makes it economically attractive.[9] Metabolic engineering has also proven successful, enabling de novo production from glucose at titers over 1 g/L.[7]

  • Pichia species show remarkable potential, particularly through strain screening and metabolic engineering. A wild-type strain of Pichia kudriavzevii has been reported to produce over 5 g/L of 2-PE.[1][12] The methylotrophic yeast Pichia pastoris, a well-established host for recombinant protein production, has been engineered for high-level de novo 2-PE synthesis, reaching an impressive 7.1 g/L in a fed-batch system with product removal.[13] This highlights its robustness as a chassis for complex metabolic engineering.

Experimental Protocols

Detailed and reproducible methodologies are critical for comparative studies. The following sections outline a generalized protocol for 2-PE production and analysis based on common practices reported in the literature.

Strain and Inoculum Preparation
  • Strain Activation: Yeast strains are typically revived from glycerol stocks onto Yeast Extract Peptone Dextrose (YPD) agar plates.

  • Pre-culture: A single colony is inoculated into a liquid YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) and incubated at 28-30°C with shaking (e.g., 180-250 rpm) for 16-24 hours until the culture reaches the exponential growth phase.[12][19]

Fermentation Conditions
  • Fermentation Medium: A common synthetic medium for 2-PE production via the Ehrlich pathway includes a carbon source, L-phenylalanine as the primary nitrogen source, and essential salts. A typical composition per liter might be:

    • Glucose: 20-50 g[1][12]

    • L-phenylalanine: 4-11 g[1][12]

    • Yeast Extract: 1-6 g (as a source of growth factors)[12][19]

    • KH₂PO₄: 3-5 g[12][19]

    • MgSO₄·7H₂O: 0.2-0.5 g[12][19]

  • Process Parameters:

    • Temperature: Optimal temperatures for 2-PE production are often between 26°C and 35°C, which may differ from the optimal temperature for cell growth.[8][18]

    • pH: The initial pH of the medium is typically adjusted to a range of 4.5 to 6.0, though some studies have found optimal production at higher pH values (e.g., 8.5 for P. fermentans).[18][19]

    • Aeration: Adequate oxygen supply is crucial. This is managed by setting an appropriate shaking speed (e.g., 200-250 rpm) in shake flasks or by controlling aeration and agitation rates in a bioreactor.[18]

Analytical Methods
  • Cell Growth Monitoring: Biomass concentration is monitored by measuring the optical density (OD) at 600 nm.[20][21] This can be correlated to cell dry weight for more accurate quantification.

  • 2-PE Quantification: The concentration of 2-PE in the culture supernatant is determined using High-Performance Liquid Chromatography (HPLC).

    • Sample Preparation: Culture samples are centrifuged to pellet the cells, and the supernatant is filtered through a 0.22 µm syringe filter.

    • HPLC Conditions: A common setup involves a C18 reverse-phase column. The mobile phase is typically a mixture of acetonitrile and water (with 0.1% formic acid), run at a flow rate of 0.5-1.0 mL/min.[19] Detection is performed using a UV detector at a wavelength of 210 nm.[19]

    • Quantification: The 2-PE concentration is calculated by comparing the peak area from the sample to a standard curve prepared with known concentrations of 2-PE.

// Nodes A [label="Strain Activation\n(YPD Plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inoculum Preparation\n(Liquid Pre-culture)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Fermentation\n(Shake Flask / Bioreactor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Sampling\n(Time-course)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Sample Processing\n(Centrifugation, Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Biomass Analysis\n(OD600)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Metabolite Analysis\n(HPLC for 2-PE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Data Analysis & Comparison", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Edges A -> B [color="#5F6368", arrowhead=normal]; B -> C [color="#5F6368", arrowhead=normal]; C -> D [color="#5F6368", arrowhead=normal]; D -> E [color="#5F6368", arrowhead=normal]; E -> F [color="#5F6368", arrowhead=normal]; E -> G [color="#5F6368", arrowhead=normal]; {F, G} -> H [color="#5F6368", arrowhead=normal]; } END_DOT

Diagram 3: General experimental workflow for 2-PE production.

Conclusion

Both Kluyveromyces and Pichia genera contain species that are highly effective producers of this compound.

  • Kluyveromyces marxianus stands out as a robust wild-type producer with high native capabilities and the advantage of utilizing diverse, cost-effective substrates. It represents an excellent choice for processes where minimal genetic engineering is desired.

  • Pichia, particularly P. pastoris and P. kudriavzevii , demonstrates exceptional potential. P. kudriavzevii shows high native production, while P. pastoris serves as a superior chassis for metabolic engineering, achieving the highest reported de novo titers. This makes P. pastoris ideal for advanced strategies aiming to produce 2-PE from simple sugars, thereby avoiding the cost associated with L-phenylalanine supplementation.

The choice between these genera will depend on the specific objectives of the research or production campaign, including the desired substrate, the role of metabolic engineering, and target production titers. Future research should focus on further optimizing fermentation processes, exploring novel in situ product removal techniques to overcome 2-PE toxicity, and applying advanced synthetic biology tools to further enhance the metabolic flux towards 2-PE in both yeast systems.

References

2-phenylethanol vs. benzyl alcohol: a comparative study of their antimicrobial properties

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antimicrobial preservatives, both 2-phenylethanol and benzyl alcohol are prominent aromatic alcohols utilized across the pharmaceutical, cosmetic, and food industries to protect products from microbial spoilage. While structurally similar, their efficacy against a spectrum of microorganisms can vary. This guide provides a detailed comparative study of their antimicrobial properties, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism for both this compound and benzyl alcohol involves the disruption of microbial cell membranes.[1][2] Their amphipathic nature allows them to intercalate into the lipid bilayer of bacterial and fungal cell membranes.[2][3] This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability.[3][4] The compromised membrane can no longer effectively regulate the passage of ions and small molecules, resulting in the leakage of essential intracellular components and ultimately leading to cell lysis and death.[1][5]

While the fundamental mechanism is similar, some studies suggest nuances in their interaction with the membrane. For instance, benzyl alcohol has been described as a membrane fluidizer, and its activity can be influenced by the presence of other substances that may enhance its penetration.[5][6] this compound has also been shown to affect DNA, RNA, and protein synthesis in bacteria, although this is likely a secondary effect resulting from membrane disruption.[7]

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Caption: Mechanism of Action of Aromatic Alcohols.

Comparative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and benzyl alcohol against a range of bacteria and fungi. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismTypeMIC (mg/mL)
Escherichia coliGram-negative Bacteria~1.83 (15 mM)[7]
Pseudomonas aeruginosaGram-negative Bacteria>3.05[8]
Staphylococcus aureusGram-positive Bacteria>3.05[9]
Candida albicansYeast0.8 - 3.2[10][11]
Aspergillus nigerMold1.0 - 2.0[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzyl Alcohol

MicroorganismTypeMIC (mg/mL)
Escherichia coliGram-negative Bacteria2.0[13]
Pseudomonas aeruginosaGram-negative Bacteria2.0[13]
Staphylococcus aureusGram-positive Bacteria0.025[13]
Candida albicansYeast2.5[13]
Aspergillus nigerMold5.0[13]

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents like this compound and benzyl alcohol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique to determine the in vitro susceptibility of microorganisms to antimicrobial agents.[14]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound and benzyl alcohol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration at least 10 times the highest concentration to be tested.
  • Microorganism: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Growth Medium: Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium buffered with MOPS for fungi.
  • 96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well plates.

2. Procedure:

  • Serial Dilutions: Dispense 50 µL of sterile growth medium into all wells of the microtiter plate. Add 50 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
  • Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well, bringing the total volume to 100 µL.
  • Controls:
  • Growth Control: A well containing only the growth medium and the microorganism (no antimicrobial agent).
  • Sterility Control: A well containing only the growth medium to check for contamination.
  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a temperature and duration appropriate for the fungal species being tested (e.g., 24-48 hours for yeast).
  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

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MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions Dilution Perform Serial Dilutions in 96-well Plate Stock->Dilution Culture Prepare Microbial Culture Inoculation Inoculate with Standardized Microorganism Culture->Inoculation Media Prepare Growth Media Media->Dilution Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read Read for Visible Growth Incubation->Read Determine Determine MIC Read->Determine

References

Enhancing 2-Phenylethanol Production: A Comparative Guide to In Situ Product Removal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, optimizing the biotechnological production of 2-phenylethanol (2-PE), a valuable aromatic compound with a rose-like scent, is a significant challenge. A primary obstacle in its fermentation is product inhibition, where accumulating 2-PE becomes toxic to the producing microorganisms, thereby limiting yield and productivity. In situ product removal (ISPR) techniques offer a promising solution by continuously removing 2-PE from the fermentation broth. This guide provides a comparative analysis of the efficiency of various ISPR methods, supported by experimental data, to aid in the selection of the most suitable strategy.

The primary methods for in situ removal of 2-PE include liquid-liquid extraction, adsorption, and membrane-based separation. Each approach leverages the physicochemical properties of 2-PE to separate it from the aqueous fermentation medium, thereby alleviating product toxicity and enhancing overall production.

Performance Comparison of ISPR Methods

The efficiency of different ISPR methods can be evaluated based on key performance indicators such as the final 2-PE titer, volumetric productivity, and yield. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

ISPR MethodMicroorganismKey Parameters2-PE Titer (g/L)Productivity (g/L/h)Molar Yield (%)Reference
No ISPR (Control) Saccharomyces cerevisiaeBatch fermentation3.9 - 4.0--[1][2]
No ISPR (Control) Kluyveromyces marxianusShaker flask0.7--[3]
Liquid-Liquid Extraction Saccharomyces cerevisiaeTwo-phase fermentation with oleic acid9.10.13-[1][4]
Liquid-Liquid Extraction Kluyveromyces marxianusTwo-phase fermentation with polypropylene glycol 1200-0.33-[4]
Liquid-Liquid Extraction Saccharomyces cerevisiaeContinuous extraction with oleyl alcohol (FAST bioreactor)Maintained at 0.43 ± 0.02 in aqueous phase--[4][5]
Liquid-Liquid Extraction Saccharomyces cerevisiaeOleic acid addition at 10h6.41 (total)0.267-[6]
Adsorption Saccharomyces cerevisiaeResin HZ818 (7% w/v)6.6-74.4[7]
Adsorption Kluyveromyces marxianusHytrel 8206 resin (900g in 3L bioreactor)20.40.43-[8]
Adsorption Saccharomyces cerevisiaePolymethylmethacrylate (PMMA) microspheres (8% w/v)7.05 (total)--[9]
Membrane-Based Solvent Extraction (MBSE) Kluyveromyces marxianusHollow-fiber membrane contactor with oleyl alcohol3.02--[3]
Pertraction-Adsorption Saccharomyces cerevisiaeIntegrated system-0.498-[2]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of methodologies employed in key studies for each ISPR technique.

Liquid-Liquid Extraction

This method involves introducing a water-immiscible organic solvent into the fermentation broth. 2-PE, being more hydrophobic than the aqueous medium, preferentially partitions into the organic phase.

Experimental Protocol Example (Two-Phase Fermentation):

  • Microorganism and Culture Medium: Saccharomyces cerevisiae is cultivated in a suitable fermentation medium containing L-phenylalanine as a precursor.

  • Solvent Addition: A biocompatible organic solvent, such as oleic acid, is added directly to the bioreactor to create a two-phase system.[1]

  • Fermentation Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

  • Sampling and Analysis: Samples are taken periodically from both the aqueous and organic phases. The 2-PE concentration is determined using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7]

A more advanced approach involves a continuous selective liquid-liquid ISPR system, such as the "Fermentation Accelerated by Separation Technology" (FAST) bioreactor, which utilizes hydrostatic pressure differences to separate the aqueous and extractant streams within a single unit.[4][5]

Adsorption

Adsorption-based ISPR utilizes solid adsorbent materials, typically polymeric resins, to bind 2-PE from the fermentation broth. The choice of resin is critical, requiring high adsorption capacity and selectivity for 2-PE over other medium components like the precursor L-phenylalanine.[7]

Experimental Protocol Example (In Situ Product Adsorption):

  • Resin Selection and Preparation: A suitable macroporous adsorbent resin (e.g., HZ818) is selected based on its high adsorption capacity for 2-PE and low affinity for L-phenylalanine. The resin is sterilized before use.[7]

  • Fermentation with Adsorbent: The sterilized resin is added directly to the fermentation medium at a specific concentration (e.g., 7% dry w/v).[7]

  • Cultivation: The biotransformation is carried out under optimized conditions of pH and temperature.

  • Product Recovery: After fermentation, the resin is collected and the adsorbed 2-PE is eluted using a suitable solvent like ethanol.[7][10] The 2-PE concentration in both the aqueous phase and the eluate is quantified.

Membrane-Based Solvent Extraction (MBSE)

MBSE combines the principles of solvent extraction and membrane separation. A microporous membrane separates the fermentation broth from an organic solvent. 2-PE diffuses from the broth, through the membrane, and into the solvent.

Experimental Protocol Example (MBSE):

  • System Setup: A bioreactor is connected to a hollow-fiber membrane contactor. The fermentation broth circulates on one side of the membrane (e.g., through the fiber lumens), while a biocompatible organic solvent (e.g., oleyl alcohol) flows on the other side (e.g., the shell side).[3]

  • Fermentation and Extraction: The fermentation is initiated in the bioreactor. The circulation of both the broth and the solvent through the membrane module is started after a certain period of cultivation to avoid product inhibition.[3]

  • Process Monitoring: The concentration of 2-PE in the fermentation broth and the organic solvent is monitored over time to evaluate the extraction efficiency.

Visualizing the Workflows

To better understand the operational principles of these ISPR methods, the following diagrams illustrate the experimental workflows.

Liquid_Liquid_Extraction_Workflow cluster_bioreactor Bioreactor cluster_downstream Downstream Processing B Fermentation Broth (Aqueous Phase + Microorganisms) O Organic Solvent (e.g., Oleic Acid) B->O 2-PE Partitioning S Separation of Phases O->S P Product Recovery from Organic Phase S->P

Caption: Workflow for Liquid-Liquid Extraction ISPR.

Adsorption_Workflow cluster_bioreactor Bioreactor cluster_downstream Downstream Processing F Fermentation Broth (Aqueous Phase + Microorganisms) R Adsorbent Resin (e.g., HZ818) F->R 2-PE Adsorption SR Resin Separation R->SR E Elution of 2-PE from Resin SR->E

Caption: Workflow for Adsorption-based ISPR.

MBSE_Workflow B Bioreactor (Fermentation Broth) M Hollow-Fiber Membrane Contactor B->M Broth Circulation M->B P Product-Rich Solvent M->P O Organic Solvent O->M Solvent Circulation

Caption: Workflow for Membrane-Based Solvent Extraction (MBSE).

Conclusion

The selection of an appropriate ISPR method for this compound production is a critical decision that depends on various factors, including the producing microorganism, the desired final product concentration, and the scalability of the process. Liquid-liquid extraction offers a straightforward approach, with newer continuous systems showing promise for industrial applications.[4] Adsorption can achieve high product titers but requires careful selection of the adsorbent and an efficient elution process.[7][8] Membrane-based solvent extraction provides a means to separate the toxic solvent from the cells, though the system complexity and potential for membrane fouling need to be considered.[3] By carefully evaluating the comparative data and experimental considerations presented in this guide, researchers can make informed decisions to significantly enhance the efficiency of their 2-PE bioproduction processes.

References

A Comparative Analysis of the Bacteriostatic Activity of 2-Phenylethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bacteriostatic properties of 2-phenylethanol (2-PEtOH) and several of its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the antimicrobial applications of these aromatic compounds. The bacteriostatic effects are evaluated against Escherichia coli, a common Gram-negative bacterium.

The primary mechanism behind the bacteriostatic activity of this compound and its derivatives is linked to their interaction with bacterial cell membranes.[1][2][3] These amphipathic molecules insert themselves into the lipid bilayer, disrupting its structure and increasing membrane fluidity.[2][3][4] This interference with the cell membrane is believed to inhibit essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to the cessation of bacterial growth.[2][5]

Quantitative Comparison of Bacteriostatic Activity

The bacteriostatic activity of this compound and its derivatives was quantified by determining their Minimum Inhibitory Concentration 50 (MIC50), which is the concentration of a substance that inhibits 50% of bacterial growth. The following table summarizes the MIC50 values against E. coli strain MC4100.

CompoundChemical StructureMIC50 (mM) against E. coli
This compoundC8H10O~15
Methyl PhenylacetateC9H10O2~6.3
Phenylacetic AcidC8H8O2~20
TyrosolC8H10O2~30
Phenyllactic AcidC9H10O3~45

Data sourced from a study on the correlation between membrane binding affinity and bacteriostatic activity.[1]

The data indicates that methyl phenylacetate exhibits the most potent bacteriostatic activity, with a significantly lower MIC50 value compared to this compound and the other derivatives.[1] In contrast, phenyllactic acid was the least effective among the tested compounds.[1]

Experimental Protocols

The determination of the MIC50 values was conducted using a standardized growth assay. The following protocol provides a detailed methodology for replicating this experiment.

Growth Assay and Determination of Minimal Inhibitory Concentrations 50 (MIC50)

  • Bacterial Strain and Culture Conditions: Escherichia coli strain MC4100 is grown in a Terrific Broth (TB) medium buffered with 10% K2HPO4/KH2PO4 (0.17 M/0.72 M).

  • Preparation of Test Solutions: The test compounds (this compound, phenylacetic acid, phenyllactic acid, methyl phenylacetate, and Tyrosol) are dissolved in the TB medium at the desired concentrations.

  • Inoculation: An overnight culture of E. coli MC4100 is diluted in fresh TB medium to an optical density at 600 nm (OD600) of 0.2.

  • Incubation: The bacterial cultures are incubated at 37°C with shaking at 200 rpm for four hours.

  • Measurement: After incubation, a sample from each culture is diluted five-fold, and the OD600 is measured. The actual OD600 is then calculated.

  • Data Analysis: The OD600 values are plotted against the concentration of the test substance. A dose-response curve is fitted to the data to determine the MIC50 value for each compound.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the bacteriostatic activity of the tested compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_end Conclusion start Start culture Prepare E. coli MC4100 overnight culture start->culture media Prepare Terrific Broth (TB) medium start->media inoculate Dilute overnight culture in fresh medium to OD600 of 0.2 culture->inoculate compounds Dissolve test compounds in TB medium at various concentrations media->compounds compounds->inoculate incubate Incubate cultures at 37°C and 200 rpm for 4 hours inoculate->incubate measure Measure OD600 of 5-fold diluted samples incubate->measure calculate Calculate actual OD600 measure->calculate plot Plot OD600 vs. compound concentration calculate->plot fit Perform dose-response fit plot->fit mic50 Determine MIC50 fit->mic50 end End mic50->end

Caption: Experimental workflow for determining MIC50 values.

References

A Comparative Guide to HPLC and GC Methods for the Quantification of 2-Phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two common chromatographic techniques for the determination of 2-phenylethanol, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.

The accurate quantification of this compound, a key fragrance and flavor compound also used as a preservative in pharmaceutical and cosmetic products, is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful and widely used analytical techniques for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific applications.

Performance Characteristics: A Side-by-Side Comparison

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. While GC is often favored for volatile compounds like this compound, HPLC offers a versatile alternative, particularly for samples that are not amenable to high temperatures.[1][2][3] The following table summarizes the key performance parameters for both methods based on published data.

Parameter HPLC Method GC Method References
Linearity Range 650-850 µg/mL1.0-300.0 mg/L[4]
Correlation Coefficient (r²) > 0.9998Not explicitly stated, but linearity is confirmed[4]
Limit of Detection (LOD) 0.094 mg/mL0.1 mg/L[5]
Limit of Quantification (LOQ) 0.15 mg/mLNot explicitly stated[5]
Precision (%RSD) < 1% (Intra- and Inter-day)1.5-2.4%[5]
Accuracy (Recovery %) 99.76 - 100.03%93.7 - 97.2%[5]
Typical Run Time 10-60 minutesCan be faster, often in minutes or even seconds[6][7]
Instrumentation Cost Generally higher due to high-pressure pumps and solvent costsGenerally more cost-effective[6][7]
Sample Volatility Requirement Not required, suitable for non-volatile and thermally unstable compoundsRequired, ideal for volatile and thermally stable compounds[1][7]

Experimental Protocols

Detailed and validated methodologies are essential for reproducible and accurate quantification. Below are representative experimental protocols for both HPLC and GC analysis of this compound. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample types.

HPLC Method Protocol

This protocol is based on a reversed-phase HPLC method for the determination of this compound in pharmaceutical formulations.[4][5]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, UV detector, and a data acquisition system.

  • Column: Lichrosorb C8 (150×4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water in a ratio of 21:13:66 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength of 258 nm.[4]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 650-850 µg/mL).[4]

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

GC Method Protocol

This protocol is based on a gas chromatography method coupled with flame ionization detection (GC-FID), a common and robust technique for volatile compound analysis.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a data acquisition system.

  • Column: BP5 capillary column (25 m × 0.32 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 40 °C (held for 1 min), ramped at 20 °C/min to 250 °C (held for 10 min).

  • Injection Mode: Splitless.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1.0-300.0 mg/L).

  • Sample Preparation: For liquid samples like rose water, a dispersive liquid-liquid microextraction (DLLME) can be employed for sample cleanup and pre-concentration. In this procedure, a mixture of an extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., ethanol) is rapidly injected into the aqueous sample. After centrifugation, the sedimented phase containing the analyte is collected and injected into the GC.

Method Validation and Cross-Validation Workflow

The validation of an analytical method is crucial to ensure it is suitable for its intended purpose.[8][9][10] Cross-validation of two different analytical techniques provides a higher level of assurance of the accuracy and reliability of the results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.

CrossValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH/FDA Guidelines) cluster_crossval Cross-Validation start Define Analytical Requirements hplc_dev HPLC Method Development start->hplc_dev gc_dev GC Method Development start->gc_dev end_node Methods are Cross-Validated hplc_val HPLC Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) hplc_dev->hplc_val Optimize Parameters gc_val GC Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) gc_dev->gc_val Optimize Parameters sample_analysis Analyze the Same Set of Samples by Both Validated Methods hplc_val->sample_analysis gc_val->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, F-test) sample_analysis->data_comparison data_comparison->end_node Acceptance Criteria Met

Figure 1. Workflow for the cross-validation of HPLC and GC analytical methods.

Conclusion

Both HPLC and GC are suitable and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • GC is generally faster and more cost-effective for volatile compounds like this compound, often providing excellent sensitivity.[1][3][7]

  • HPLC is a versatile technique that can be applied to a broader range of sample matrices and is particularly advantageous for non-volatile or thermally labile compounds that may be present alongside this compound.[1][2]

Ultimately, a thorough validation of the chosen method according to regulatory guidelines, such as those from the FDA and ICH, is essential to ensure the generation of accurate and defensible data.[8][9][10][11][12] When feasible, cross-validation using both techniques can provide the highest level of confidence in the analytical results.

References

2-Phenylethanol vs. Phenylacetic Acid: A Comparative Guide to Their Effects on Fungal Morphology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two aromatic compounds, 2-phenylethanol (2-PE) and phenylacetic acid (PAA), on fungal morphology. Both are naturally occurring compounds with recognized antimicrobial properties, but they elicit distinct responses in fungal cells. This analysis is supported by experimental data and detailed methodologies to assist in research and development applications.

Mechanisms of Action and Morphological Impact

The antifungal activity of this compound and phenylacetic acid stems from different primary mechanisms, leading to distinguishable alterations in fungal morphology.

This compound (2-PE)

This compound is an aromatic alcohol known for its broad-spectrum antifungal activity. Its primary modes of action involve the disruption of cellular structures and metabolic processes.

  • Cell Membrane Disruption: 2-PE compromises the integrity of the fungal cell membrane, leading to increased permeability and leakage of intracellular contents.[1][2] This disruption is a key factor in its fungicidal or fungistatic effects.

  • Oxidative Stress: The compound induces the production of reactive oxygen species (ROS), leading to oxidative stress within the fungal cell.[2] This stress damages essential biomolecules like proteins, lipids, and nucleic acids.

  • Inhibition of Macromolecule Synthesis: Studies have shown that 2-PE can inhibit the synthesis of DNA, RNA, and proteins, further impeding fungal growth and development.[3]

These mechanisms manifest as significant and often severe changes in fungal morphology:

  • Mycelial Alterations: Under scanning and transmission electron microscopy, fungi treated with 2-PE exhibit abnormal mycelial morphology, including shrunken, wrinkled, and malformed hyphae.[1][4]

  • Subcellular Damage: A prominent effect of 2-PE is damage to mitochondria, characterized by the degradation of cristae, leakage of the outer membrane, and extensive vacuolation.[3]

  • Dimorphic Transition: In some yeasts, such as Kloeckera apiculata, 2-PE can induce a dimorphic transition, promoting the formation of hyphae and pseudohyphae.[5]

Phenylacetic Acid (PAA)

Phenylacetic acid, a catabolite of phenylalanine, also exhibits antifungal properties, though its effects on morphology are generally characterized by growth inhibition rather than widespread cellular degradation.[6][7]

  • Growth Inhibition: PAA is a potent inhibitor of both mycelial growth and spore germination in a variety of pathogenic fungi.[8][9][10]

  • Membrane and Metabolic Interference: Evidence suggests that PAA can also disrupt cell membrane integrity, leading to the leakage of nucleic acids and proteins, and interfere with key metabolic pathways like the tricarboxylic acid (TCA) cycle.[11]

The morphological consequences of PAA treatment are primarily related to the inhibition of proliferation and structural development:

  • Inhibited Hyphal Growth: The most consistently reported effect is a strong inhibition of the extension and proliferation of fungal hyphae.[8]

  • Hyphal Swelling: In some fungi, such as Fusarium oxysporum, exposure to PAA can lead to the formation of swollen, deformed hyphae.[9]

  • Spore Germination Suppression: PAA effectively suppresses the germination of fungal spores, preventing the initial stages of infection.[9][10]

Quantitative Data Comparison

The following table summarizes the effective concentrations of this compound and phenylacetic acid against various fungal species as reported in the literature.

CompoundFungal SpeciesEffect MeasuredConcentrationReference
This compound Fusarium graminearumEC50 (Mycelial Growth)0.328 mg/mL
Fusarium graminearumComplete Inhibition1.2 mg/mL[1]
Botrytis cinereaMycelium Growth SuppressionNot specified[2]
Penicillium italicumSubcellular Morphology Alteration1.5 µL/mL[3]
Phenylacetic Acid Phytophthora capsiciStrong Hyphal Growth Inhibition100 µg/mL
Pythium ultimumComplete Growth Inhibition (MIC)10 µg/mL[8]
Rhizoctonia solaniComplete Growth Inhibition (MIC)50 µg/mL[8]
Fusarium oxysporumSpore Germination Inhibition0.25 mg/mL[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments cited in the comparison.

Protocol 1: Analysis of Fungal Mycelial Morphology via Scanning Electron Microscopy (SEM)

This protocol is adapted from studies observing the effects of this compound on Fusarium graminearum.[1]

Objective: To visualize the ultrastructural changes in fungal hyphae after treatment with an antifungal compound.

Materials:

  • Fungal culture (e.g., F. graminearum)

  • Potato Dextrose Agar (PDA) plates

  • Test compound (e.g., this compound) at a predetermined concentration (e.g., EC50)

  • 2.5% Glutaraldehyde in Phosphate-Buffered Saline (PBS, pH 7.0)

  • PBS (pH 7.0)

  • Ethanol series (50%, 70%, 85%, 95%, 100%)

  • Critical point dryer

  • Sputter coater with gold target

  • Scanning Electron Microscope (SEM)

Procedure:

  • Culture Preparation: Inoculate the center of PDA plates with a mycelial plug (e.g., 6 mm diameter) of the fungus. Prepare control plates (PDA only) and treatment plates (PDA amended with the test compound at its EC50 value).

  • Incubation: Incubate the plates under optimal growth conditions until sufficient mycelial growth is observed in the control group.

  • Sample Collection: Carefully excise small blocks of agar containing mycelia from the leading edge of the fungal colony from both control and treatment plates.

  • Fixation: Immediately immerse the mycelial samples in a 2.5% glutaraldehyde solution and fix at 4°C for at least 12 hours.

  • Washing: Wash the fixed samples three times with PBS (pH 7.0) for 15 minutes each time to remove excess glutaraldehyde.

  • Dehydration: Dehydrate the samples through a graded ethanol series, immersing them in 50%, 70%, 85%, and 95% ethanol for 30 minutes each, followed by three 30-minute washes in 100% ethanol.

  • Drying: Subject the dehydrated samples to critical point drying using liquid CO2 to prevent structural collapse.

  • Coating: Mount the dried samples onto SEM stubs and sputter-coat them with a thin layer of gold to make them conductive.

  • Imaging: Observe the samples using an SEM. Capture images at various magnifications to detail the surface morphology of the hyphae, comparing the treated samples to the untreated controls.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) in Liquid Broth

This protocol is based on the methodology used to determine the MIC of phenylacetic acid against various fungi.[8]

Objective: To determine the lowest concentration of an antifungal compound that completely inhibits the visible growth of a microorganism.

Materials:

  • Fungal culture

  • Appropriate liquid broth medium (e.g., Potato Dextrose Broth)

  • Test compound stock solution

  • Sterile 96-well microtiter plates or test tubes

  • Fungal spore suspension or yeast cell suspension, adjusted to a standard concentration (e.g., 10^4 spores/mL or 10^4 CFU/mL)

  • Incubator with shaking capability

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the liquid broth directly in the wells of the microtiter plate or in test tubes. For example, prepare concentrations ranging from 100 µg/mL down to 0.78 µg/mL.

  • Control Wells: Include a positive control (broth with fungal inoculum, no compound) and a negative control (broth only, no inoculum).

  • Inoculation: Add a standardized inoculum of the fungal suspension to each well (except the negative control) to achieve a final concentration of 10^4 spores/mL or CFU/mL.

  • Incubation: Incubate the plates/tubes at an appropriate temperature (e.g., 28°C) on a rotary shaker (e.g., 120 rpm) for a period sufficient for growth to be clearly visible in the positive control wells (typically 3-4 days).

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (growth). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language illustrate key pathways and processes.

G cluster_PE This compound (2-PE) Action cluster_Effects Cellular Effects cluster_Morphology Morphological Changes PE This compound Membrane Fungal Cell Membrane PE->Membrane ROS Reactive Oxygen Species (ROS) Production PE->ROS Synth DNA, RNA, Protein Synthesis PE->Synth Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Mito Mitochondria ROS->Mito Oxidative Oxidative Stress ROS->Oxidative MitoDamage Mitochondrial Damage & Vacuolation Mito->MitoDamage Inhibition Synthesis Inhibition Synth->Inhibition Morph Altered Mycelial Morphology (Shrunken, Wrinkled) Disruption->Morph Oxidative->Morph MitoDamage->Morph Inhibition->Morph

Caption: Antifungal mechanism of this compound.

G cluster_Workflow Experimental Workflow for Antifungal Morphological Analysis A Prepare Fungal Culture on Agar with Test Compound B Incubate for Growth A->B C Collect Mycelial Samples B->C D Fixation (e.g., Glutaraldehyde) C->D E Dehydration (Ethanol Series) D->E F Critical Point Drying E->F G Sputter Coating (Gold) F->G H SEM Imaging G->H I Analyze Morphological Changes H->I

References

Safety Operating Guide

Proper Disposal of 2-Phenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-phenylethanol, also known as phenethyl alcohol, is critical for ensuring laboratory safety and environmental protection. This substance is classified as hazardous waste, and its disposal must adhere to strict regulatory guidelines.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the handling and disposal of this compound.

Hazard Profile and Safety Summary

This compound is a combustible liquid that presents several health hazards.[2][4] It is harmful if swallowed and can cause serious eye irritation.[3][5][6] Some safety data sheets also classify it as toxic in contact with skin.[4] All waste must be handled in accordance with local, state, and federal regulations.[1][3]

Table 1: Hazard Classification for this compound

Hazard Class Category Statement Citations
Acute Toxicity, Oral Category 4 Harmful if swallowed [4][5]
Acute Toxicity, Dermal Category 3 Toxic in contact with skin [4]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation [3][4][5]

| Skin Irritation | Category 2 | Causes skin irritation |[4] |

Waste Management Hierarchy

Before proceeding to disposal, a hierarchical approach to waste management should be considered to minimize environmental impact.[1] The preferred order of action is:

  • Reduction : Minimize the generation of this compound waste.

  • Reuse : Utilize the chemical for other appropriate applications if it is uncontaminated.

  • Recycling : If the material is unused or has not been contaminated, it may be possible to recycle it.[1] Contaminated this compound may potentially be reclaimed through methods like filtration or distillation.[1]

  • Disposal : When other options are not feasible, dispose of the chemical safely and responsibly.[1]

Standard Disposal Procedure

Disposal of this compound must be conducted through an approved waste disposal plant or a licensed disposal company.[3][5][7]

Core Principles:

  • Do Not Dispose in Drains : Never empty this compound or its wash water into drains or sewer systems.[1][2][3]

  • Avoid Mixing Waste : Do not mix this compound with other waste materials.[3]

  • Use Original Containers : Whenever possible, leave the chemical in its original container for disposal.[3]

Step-by-Step Disposal Protocol:

  • Consult Regulations : Review all applicable federal, state, and local waste disposal regulations before proceeding.[1][4]

  • Package for Disposal : Ensure the container is tightly closed, properly labeled as hazardous waste, and stored in a designated, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[1][4]

  • Arrange for Collection : Contact a licensed hazardous waste disposal company to arrange for collection and transport.

  • Documentation : Maintain all necessary records of the disposal process as required by your institution and local regulations.

Handling of Contaminated Materials and Containers

  • Contaminated PPE and Materials : Any personal protective equipment (gloves, lab coats), absorbent materials, or other supplies contaminated with this compound must be handled as hazardous waste and placed in a sealed, labeled container for disposal.[4][5]

  • Empty Containers : Handle uncleaned containers as you would the product itself.[2][3] Completely emptied containers may be eligible for recycling.[2] If containers are to be sent to a landfill, they should be punctured to prevent reuse.[1]

Accidental Spill Cleanup and Disposal

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

Cleanup Protocol:

  • Ensure Safety : Remove all sources of ignition from the area.[1] Ensure adequate ventilation is available.[3][8]

  • Evacuate : For major spills, clear the area of all personnel, move upwind, and alert emergency responders.[1]

  • Contain the Spill : Cover drains to prevent the product from entering waterways.[3] Contain the spill using an inert, liquid-absorbent material such as sand, diatomaceous earth, or a universal binding agent.[2][4][8]

  • Collect Waste : Carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal.[4][5][9]

  • Decontaminate : Clean the affected area thoroughly.[3]

  • Dispose of Cleanup Materials : The container with the absorbed spill material must be disposed of as hazardous waste through a licensed disposal company.[5]

G cluster_assessment Chemical Assessment cluster_options Management Options cluster_action Actionable Steps start This compound for Disposal assess_state Assess Chemical State start->assess_state recycle Recycle or Reclaim (e.g., Distillation) assess_state->recycle Unused & Uncontaminated dispose Dispose as Hazardous Waste assess_state->dispose Used or Contaminated spill Spill or Contaminated Material assess_state->spill Spilled Material contact_recycler Consult Manufacturer for Recycling Options recycle->contact_recycler contact_disposal Contact Licensed Waste Disposal Company dispose->contact_disposal contain_spill 1. Contain with Inert Absorbent 2. Place in Sealed Container spill->contain_spill end_point Final Disposition contact_recycler->end_point contact_disposal->end_point contain_spill->contact_disposal

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Phenylethanol
Reactant of Route 2
2-Phenylethanol

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